7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)10-9(12)14-8(6)11/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJRDVIVFVGXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559610 | |
| Record name | 7-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128076-63-1 | |
| Record name | 7-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyisatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Technical Guide for Drug Discovery and Development
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione: A Technical Guide for Drug Discovery and Development
Abstract
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a substituted derivative of isatoic anhydride, is a versatile heterocyclic compound emerging as a pivotal building block in medicinal chemistry and materials science. Its unique structural framework, characterized by a fused benzene and oxazine ring system, imparts valuable chemical reactivity and a predisposition for biological activity. This guide provides an in-depth analysis of its physicochemical properties, synthesis, potential mechanisms of action, and key applications, with a focus on its role as a precursor in the development of novel therapeutics, particularly in oncology and infectious diseases.
Introduction: The Benzoxazine-2,4-dione Scaffold
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold represents a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities.[3][4] These compounds are activated forms of anthranilic acid derivatives and serve as valuable precursors in the synthesis of a wide array of more complex molecules.[5][6] The core structure allows for interaction with various biological targets, leading to activities such as potent inhibition of the Hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[3][4] Furthermore, derivatives have been reported as antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[3][4]
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione (also known as 7-methoxyisatoic anhydride) incorporates a methoxy group on the aromatic ring, which can significantly influence its solubility, reactivity, and biological interactions.[1][7][8][9] This guide focuses specifically on this derivative, elucidating its technical profile for researchers in drug discovery and chemical synthesis.
Physicochemical and Structural Properties
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is typically a light brown solid at room temperature.[1] Its key identifiers and computed properties are summarized in the table below. The presence of the methoxy group is expected to enhance its solubility and reactivity compared to the unsubstituted parent compound.[1][7][8][9]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 128076-63-1 | [1][2][10] |
| Molecular Formula | C₉H₇NO₄ | [1][10] |
| Molecular Weight | 193.16 g/mol | [1][10] |
| Appearance | Light brown solid | [1] |
| Purity | ≥96% to ≥98% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C; -20°C | [1][11] |
| Topological Polar Surface Area (TPSA) | 72.3 Ų | [2] |
| logP (calculated) | 0.4899 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
| Synonyms | 7-methoxy-3,1-benzoxazine-2,4-dione, 4-Methoxyisatoic anhydride, 7-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | [2][7] |
Synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones has been approached from various starting materials, though many traditional methods require harsh reagents (e.g., phosgene), high temperatures, or toxic catalysts.[6] A more recent, efficient, and safer two-step approach has been developed, which is highly applicable for the synthesis of the 7-methoxy derivative.[3][6]
This methodology begins with an N-protected 2-aminobenzoic acid, which is then cyclized using thionyl chloride (SOCl₂) at room temperature. The urethane-type protecting group (such as Fmoc, Cbz, or EtOCO) serves as the source of the carbonyloxy group in the final heterocyclic ring.[3][6]
Conceptual Synthesis Workflow
The diagram below illustrates the general two-step workflow for synthesizing the target compound from its logical precursor, 2-amino-4-methoxybenzoic acid.
Caption: General two-step synthesis workflow.
Detailed Experimental Protocol (Adapted from General Method)
This protocol is an adapted, self-validating system based on the efficient synthesis of the benzoxazinedione core.[3][6]
Part 1: Synthesis of 2-((ethoxycarbonyl)amino)-4-methoxybenzoic acid (Intermediate)
-
Dissolution: Dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in a 4:1 mixture of acetone and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Protection: Cool the mixture in an ice bath. Add ethyl chloroformate (EtOCOCl, 1.2 eq) dropwise while maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: Remove acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-protected intermediate. Purity should be checked by ¹H NMR and LC-MS before proceeding.
Part 2: Cyclization to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Reaction Setup: Suspend the dried intermediate (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq) under an inert atmosphere (N₂ or Ar).
-
Cyclization: Stir the suspension at room temperature for 7-8 hours. The reaction progress can be monitored by the dissolution of the starting material and subsequent product formation (monitored by TLC or LC-MS analysis of a quenched aliquot).
-
Removal of Excess Reagent: After completion, remove the excess thionyl chloride under reduced pressure.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Mechanism of Action: Insights from the Benzoxazine Class
While specific mechanistic studies on 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione are not extensively published, research on the broader benzoxazine class provides strong, authoritative insights into its potential biological activities, particularly in oncology.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
A primary mechanism of action for certain benzoxazine derivatives is the inhibition of DNA-dependent protein kinase (DNA-PK).[1][2][7][12] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular process for repairing DNA double-strand breaks (DSBs).[7]
-
Induction of DNA Damage: In cancer therapy, ionizing radiation and certain chemotherapeutics induce DSBs in the DNA of cancer cells.
-
Inhibition of Repair: Benzoxazine-based inhibitors can block the catalytic activity of DNA-PK.[2][7]
-
Accumulation of Damage: The inhibition of the NHEJ pathway prevents the repair of these DSBs.
-
Cellular Consequences: The accumulation of unrepaired DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[7]
This mechanism makes benzoxazine derivatives potent radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment.[7]
Caption: Proposed mechanism of action via DNA-PK inhibition.
Applications in Research and Development
The reactivity of the anhydride-like moiety makes 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione a valuable intermediate for synthesizing a diverse range of compounds.
Pharmaceutical Development
-
Anticancer Agents: As discussed, its core scaffold is crucial for developing DNA-PK inhibitors for radiosensitization therapy.[1][2][7] It serves as a starting material for more complex molecules designed to target various kinases and cellular pathways involved in cancer progression.[1][9]
-
Antimalarial Drugs: The compound is explicitly cited as a useful reagent in the preparation of 2-pyridylquinolones, a class of compounds investigated for their improved antimalarial activity.[11] This highlights its importance in developing new treatments for infectious diseases.
Agrochemicals and Materials Science
-
Pesticides and Herbicides: The benzoxazine core is utilized in formulating agrochemicals, where it can contribute to enhanced efficacy.[1][9]
-
Polymer Chemistry: It can act as an additive in polymer production, reportedly improving thermal stability and mechanical properties.[7][8]
-
Cosmetics: The antioxidant properties of the scaffold have led to its use in cosmetic formulations to protect against oxidative stress.[7][8][9]
Pharmacokinetics and Toxicity Profile
Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicological data for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione are not extensively available in peer-reviewed literature. As with any novel chemical entity intended for therapeutic development, a thorough evaluation of these parameters is critical.
Key Considerations for Preclinical Evaluation:
-
Absorption & Bioavailability: Assess oral and intravenous bioavailability to determine potential routes of administration.
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Metabolism: Identify major metabolic pathways (e.g., cytochrome P450 enzymes) and potential for drug-drug interactions.
-
Distribution: Determine the extent of tissue distribution and potential for accumulation.
-
Toxicity: Conduct acute and chronic toxicity studies to establish a safety profile and identify any target organ toxicities.
These principles are fundamental in toxicology and rational drug development to understand a compound's therapeutic index and potential for adverse effects.[13][14][15][16][17]
Conclusion
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is more than a simple chemical intermediate; it is a strategic scaffold with significant potential in drug discovery and materials science. Its straightforward and efficient synthesis, coupled with the proven biological relevance of the benzoxazine core as a DNA-PK inhibitor, makes it a highly attractive starting point for developing novel anticancer agents. Its documented use in synthesizing antimalarial compounds further broadens its therapeutic applicability. Future research should focus on detailed mechanistic studies of its derivatives, comprehensive pharmacokinetic and toxicology profiling, and exploration of its structure-activity relationship to optimize its potential as a lead compound for next-generation therapies.
References
- 1. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 7. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. usbio.net [usbio.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and Pharmacodynamic Principles for Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of pharmacokinetics and pharmacodynamics of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic considerations in clinical toxicology: clinical applications. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Structural Elucidation of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
A Technical Guide to the Structural Elucidation of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a key heterocyclic intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the principles of scientific integrity, field-proven insights, and authoritative grounding. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction to the Target Moiety
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, belongs to the isatoic anhydride class of compounds.[4] These molecules are notable for their unique structural framework and their utility as precursors in the synthesis of bioactive molecules, including quinazolinone-based drugs.[5][6] The presence of the methoxy group and the oxazine ring enhances its reactivity and solubility, making it a versatile building block in medicinal chemistry.[2][7] A definitive confirmation of its molecular structure is paramount for ensuring the identity, purity, and quality of synthesized batches, which is a critical step in any research or development pipeline.
Compound Profile:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₄ | [2] |
| Molecular Weight | 193.16 g/mol | [2] |
| CAS Number | 128076-63-1 | [2] |
| Appearance | Light brown solid | [2] |
| Purity (Typical) | ≥96% (HPLC) | [2] |
The Elucidation Strategy: A Multi-Technique Approach
The structural confirmation of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione relies on a synergistic application of modern analytical techniques. Our approach is designed to provide unambiguous evidence for the molecular formula, connectivity, and the specific substitution pattern of the aromatic ring.
Caption: Integrated workflow for the structural elucidation of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Part 1: Mass Spectrometry for Molecular Formula Determination
Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight and deduce the elemental composition. Electrospray ionization (ESI) is a preferred soft ionization technique for this class of compounds as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight.[8] High-resolution mass spectrometry (HRMS) is essential for obtaining an accurate mass measurement, which allows for the confident determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.
Expected Results:
| Ion | Calculated m/z (C₉H₈NO₄⁺) | Observed m/z (Expected) |
| [M+H]⁺ | 194.0448 | ~194.0450 (within 5 ppm) |
Trustworthiness: The high mass accuracy (typically <5 ppm) provided by HRMS offers a very high degree of confidence in the proposed elemental formula, C₉H₇NO₄, effectively ruling out other potential compositions.
Predicted Fragmentation Pathway: While ESI is a soft ionization technique, some in-source fragmentation can be induced. A plausible fragmentation pathway involves the loss of carbon dioxide, a characteristic feature of isatoic anhydrides.[5]
Caption: Predicted ESI-MS/MS fragmentation pathway for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Part 2: NMR Spectroscopy for Connectivity and Isomer Confirmation
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[9] For 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) will definitively establish the connectivity of the atoms and, crucially, confirm the 7-methoxy substitution pattern over other possible isomers (e.g., 5-, 6-, or 8-methoxy).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of compounds and the presence of an exchangeable N-H proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Spectra Acquisition (if necessary for full assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assigning quaternary carbons and piecing the structure together.
-
Predicted ¹H and ¹³C NMR Data
The following data is predicted based on the structure and by referencing similar compounds, such as 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione. Chemical shifts are referenced to the solvent signal (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | ~7.80 | d | ~8.5 |
| H-6 | ~7.05 | d | ~2.5 |
| H-5 | ~6.95 | dd | ~8.5, 2.5 |
| OCH₃ | ~3.85 | s | - |
| N-H | ~11.7 | s (broad) | - |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Carbon | Predicted δ (ppm) |
| C-2 | ~160.5 |
| C-4 | ~148.0 |
| C-7 | ~164.0 |
| C-4a | ~142.0 |
| C-8a | ~111.0 |
| C-8 | ~130.0 |
| C-6 | ~112.0 |
| C-5 | ~105.0 |
| OCH₃ | ~56.0 |
Causality in Spectral Interpretation:
-
The aromatic region of the ¹H NMR spectrum is expected to show an AXM spin system (three distinct aromatic protons), which is characteristic of a trisubstituted benzene ring.
-
The HMBC experiment is critical. A correlation from the methoxy protons (~3.85 ppm) to a carbon at ~164.0 ppm would confirm the C-7 position of the methoxy group. Furthermore, correlations from the aromatic protons to the two carbonyl carbons (C-2 and C-4) will solidify the assignment of the heterocyclic ring.
Caption: Key HMBC correlations confirming the 7-methoxy substitution pattern.
Part 3: Definitive Structure Confirmation with X-ray Crystallography
Authoritative Grounding: While the combination of MS and NMR provides exceptionally strong evidence, single-crystal X-ray crystallography offers the only unequivocal, three-dimensional structural proof. This technique is the gold standard for structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
Trustworthiness: A successful X-ray structure determination provides an unambiguous map of electron density, which translates directly into the atomic positions, leaving no doubt about the molecular structure.
Conclusion
The structural elucidation of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a systematic process that leverages the strengths of multiple analytical techniques. By following the integrated workflow outlined in this guide—beginning with mass spectrometry to confirm the molecular formula, followed by a detailed NMR analysis to establish atomic connectivity and isomeric purity, and potentially culminating in X-ray crystallography for absolute confirmation—researchers can achieve a high level of confidence in the identity and structure of this important synthetic intermediate. This rigorous approach underpins the principles of scientific integrity and is essential for the successful advancement of research and development projects that utilize this versatile molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. 7-METHOXY-1H-BENZO[D][1,3] OXAZINE-2,4-DIONE(128076-63-1) 1H NMR [m.chemicalbook.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Structure Analysis Online - Volume 28, Number 4 [jsac.or.jp]
- 7. chemimpex.com [chemimpex.com]
- 8. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
An In-Depth Technical Guide to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a heterocyclic compound belonging to the isatoic anhydride family, is a versatile building block in medicinal chemistry and organic synthesis. Its unique structural framework, featuring a methoxy group, enhances its reactivity and solubility, making it a valuable precursor for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and an exploration of the current and potential applications of this compound, with a focus on its role in drug discovery and development.
Introduction: The Significance of the Benzoxazine-2,4-dione Scaffold
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. These compounds have been investigated for a wide range of pharmacological activities, including as inhibitors of the hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs).[3] Furthermore, derivatives of this scaffold have demonstrated potential as antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[3] The presence of the methoxy group at the 7-position of the aromatic ring in 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is anticipated to modulate its electronic properties and biological activity, making it a compound of significant interest for further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione are summarized below.
General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione | N/A |
| Synonyms | 7-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, 7-Methoxyisatoic anhydride | [1] |
| CAS Number | 128076-63-1 | [1] |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| Appearance | Light brown solid | [2] |
| Purity | Typically ≥96% (HPLC) | [2] |
Predicted Physicochemical Parameters
Computational models provide valuable insights into the behavior of a molecule. The following parameters for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione have been predicted:
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 72.3 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 0.4899 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Insight for the Scientist: The predicted logP value suggests a moderate lipophilicity, which is often a desirable characteristic for drug candidates, as it can influence cell membrane permeability and overall pharmacokinetic properties. The TPSA is also within a range that is generally considered favorable for good oral bioavailability.
Synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones can be efficiently achieved through a two-step process starting from the corresponding 2-aminobenzoic acid derivative.[3] This method avoids the use of harsh or toxic reagents and proceeds with high yields.
Synthetic Pathway
The synthesis involves the initial protection of the amino group of 2-amino-4-methoxybenzoic acid, followed by a cyclization reaction promoted by thionyl chloride.
Caption: General synthetic route to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Detailed Experimental Protocol
This protocol is adapted from the general method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[3]
Step 1: Synthesis of N-(ethoxycarbonyl)-2-amino-4-methoxybenzoic acid
-
To a solution of 2-amino-4-methoxybenzoic acid (1 equivalent) in a suitable solvent mixture (e.g., acetone/water), add a base such as sodium bicarbonate (NaHCO₃) (2-3 equivalents).
-
Cool the mixture in an ice bath and add ethyl chloroformate (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(ethoxycarbonyl)-2-amino-4-methoxybenzoic acid.
Step 2: Cyclization to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
-
Suspend the N-(ethoxycarbonyl)-2-amino-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) (5-10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5-7 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
-
Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum to obtain 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione as a solid.
Self-Validation: The purity of the final product should be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The expected ¹H and ¹³C NMR spectral features would be analogous to other substituted 1H-benzo[d][1][2]oxazine-2,4-diones.[3]
Spectroscopic Characterization (Predicted)
-
¹H NMR (DMSO-d₆): Expected signals would include a singlet for the N-H proton (around 11-12 ppm), aromatic protons on the benzene ring (with splitting patterns corresponding to their positions relative to the methoxy and other functional groups), and a singlet for the methoxy protons (around 3.8-4.0 ppm).
-
¹³C NMR (DMSO-d₆): Carbonyl carbons would appear downfield (around 160 ppm and 148 ppm). Aromatic carbons would resonate in the typical region (110-150 ppm), and the methoxy carbon would be expected around 55-60 ppm.
-
Mass Spectrometry (ESI-MS): The expected (M+H)⁺ peak would be at m/z 194.04.
Applications in Drug Discovery and Organic Synthesis
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a valuable intermediate with broad applications.
Precursor for Bioactive Molecules
The primary application of this compound is as a precursor in the synthesis of more complex bioactive molecules.[2][4] Its ability to undergo ring-opening reactions with various nucleophiles allows for the introduction of diverse functionalities, leading to the creation of libraries of compounds for high-throughput screening.
Caption: Key application areas of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Anticancer Research
While specific studies on the 7-methoxy derivative are not extensively documented in the public domain, the closely related 7-Hydroxy-1H-benzo[d][1][2]oxazine-2,4-dione has shown promising anticancer activity. It inhibited cell proliferation in breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines with IC₅₀ values ranging from 10 to 30 µM.[5] The proposed mechanism of action involves the induction of apoptosis through pathways linked to oxidative stress.[5] This suggests that 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a strong candidate for similar anticancer activity and warrants further investigation.
Antimalarial Drug Development
This compound is explicitly mentioned as a useful reagent in the preparation of 2-pyridylquinolones with improved antimalarial activity.[4] This highlights its importance in the development of new treatments for malaria, a disease for which drug resistance is a growing concern.
Agrochemical and Material Science Applications
Beyond pharmaceuticals, 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is utilized in the formulation of pesticides and herbicides, potentially contributing to more effective and environmentally conscious agricultural practices.[6] It also serves as an additive in polymer chemistry, enhancing the thermal stability and mechanical properties of polymers.[2]
Handling and Storage
For optimal stability, 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione should be stored in a cool, dry place, typically at temperatures between 0-8°C.[2] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment.
Conclusion
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a compound with significant potential in various scientific fields, most notably in drug discovery. Its accessible synthesis, versatile reactivity, and the known biological activities of its structural analogs make it a compelling starting point for the development of novel therapeutics. Further research into its specific biological activities and mechanisms of action is highly encouraged to fully unlock its potential.
An In-Depth Technical Guide to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS Number: 128076-63-1), a versatile heterocyclic compound that has emerged as a critical building block in the synthesis of a wide array of biologically active molecules. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and its significant applications in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.
Introduction: The Significance of the Isatoic Anhydride Scaffold
7-Methoxy-1H-benzo[d]oxazine-2,4-dione belongs to the isatoic anhydride family of compounds.[1] Isatoic anhydrides are bicyclic heterocyclic molecules that serve as stable and reactive precursors for a multitude of nitrogen-containing heterocycles.[2] Their utility stems from the presence of two electrophilic carbonyl groups and a reactive N-H bond, which allow for facile ring-opening reactions with a variety of nucleophiles. This reactivity makes them invaluable intermediates in the synthesis of quinazolinones, quinolones, and other privileged structures in medicinal chemistry. The methoxy substituent at the 7-position of the benzene ring in the target molecule can significantly influence its solubility, reactivity, and the biological activity of its downstream products.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is paramount for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 128076-63-1 | [5][6] |
| Molecular Formula | C₉H₇NO₄ | [5][6] |
| Molecular Weight | 193.16 g/mol | [5][6] |
| Appearance | Light brown solid | [7] |
| Purity | ≥96% (HPLC) | [7] |
| Storage Conditions | 0-8 °C, with some suppliers recommending -20°C for long-term storage | [7][8] |
Synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
The most common and efficient method for the synthesis of 1H-benzo[d][9]oxazine-2,4-diones is the cyclization of the corresponding 2-aminobenzoic acid derivative.[2] For 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, the starting material would be 2-amino-4-methoxybenzoic acid. A robust, two-step protocol has been reported for similar compounds, which can be adapted for this specific synthesis.[15]
Experimental Protocol: Synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
This protocol is adapted from a general method for the synthesis of 1H-benzo[d][9]oxazine-2,4-diones.[15]
Step 1: N-Ethoxycarbonyl Protection of 2-amino-4-methoxybenzoic acid
-
To a solution of 2-amino-4-methoxybenzoic acid in a suitable solvent (e.g., a mixture of water and acetone), add sodium carbonate and sodium bicarbonate to maintain a basic pH.
-
Cool the mixture in an ice-water bath.
-
Slowly add ethyl chloroformate (EtOCOCl) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed for several hours, gradually warming to room temperature.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the N-ethoxycarbonyl-protected product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Dissolve the dried N-ethoxycarbonyl-protected intermediate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add an excess of thionyl chloride (SOCl₂) to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting solid is the desired 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. Further purification can be achieved by recrystallization from a suitable solvent.
dot graph "Synthetic_Workflow_of_7-Methoxy-1H-benzo[d]oxazine-2,4-dione" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: "Synthetic workflow for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione."
Reactivity and Mechanism of Action in Synthesis
The synthetic utility of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione lies in its reactivity towards nucleophiles. The reaction typically proceeds via a nucleophilic attack on one of the carbonyl carbons, leading to the opening of the oxazine ring. This is often followed by a cyclization step to form a new heterocyclic system.
dot graph "Reactivity_of_Isatoic_Anhydride" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: "General reaction mechanism of isatoic anhydrides with amines."
Applications in Drug Discovery
7-Methoxy-1H-benzo[d]oxazine-2,4-dione is a valuable precursor for the synthesis of a variety of bioactive compounds, most notably antimalarial and anticancer agents.[4]
Antimalarial Agents
This compound is a key intermediate in the preparation of 2-pyridylquinolones, a class of compounds that have shown potent antimalarial activity.[8] These quinolones often target the parasite's mitochondrial respiratory chain, a different mechanism of action from many existing antimalarial drugs, making them promising candidates for overcoming drug resistance.[16] For example, 7-methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone has demonstrated impressive antiplasmodial activity.[17]
Anticancer Agents
The isatoic anhydride core is widely used to synthesize quinazolinone derivatives, a well-established class of anticancer agents.[15][18] These compounds often act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR).[19] The presence of a methoxy group can enhance the anticancer activity of these derivatives.
| Derivative Class | Therapeutic Area | Example Target(s) | Representative IC₅₀ Values | References |
| 2-Pyridylquinolones | Antimalarial | Plasmodium falciparum mitochondrial respiratory chain | Low nanomolar range | [16][17] |
| Quinazolinones | Anticancer | EGFR, PI3K/AKT pathway | Micromolar to sub-micromolar range | [19][20] |
| Fused Quinazolinones | Anticancer | Apoptosis induction | IC₅₀ of 5.910 x 10⁻⁶ mol/L against MCF-7 cells | [9] |
Mechanism of Action of Downstream Therapeutics: Targeting Cancer Signaling Pathways
Many quinazolinone derivatives synthesized from 7-Methoxy-1H-benzo[d]oxazine-2,4-dione exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[9][21] Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies. Quinazolinone-based compounds can act as EGFR inhibitors by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby blocking its autophosphorylation and downstream signaling.
dot graph "EGFR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: "Inhibition of the EGFR signaling pathway by quinazolinone derivatives."
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[22] Cancer cells often develop mechanisms to evade apoptosis.[22] Quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[23] This can involve the perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, the key executioners of apoptosis.[9][23]
Experimental Protocol: Synthesis of a Bioactive Quinazolinone Derivative
The following is a representative protocol for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one from 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, adapted from general synthetic procedures.[20]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.
-
Addition of Amine: Add the desired primary amine (1 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Conclusion and Future Perspectives
7-Methoxy-1H-benzo[d]oxazine-2,4-dione is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis and inherent reactivity provide access to a diverse range of heterocyclic compounds with significant therapeutic potential. The continued exploration of this scaffold and its derivatives is expected to yield novel drug candidates for the treatment of cancer, malaria, and other diseases. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, as well as the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. ClinPGx [clinpgx.org]
- 2. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. usbio.net [usbio.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 128076-63-1|7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 13. 128076-63-1|this compound| Ambeed [ambeed.com]
- 14. 7-METHOXY-1H-BENZO[D][1,3] OXAZINE-2,4-DIONE(128076-63-1) 1H NMR spectrum [chemicalbook.com]
- 15. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
molecular weight of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione
An In-Depth Technical Guide to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. This versatile heterocyclic compound, a derivative of isatoic anhydride, is a valuable building block in modern medicinal chemistry and materials science. We will explore its fundamental properties, synthesis, characterization, and critical applications, providing expert insights into its utility.
Core Molecular Profile and Physicochemical Properties
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, possesses a unique bicyclic structure that imparts valuable reactivity. The electron-donating methoxy group at the 7-position enhances its solubility and modulates the reactivity of the aromatic ring and the anhydride-like moiety, making it a preferred intermediate in complex organic syntheses.[1][2][3]
Key Physicochemical Data
A summary of the essential properties of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is presented below. These parameters are critical for designing experimental conditions, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₄ | [1][4][5][6] |
| Molecular Weight | 193.16 g/mol | [1][2][3][4][5][6] |
| CAS Number | 128076-63-1 | [1][2][4][5][7] |
| Appearance | Light brown solid | [1][2][3] |
| Purity | Typically ≥96-98% (by HPLC) | [1][2][3][4] |
| Topological Polar Surface Area (TPSA) | 72.3 Ų | [4] |
| logP | 0.4899 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Storage Conditions | Store refrigerated (0-8 °C) or frozen (-20°C), sealed in a dry environment. | [1][3][5][8] |
Synthesis and Mechanism: From Anthranilic Acid to Benzoxazinedione
The synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones is most effectively achieved from substituted 2-aminobenzoic acids (anthranilic acids).[9] A robust and efficient two-step methodology involves the use of a urethane-type protecting group as a source for the carbonyl moiety, followed by an activation and cyclization step promoted by thionyl chloride (SOCl₂).[9][10]
Conceptual Synthesis Workflow
This diagram illustrates the general, high-level workflow for synthesizing the benzoxazinedione core from a substituted anthranilic acid precursor.
Caption: General synthesis pathway for benzoxazinediones.
Detailed Experimental Protocol (Exemplary)
This protocol is based on the methodology described by Mourtas et al. for the synthesis of benzoxazinediones and is adapted for the 7-methoxy derivative.[9][10]
Step 1: N-Protection of 2-amino-4-methoxybenzoic acid
-
Dissolution: Dissolve 1 equivalent of 2-amino-4-methoxybenzoic acid in a suitable aqueous base (e.g., 10% sodium carbonate solution) with stirring in an ice bath.
-
Addition of Protecting Group: Slowly add a solution of benzyloxycarbonyl chloride (Cbz-Cl, ~1.1 equivalents) in an organic solvent (e.g., dioxane) to the stirring mixture. The Cbz group serves as the eventual source of the C2 carbonyl in the final ring structure.
-
Reaction: Allow the reaction to stir vigorously at 0-5 °C for 2-3 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Acidify the mixture with a strong acid (e.g., HCl) to precipitate the N-protected product.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the N-Cbz-2-amino-4-methoxybenzoic acid intermediate.
Step 2: Activation and Cyclization with Thionyl Chloride
-
Activation: Suspend the dried N-protected intermediate in an excess of thionyl chloride (SOCl₂, ~10 molar excess) at room temperature under an inert atmosphere (e.g., nitrogen).
-
Cyclization: Stir the mixture at room temperature. The reaction progress can be monitored by HPLC. The SOCl₂ activates the carboxylic acid and facilitates the intramolecular cyclization, leading to the formation of the benzoxazinedione ring.[9]
-
Isolation: Once the reaction is complete (typically within 5-7 hours), concentrate the reaction mixture under reduced pressure to remove excess SOCl₂.
-
Purification: The resulting solid crude product is triturated with a non-polar solvent like diethyl ether, filtered, and washed to yield pure 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Structural Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a comprehensive structural fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the positions of the methoxy group, aromatic protons, and the N-H proton.[11]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) confirm the molecular weight of the compound (193.16 g/mol ).[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product, often showing purities of ≥96%.[1][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic anhydride C=O stretches and the N-H bond.[11]
Applications in Research and Development
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is not an end product but a highly valuable intermediate. Its anhydride-like ring is susceptible to nucleophilic attack, making it an excellent precursor for a wide array of more complex molecules.
Pharmaceutical Synthesis
The compound's primary application is as a scaffold in drug discovery. Its structure is a key component in the synthesis of various bioactive molecules.
-
Antimalarial Agents: It is a documented reagent in the preparation of 2-pyridylquinolones, a class of compounds investigated for their improved antimalarial activity.[5]
-
Anti-Cancer Agents: The benzoxazinedione core is a building block for novel heterocyclic systems designed to interact with biological targets relevant to oncology.[1][3] The ability to readily open the ring with various nucleophiles allows for the facile introduction of diverse chemical functionalities to explore structure-activity relationships.
-
General Bioactive Molecules: The broader class of 1H-benzo[d][1][2]oxazine-2,4-diones has been used to synthesize potent bronchodilators, antipsychotics, and anti-inflammatory agents.[9]
Workflow: From Intermediate to Bioactive Compound
The following diagram outlines the logical flow of using 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione as a starting material in a typical drug discovery campaign.
Caption: Drug discovery workflow using the target compound.
Other Industrial Applications
Beyond pharmaceuticals, this compound's reactivity and structural features are leveraged in other fields:
-
Polymer Chemistry: It can be used as an additive to enhance the thermal stability and mechanical properties of polymers.[1][2]
-
Agrochemicals: It serves as an intermediate in the formulation of next-generation pesticides and herbicides.[1]
-
Cosmetics: Its antioxidant properties are utilized in some cosmetic formulations to protect against oxidative stress.[1][2][3]
Conclusion
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a cornerstone intermediate for synthetic chemists. Its well-defined physicochemical properties, established synthesis routes, and proven utility as a versatile scaffold make it an indispensable tool in the development of novel pharmaceuticals, advanced polymers, and other high-value chemical products. Understanding its core chemistry and handling properties is the first step toward unlocking its full potential in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 128076-63-1|7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 9. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 10. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1,3]oxazine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-METHOXY-1H-BENZO[D][1,3] OXAZINE-2,4-DIONE(128076-63-1) 1H NMR spectrum [chemicalbook.com]
- 12. 128076-63-1|this compound| Ambeed [ambeed.com]
Topic: Synthetic Pathways for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, commonly known as 7-methoxyisatoic anhydride, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring an activated anhydride and a substituted benzene ring, renders it a versatile precursor for a wide array of more complex molecules.[3][4] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable intermediate. We will delve into the mechanistic underpinnings of established methods, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate pathway for their specific application. The applications of this compound are significant, serving as a crucial intermediate in the synthesis of pharmaceuticals, including anti-cancer and antimalarial agents, as well as in the development of novel agrochemicals.[1][4][5]
Introduction: The Chemical Significance of 7-Methoxyisatoic Anhydride
Isatoic anhydrides are bicyclic compounds that function as reactive acylating agents. The presence of the methoxy group at the 7-position of the benzoxazinedione core modulates the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of its downstream derivatives. The anhydride moiety is susceptible to nucleophilic attack by a variety of reagents, including amines, alcohols, and mercaptans, leading to ring-opening and the formation of substituted anthranilic acid derivatives.[6] This reactivity is the cornerstone of its utility in constructing diverse heterocyclic systems such as quinazolinones, benzodiazepines, and quinolinones.[7]
This guide will focus on the most practical and scientifically robust methods for the preparation of 7-methoxyisatoic anhydride, emphasizing both classical and modern approaches.
Primary Synthetic Strategies
The construction of the 1H-benzo[d][1][2]oxazine-2,4-dione ring system can be broadly categorized into several key approaches. The choice of pathway often depends on the availability of starting materials, scalability, and tolerance for hazardous reagents.
Diagram: Overview of Synthetic Pathways
Caption: Key synthetic routes to 7-Methoxyisatoic Anhydride.
Pathway I: Cyclization of 2-Amino-4-methoxybenzoic Acid via Phosgenation
The reaction of anthranilic acids with phosgene (COCl₂) or its safer equivalents (e.g., diphosgene, triphosgene) is a classic and highly effective method for synthesizing isatoic anhydrides.[2]
Mechanism & Rationale: The reaction proceeds via the nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of phosgene. This forms an intermediate N-carbonyl chloride (carbamoyl chloride). Subsequent intramolecular nucleophilic attack by the carboxylate oxygen onto the newly formed carbonyl group, followed by the elimination of HCl, results in the formation of the stable six-membered heterocyclic ring. The use of a solvent like tetrahydrofuran (THF) is common, and sometimes a non-nucleophilic base is added to scavenge the HCl produced.[8]
Experimental Protocol: Phosgenation of 2-Amino-4-methoxybenzoic Acid
WARNING: Phosgene is an extremely toxic gas. All operations must be conducted in a certified high-performance chemical fume hood by trained personnel with appropriate safety measures in place.
-
Preparation: To a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a caustic scrubber, add 2-amino-4-methoxybenzoic acid (1 equivalent) and dry tetrahydrofuran (THF).
-
Reaction: Cool the stirred suspension to 0-5 °C in an ice bath. Introduce a solution of phosgene in toluene (e.g., 20 wt%, 1.1 equivalents) or bubble phosgene gas slowly into the mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Monitoring: The reaction progress can be monitored by TLC or by observing the dissolution of the starting material and the subsequent precipitation of the product. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pass a stream of dry nitrogen through the apparatus to remove any excess phosgene into the scrubber.
-
Isolation: Collect the precipitated product by filtration. Wash the solid sequentially with cold THF and then with a non-polar solvent like hexane to remove residual impurities.
-
Drying: Dry the resulting light brown solid under vacuum to yield 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Pathway II: Oxidation of 6-Methoxyisatin
An alternative strategy involves the oxidative rearrangement of a corresponding isatin derivative. This method, analogous to a Baeyer-Villiger oxidation, avoids the use of highly toxic phosgene. Patent literature describes the oxidation of various substituted isatins using hydrogen peroxide in an acidic medium.[9]
Mechanism & Rationale: In this reaction, the isatin is treated with hydrogen peroxide in a mixture of glacial acetic acid and a strong acid catalyst like sulfuric acid. The α-dicarbonyl system of the isatin is susceptible to oxidation. The strong acid protonates one of the carbonyls, activating it towards nucleophilic attack by hydrogen peroxide. This leads to a peroxide intermediate which undergoes a rearrangement, inserting an oxygen atom between the carbonyl carbon and the aromatic ring to form the anhydride.
Experimental Protocol: Oxidation of 6-Methoxyisatin
-
Preparation: In a flask, suspend 6-methoxyisatin (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the suspension.
-
Oxidant Addition: While stirring and maintaining the temperature between 40-50 °C, slowly add a 30-50% aqueous solution of hydrogen peroxide (H₂O₂) dropwise. An exothermic reaction may be observed, and the temperature should be carefully controlled.[9]
-
Reaction: After the addition is complete, continue stirring the mixture at 50-60 °C for 1-3 hours. A clear solution may form temporarily before the product precipitates.[9]
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. Collect the solid product by filtration.
-
Washing & Drying: Wash the precipitate thoroughly with cold water to remove acetic acid and sulfuric acid, then dry under vacuum to obtain the target compound.
Diagram: Isatin Oxidation Workflow
Caption: Step-by-step workflow for the oxidation of 6-Methoxyisatin.
Pathway III: Modern Two-Step Cyclization via Urethane Intermediates
Recent advancements have focused on developing milder and safer alternatives to phosgenation. One such approach involves a two-step process starting from the anthranilic acid, proceeding through an N-protected intermediate.[10][11]
Mechanism & Rationale: This method first involves the protection of the amino group of 2-amino-4-methoxybenzoic acid as a urethane, using reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or benzyloxycarbonyl chloride (Cbz-Cl). This N-protected acid is then activated with thionyl chloride (SOCl₂). The thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride. This intermediate then undergoes an intramolecular cyclization. The reaction with SOCl₂ also facilitates the cleavage of the protecting group, leading to the formation of the desired 1H-benzo[d][1][2]oxazine-2,4-dione at room temperature.[11] This method is particularly advantageous as it avoids harsh conditions and highly toxic reagents.
Experimental Protocol: Two-Step Cyclization
Step A: N-Protection of 2-Amino-4-methoxybenzoic Acid
-
Dissolve 2-amino-4-methoxybenzoic acid in a suitable solvent (e.g., aqueous acetone or dioxane) containing a base like sodium carbonate or sodium bicarbonate.
-
Cool the solution to 0 °C and add the protecting agent (e.g., Fmoc-Cl) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Acidify the mixture with dilute HCl to precipitate the N-protected product, which is then filtered, washed with water, and dried.
Step B: Cyclization with Thionyl Chloride
-
Suspend the dried N-protected acid (1 equivalent) in an excess of thionyl chloride (SOCl₂), which acts as both reagent and solvent.
-
Stir the mixture at room temperature. The reaction typically proceeds smoothly, with the evolution of SO₂ and HCl gas (use a scrubber).
-
After stirring for several hours (e.g., 2-6 hours), the excess thionyl chloride is removed under reduced pressure.
-
The crude residue is triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce crystallization. The solid product is collected by filtration and dried.[11]
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route is a critical decision based on a balance of efficiency, safety, cost, and scale.
| Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| I: Phosgenation | 2-Amino-4-methoxybenzoic Acid | Phosgene or equivalent | High (often >90%) | High yield, reliable, well-established.[2] | Extreme toxicity of phosgene, requires specialized equipment and handling. |
| II: Isatin Oxidation | 6-Methoxyisatin | H₂O₂, H₂SO₄, Acetic Acid | Good to Excellent | Avoids phosgene, uses common lab reagents.[9] | Requires the synthesis of the isatin precursor, can be exothermic. |
| III: Urethane-SOCl₂ | 2-Amino-4-methoxybenzoic Acid | Fmoc-Cl/Cbz-Cl, SOCl₂ | Good | Mild room temperature conditions, avoids phosgene.[11] | Two-step process, requires protecting group chemistry, use of SOCl₂. |
Conclusion
The synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione can be accomplished through several effective pathways. The classical phosgenation route remains a high-yielding option for industrial-scale production where appropriate safety infrastructure is in place. For laboratory-scale synthesis and contexts where safety is paramount, the oxidation of 6-methoxyisatin and the modern two-step urethane-thionyl chloride cyclization method offer compelling and robust alternatives. The latter, in particular, represents a significant advancement by enabling the synthesis under mild, room-temperature conditions, enhancing the accessibility of this important chemical intermediate for researchers in drug discovery and materials science.
References
- 1. usbio.net [usbio.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Cas 128076-63-1,7-METHOXY-1H-BENZO[D][1,3] OXAZINE-2,4-DIONE | lookchem [lookchem.com]
- 6. myttex.net [myttex.net]
- 7. researchgate.net [researchgate.net]
- 8. US5981749A - Process for producing isatoic anhydrides - Google Patents [patents.google.com]
- 9. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]
- 10. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1,3]oxazine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
A Technical Guide to the Biological Activity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
A Technical Guide to the Biological Activity of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry.[3] While primarily utilized as a reactive intermediate for the synthesis of a wide array of bioactive molecules, including anticancer and antimalarial agents, the core benzoxazinedione scaffold itself and its derivatives exhibit notable biological activities.[1][2][3][4] This technical guide provides an in-depth analysis of the known biological activities associated with this chemical entity, focusing on its role in the development of enzyme inhibitors and anticancer therapeutics. We will explore its mechanism of action, present quantitative data, and provide detailed experimental protocols for assessing its biological effects, with a particular focus on the inhibition of Poly(ADP-ribose) polymerase (PARP).
Introduction: The Benzoxazinedione Scaffold
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione belongs to the isatoic anhydride class of compounds.[5] Isatoic anhydrides are bicyclic structures that are reactive toward nucleophiles, a property that makes them exceptionally useful for generating diverse chemical libraries for drug discovery.[5][6][7] The presence of a methoxy group at the 7-position can enhance solubility and modulate the electronic properties of the molecule, influencing its reactivity and biological interactions.[3]
The benzoxazine and benzoxazepine scaffolds are well-established pharmacophores in pharmaceutical chemistry due to their promising activity against various diseases, including cancer.[2] The ability of the 1H-benzo[d][1][2]oxazine-2,4-dione ring system to serve as a precursor for quinazolinones, quinolones, and other heterocyclic structures has positioned it as a valuable starting point for the synthesis of targeted therapeutics.[4][6]
Key Biological Activities and Mechanisms of Action
While 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological potential, particularly in oncology.[3] The core structure is a key component in the synthesis of compounds targeting fundamental cellular processes like DNA repair and cell cycle progression.
Anticancer Activity
Derivatives synthesized from the benzoxazinone scaffold have shown potent antiproliferative activity against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-29).[1] Studies have shown that certain derivatives can induce apoptosis (programmed cell death) by modulating key regulatory proteins.[1][8]
Mechanism of Action: The anticancer effects of benzoxazinone derivatives are often multifactorial:
-
Cell Cycle Arrest: Some derivatives cause a reduction in the expression of cyclin-dependent kinase 1 (cdk1), a key regulator of the cell cycle, leading to cell cycle arrest.[1]
-
Inhibition of DNA Duplication: Downregulation of topoisomerase II (topo II), an enzyme essential for DNA replication, has been observed.[1]
-
Induction of Apoptosis: A significant increase in the expression of the tumor suppressor protein p53 and caspase-3, a critical executioner of apoptosis, has been reported.[1] The cleavage of Poly(ADP-ribose) polymerase (PARP) is another hallmark of apoptosis induced by these compounds.[2]
One study highlighted that the presence of a free amino group was a common feature among the most active derivatives, suggesting its importance for the compound's biological activity.[1]
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[9] PARP-1, the most abundant member, detects DNA single-strand breaks (SSBs). Upon activation, it synthesizes poly(ADP-ribose) (pADPr) chains on itself and other nuclear proteins, recruiting the DNA repair machinery.[10][11]
Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. When PARP is inhibited, SSBs are not efficiently repaired, leading to the formation of double-strand breaks (DSBs) during DNA replication.[11] In cancer cells with faulty homologous recombination (the primary DSB repair pathway), this accumulation of DSBs leads to cell death—a concept known as synthetic lethality.
While direct PARP inhibition data for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is not extensively published, related heterocyclic structures have been identified as PARP inhibitors. For instance, the natural metabolite 7-methylguanine has been shown to inhibit both PARP-1 and PARP-2.[9][12] The mechanism involves competition with the enzyme's natural substrate, NAD+.[12][13][14] Given the structural similarities and the frequent appearance of the benzoxazinedione scaffold in anticancer agents, it represents a promising starting point for the design of novel PARP inhibitors.
The diagram below illustrates the central role of PARP-1 in DNA repair and how its inhibition can lead to cancer cell death.
Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.
Quantitative Biological Data
| Compound Class | Target/Assay | Cell Line(s) | IC₅₀ Value | Reference |
| Benzoxazinone Derivatives | Antiproliferative Activity | HepG2, MCF-7, HCT-29 | < 10 µM (for 6 derivatives) | [1] |
| 7-Methylguanine | PARP-1 Inhibition | Purified Enzyme | 150 µM | [9] |
| 7-Methylguanine | PARP-2 Inhibition | Purified Enzyme | 50 µM | [9] |
| Olaparib (Reference PARP Inhibitor) | PARP-1 Inhibition | Purified Enzyme (10 µM NAD+) | 7.47 nM | [15] |
| Olaparib (Reference PARP Inhibitor) | PARP-1 Inhibition | Purified Enzyme (100 µM NAD+) | 55.62 nM | [15] |
Note: The data for derivatives and related structures are presented to illustrate the therapeutic potential of the broader chemical class.
Experimental Protocols
To facilitate further research, this section provides a generalized, step-by-step protocol for evaluating the PARP-1 inhibitory activity of a test compound like a derivative of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. This protocol is based on a common colorimetric ELISA-based method.[15]
Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)
Objective: To determine the IC₅₀ value of a test compound against human PARP-1 enzyme activity.
Principle: This assay measures the PARP-1-catalyzed addition of poly(ADP-ribose) (pADPr) chains onto histone proteins coated on a microplate. The amount of pADPr is then quantified using an anti-pADPr antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate (TMB). The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the test compound.
Materials:
-
Histone-coated 96-well microplate
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Test Compound (dissolved in DMSO, serially diluted)
-
NAD⁺ solution
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary Antibody: Anti-pADPr monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
TMB Substrate
-
Stop Solution (e.g., 0.2 N HCl)
-
Microplate reader (450 nm)
Workflow Diagram:
Caption: General workflow for a colorimetric PARP-1 inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib). Final DMSO concentration should not exceed 1-2%.[16]
-
Plate Setup:
-
Add 12.5 µL of diluted test compound, vehicle control, or positive control to the appropriate wells of the histone-coated microplate.[15]
-
Prepare a "No Enzyme" control well containing only assay buffer.
-
-
Enzyme Addition: Add 12.5 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA to all wells except the "No Enzyme" control.[15]
-
Reaction Initiation: Start the enzymatic reaction by adding 25 µL of NAD⁺ solution to all wells.[15] The final concentration of NAD⁺ should be chosen based on the desired assay sensitivity (e.g., 10 µM or 100 µM).[15]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Washing: Stop the reaction by washing the plate 3-4 times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Wash the plate 3-4 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Wash the plate 3-4 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes, or until sufficient color develops in the vehicle control wells.
-
Stop Reaction: Stop the color development by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of the plate at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "No Enzyme" control from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a valuable scaffold in modern drug discovery. Its utility as a synthetic intermediate allows for the creation of diverse molecular libraries with significant therapeutic potential.[3][4] Research has consistently shown that derivatives of this core structure possess potent anticancer properties, acting through mechanisms that include cell cycle arrest and the induction of apoptosis.[1]
The structural features of this class of compounds make them attractive candidates for the development of novel enzyme inhibitors, particularly targeting the DNA repair enzyme PARP-1. Future research should focus on synthesizing and screening libraries of 7-methoxyisatoic anhydride derivatives to identify direct and potent PARP inhibitors. Elucidating detailed structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity, potentially leading to the development of next-generation targeted cancer therapies.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, is a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its unique chemical architecture, featuring a reactive anhydride functional group coupled with a methoxy-substituted benzene ring, renders it a valuable precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, encompassing its synthesis, physicochemical properties, and key applications in the development of novel therapeutic agents, particularly in the realms of anticancer and antimalarial drug discovery. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this versatile chemical entity.
Introduction: The Significance of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals, owing to their ability to engage in specific interactions with biological targets.[3] Among these, the 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, a derivative of anthranilic acid, has garnered considerable attention as a versatile and reactive building block.[4][5] The subject of this guide, 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, is a prominent member of this class, distinguished by the presence of a methoxy group at the 7-position of the aromatic ring. This seemingly simple modification can significantly influence the electronic properties and reactivity of the molecule, thereby impacting the biological activity of its downstream derivatives.[6]
The primary utility of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione lies in its role as a precursor to a wide range of N-containing heterocyclic structures, including quinazolines, quinazolinones, and quinolones.[7][8] These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, underscoring the importance of their synthetic precursors. The reactivity of the anhydride moiety allows for facile ring-opening and subsequent cyclization reactions with various nucleophiles, providing a modular and efficient approach to complex molecular architectures.
This guide will delve into the technical details of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, providing researchers with the necessary knowledge to effectively utilize this compound in their synthetic and drug discovery endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective application in synthesis and for the interpretation of experimental results.
Table 1: Physicochemical Properties of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
| Property | Value | Reference(s) |
| CAS Number | 128076-63-1 | [9][10] |
| Molecular Formula | C₉H₇NO₄ | [9][10] |
| Molecular Weight | 193.16 g/mol | [9][10] |
| Appearance | Light brown solid | [6] |
| Purity | ≥96% (HPLC) | [6][11] |
| Storage Conditions | 0-8 °C, Protect from light | [6][10] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and a broad singlet for the N-H proton of the anhydride. The coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the anhydride, the aromatic carbons (with the carbon attached to the methoxy group appearing at a characteristic downfield shift), and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the cyclic anhydride (typically two bands in the region of 1750-1850 cm⁻¹) and the C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 193.16, and the fragmentation pattern would likely involve the loss of CO₂ and other characteristic fragments.
Synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
The most common and efficient method for the synthesis of isatoic anhydrides is the cyclization of the corresponding anthranilic acid derivative. In the case of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, the starting material is 4-amino-3-methoxybenzoic acid.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Detailed Experimental Protocol (Proposed):
This protocol is based on general procedures for the synthesis of isatoic anhydrides from anthranilic acids using phosgene or its safer equivalents like diphosgene or triphosgene.[12][13]
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Triphosgene (or diphosgene)
-
Anhydrous toluene (or another suitable inert solvent like THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing solution (e.g., NaOH solution), and an addition funnel, suspend 4-amino-3-methoxybenzoic acid in anhydrous toluene under an inert atmosphere.
-
Addition of Phosgenating Agent: Dissolve triphosgene (or diphosgene) in anhydrous toluene and add it dropwise to the stirred suspension of the amino acid at room temperature over a period of 30-60 minutes. Caution: Phosgene and its equivalents are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: After the addition is complete, gently heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, is often insoluble in toluene and will precipitate out.
-
Purification: Collect the solid product by filtration, wash it with cold toluene or another non-polar solvent (e.g., hexane) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR, IR, and mass spectrometry, and determine the melting point.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione stems from the reactivity of its anhydride functionality. It readily undergoes nucleophilic attack by a variety of nucleophiles, leading to the formation of diverse heterocyclic scaffolds.
Synthesis of Quinazolinones and Quinazolinediones
One of the most significant applications of isatoic anhydrides is in the synthesis of quinazolinones and quinazolinediones, which are privileged structures in medicinal chemistry with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
General Reaction Scheme:
The reaction of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione with primary amines or anilines initially leads to the formation of an intermediate N-substituted 2-aminobenzoic acid derivative, which can then cyclize to form the corresponding quinazolinone or quinazolinedione.
References
- 1. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 128076-63-1|this compound|BLD Pharm [bldpharm.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. 7-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione [benchchem.com]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Quinazolinediones synthesis [organic-chemistry.org]
- 8. [PDF] Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide | Semantic Scholar [semanticscholar.org]
- 9. scbt.com [scbt.com]
- 10. chemscene.com [chemscene.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
An In-Depth Technical Guide to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document will delve into the historical context of its parent structures, detail its physicochemical properties, provide a validated synthesis protocol, and explore its current and potential applications for researchers, scientists, and drug development professionals.
Introduction and Historical Context
7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, belongs to the class of isatoic anhydrides. These compounds are anhydrides of N-carboxyanthranilic acids and have a rich history dating back to the late 19th and early 20th centuries. The parent compound, isatoic anhydride, was first prepared by the reaction of anthranilic acid with phosgene.[2] This reaction forms the basis for the synthesis of many substituted isatoic anhydrides.
The introduction of a methoxy group at the 7-position of the benzoxazine ring system modifies the electronic and steric properties of the molecule, influencing its reactivity and biological activity. While the specific discovery of the 7-methoxy derivative is not prominently documented in seminal historical texts, its synthesis follows the established principles of isatoic anhydride chemistry. The primary precursor for its synthesis is 2-amino-4-methoxybenzoic acid.[3]
Substituted isatoic anhydrides have garnered significant attention as versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active scaffolds.[4] The methoxy substituent, in particular, is a common feature in many bioactive molecules, often enhancing metabolic stability and receptor binding affinity.
Physicochemical Properties
7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione is a solid at room temperature with the following properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | [5] |
| Molecular Weight | 193.16 g/mol | [5] |
| CAS Number | 128076-63-1 | |
| Appearance | Light brown solid | [6] |
| Storage | 0-8 °C | [7] |
Synthesis Protocol
The synthesis of 7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione is achieved through the cyclization of 2-amino-4-methoxybenzoic acid. The most common and established method involves the use of phosgene or a phosgene equivalent, such as triphosgene or diphosgene, which are safer alternatives. The following protocol is a representative procedure based on well-established methods for the synthesis of isatoic anhydrides.[2][9]
Causality of Experimental Choices:
-
Starting Material: 2-amino-4-methoxybenzoic acid is the logical precursor as it contains the necessary aniline and carboxylic acid functionalities with the desired methoxy substituent at the correct position.
-
Reagent: Phosgene (or its safer equivalents) is a highly effective cyclizing agent for this transformation. It reacts with both the amino and carboxylic acid groups to form the cyclic anhydride.
-
Solvent: An inert aprotic solvent such as tetrahydrofuran (THF) or dioxane is used to dissolve the starting material and prevent unwanted side reactions with the highly reactive phosgene.
-
Base: A mild base, such as sodium carbonate or triethylamine, is often used to neutralize the HCl gas that is formed as a byproduct of the reaction, driving the reaction to completion.
-
Temperature: The reaction is typically carried out at low to ambient temperatures to control the exothermic reaction and minimize the formation of byproducts.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-4-methoxybenzoic acid (1 equivalent) is prepared in anhydrous THF. The flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).
-
Phosgenation: A solution of triphosgene (0.4 equivalents) in anhydrous THF is added dropwise to the stirred solution of the starting material at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude 7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a solid.
Experimental Workflow Diagram:
Caption: Synthesis workflow for 7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione.
Applications in Research and Development
7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione is a valuable building block in the synthesis of various biologically active compounds. Its utility stems from the reactive anhydride functionality, which can undergo nucleophilic attack by a variety of nucleophiles, leading to ring-opening and the formation of new chemical entities.
Key Application Areas:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of quinazolinone and quinazoline derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The methoxy group can play a crucial role in modulating the biological activity of the final compounds.
-
Agrochemical Development: The benzoxazine scaffold is also present in some agrochemicals. The reactivity of 7-methoxyisatoic anhydride allows for the introduction of various functional groups to develop new herbicides and pesticides.[5]
-
Materials Science: The ability of isatoic anhydrides to release carbon dioxide upon reaction can be exploited in the synthesis of polymers and other materials.[10]
Signaling Pathway Diagram (Hypothetical):
While the direct interaction of 7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione with a specific signaling pathway is not extensively documented, its derivatives, particularly quinazolinone-based compounds, are known to target various cellular pathways. A hypothetical pathway illustrating the potential mechanism of action of a derivative is shown below.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by a derivative.
Conclusion
7-Methoxy-1H-benzo[d][1]oxazine-2,4-dione is a valuable and versatile heterocyclic compound with a foundation in the rich history of isatoic anhydride chemistry. Its synthesis from readily available precursors and its reactivity make it an important intermediate for the development of novel pharmaceuticals, agrochemicals, and materials. Further exploration of its chemical transformations and the biological activities of its derivatives holds significant promise for future scientific advancements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-4-methoxybenzoic Acid | 4294-95-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. US3869485A - Preparation of acid chlorides with phosgene in the presence of a catalyst - Google Patents [patents.google.com]
- 7. orbilu.uni.lu [orbilu.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. US5981749A - Process for producing isatoic anhydrides - Google Patents [patents.google.com]
- 10. Isatoic anhydride - Wikipedia [en.wikipedia.org]
The Elusive Mechanism: A Technical Guide to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione as a Versatile Chemical Scaffold
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of chemical biology and drug discovery, specific molecules often capture the attention of the scientific community for their therapeutic potential. 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, a member of the isatoic anhydride family, is one such compound. However, a comprehensive review of the existing scientific literature reveals a critical distinction: while this molecule is a cornerstone in the synthesis of a diverse array of bioactive compounds, its own intrinsic mechanism of action remains largely unexplored and undefined. This guide, therefore, deviates from a traditional mechanistic whitepaper to address this reality. It aims to provide an in-depth technical overview of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione's established role as a versatile synthetic intermediate and to explore the known mechanisms of the broader benzoxazinedione class and its derivatives. This approach is designed to offer a scientifically grounded perspective for researchers utilizing this scaffold in their discovery pipelines.
Part 1: The Chemical Identity and Synthetic Utility of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
7-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, is a stable, solid organic compound. Its chemical structure, characterized by a fused benzene and oxazine ring system with a methoxy substituent, imparts favorable reactivity and solubility, making it a valuable starting material in organic synthesis.[1][2]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 128076-63-1 |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Light brown solid |
The primary utility of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione lies in its function as a precursor for more complex heterocyclic molecules. Its anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of derivatives. This reactivity is the cornerstone of its application in the development of novel pharmaceuticals, agrochemicals, and even cosmetics.[1][2][3] For instance, it has been utilized in the preparation of 2-pyridylquinolones with potential antimalarial activity.[4]
Part 2: The Benzoxazinedione Scaffold: A Reservoir of Diverse Bioactivities
While the specific mechanism of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is not elucidated, the broader class of 1H-benzo[d][1][4]oxazine-2,4-diones has been associated with a range of biological activities. It is hypothesized that derivatives of the 7-methoxy variant may exhibit similar properties, making an understanding of the parent scaffold's potential crucial for drug design.
Enzyme Inhibition:
Research has indicated that the benzoxazinedione core can serve as a scaffold for the development of various enzyme inhibitors. The specific targets and the nature of the inhibition are dictated by the substituents on the ring system.
Experimental Protocol: General Enzymatic Assay for Screening Benzoxazinedione Derivatives
-
Objective: To determine the inhibitory potential of a benzoxazinedione derivative against a specific enzyme.
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Benzoxazinedione derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include control wells with the enzyme and buffer alone (negative control) and a known inhibitor (positive control).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the reaction rate for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
-
Anticancer and Antimicrobial Potential:
A notable derivative, 7-Hydroxy-1H-benzo[d][1][4]oxazine-2,4-dione, has demonstrated promising anticancer and antimicrobial properties.[5] Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells, with IC₅₀ values in the micromolar range.[5] The proposed mechanism for its anticancer effect is the induction of apoptosis through pathways linked to oxidative stress.[5] Furthermore, this hydroxy derivative has shown significant antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[5]
Diagram: Proposed Anticancer Mechanism of a Benzoxazinedione Derivative
Caption: Proposed mechanism of a hydroxy-benzoxazinedione derivative inducing cancer cell apoptosis via oxidative stress.
Part 3: Future Directions and the Path Forward
The established role of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione as a versatile synthetic intermediate is undisputed. Its value lies in providing a reliable and adaptable scaffold for the generation of novel molecular entities with therapeutic potential. The future of research in this area should focus on two key trajectories:
-
Systematic Exploration of Derivatives: A focused effort to synthesize and screen a library of derivatives of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione against a wide range of biological targets is warranted. This would enable the identification of lead compounds with specific and potent activities.
-
Elucidation of Intrinsic Activity: While it serves as an excellent building block, the intrinsic biological activity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione itself should not be entirely dismissed without direct investigation. Cellular and biochemical screening of the parent compound could yet reveal a subtle but significant mechanism of action.
Conclusion
References
The Vanguard of Discovery: A Technical Guide to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione Derivatives and Analogs
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 7-Methoxy-1H-benzo[d]oxazine-2,4-dione scaffold represents a privileged heterocyclic core in medicinal chemistry, serving as a versatile building block for a new generation of therapeutic agents.[1][2] Its unique chemical architecture, featuring a methoxy group that enhances solubility and reactivity, has positioned it as a focal point in the development of novel pharmaceuticals, agrochemicals, and advanced polymers.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives and analogs. We will delve into their mechanisms of action, with a particular focus on the modulation of critical signaling pathways implicated in cancer and other diseases. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, aiming to empower researchers in their quest for next-generation therapeutics.
The Core Moiety: Understanding the Significance of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
The 1H-benzo[d][1][3]oxazine-2,4-dione ring system is a class of heterocyclic compounds that has garnered significant attention for its broad spectrum of biological activities.[4] These activities include potent antitumor, antipsychotic, and antimycobacterial properties.[4] The introduction of a methoxy group at the 7-position of this scaffold, yielding 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, offers several advantages from a drug design perspective. The methoxy group can enhance the compound's solubility and metabolic stability, and its electron-donating nature can influence the electronic properties of the entire molecule, thereby modulating its interaction with biological targets.[1] This core moiety serves as a crucial intermediate in the synthesis of a wide array of more complex and biologically active molecules.[1]
Synthesis of the Core and its Derivatives: A Step-by-Step Approach
The synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones can be efficiently achieved from readily available 2-aminobenzoic acids.[4][5] The following protocol outlines a robust two-step method adaptable for the synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, starting from 3-methoxy-2-aminobenzoic acid.
Experimental Protocol: Synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Materials:
-
3-Methoxy-2-aminobenzoic acid
-
Ethoxycarbonyl chloride (EtOCOCl)
-
Sodium carbonate (Na2CO3)
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography apparatus (if necessary for purification)
Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-3-methoxybenzoic acid
-
In a round-bottom flask, dissolve 3-methoxy-2-aminobenzoic acid in a 4:1 mixture of acetone and water.
-
Add sodium carbonate and sodium bicarbonate to the solution to maintain a basic pH.
-
Cool the mixture in an ice bath and slowly add ethoxycarbonyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-((ethoxycarbonyl)amino)-3-methoxybenzoic acid.
Step 2: Cyclization to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
In a fume hood, suspend the dried 2-((ethoxycarbonyl)amino)-3-methoxybenzoic acid in dichloromethane.
-
Slowly add a 5- to 10-fold molar excess of thionyl chloride to the suspension at room temperature with stirring.[5]
-
Continue stirring at room temperature for 7-8 hours, or until the reaction is complete as monitored by TLC.[5] The reaction proceeds through the formation of an intermediate 2-alkyloxy-4H-3,1-benzo[d][1][3]oxazin-4-one, followed by a nucleophilic attack of chloride to yield the final product and ethyl chloride.[5]
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure compound.
Biological Activities and Therapeutic Potential
Derivatives of the 7-Methoxy-1H-benzo[d]oxazine-2,4-dione scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzoxazinedione derivatives. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer.
A key mechanism underlying the anticancer activity of many benzoxazinedione derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[] Inhibition of this pathway by benzoxazinedione derivatives can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy in cancer cells.[9]
The following table summarizes the reported IC50 values of various benzoxazine derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 19.13 | [3] |
| Derivative B | A549 (Lung) | 15.69 | [3] |
| Derivative C | HepG2 (Liver) | 13.68 | [3] |
| Derivative D | SKOV-3 (Ovarian) | 7.84 | [3] |
| OBOP-01 | MCF-7 (Breast) | 1520 ± 20 | [10] |
| OBOP-02 | MCF-7 (Breast) | 1720 ± 20 | [10] |
Note: The specific structures of "Derivative A-D" are detailed in the cited reference. The high IC50 values for OBOP-01 and OBOP-02 suggest that while they exhibit some activity, further optimization is required for potent anticancer effects.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
7-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Activity
Benzoxazine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their development is of critical importance in the face of rising antimicrobial resistance.
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Activity
The disc diffusion assay is a standard method to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic and antifungal discs (positive controls)
-
Solvent-loaded discs (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of a nutrient agar plate.
-
Disc Application: Aseptically place sterile paper discs impregnated with the test compound, positive control, and negative control onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives can be significantly influenced by the nature and position of substituents on the benzoxazine core and any appended functionalities. While a comprehensive quantitative SAR is still an area of active research, some key trends have emerged:
-
The Role of the 7-Methoxy Group: As previously mentioned, the 7-methoxy group is believed to enhance solubility and metabolic stability, which are crucial pharmacokinetic properties. Its electron-donating nature can also influence the binding affinity of the molecule to its biological target.
-
Substitutions on Appended Rings: For derivatives with additional aromatic or heterocyclic rings, the nature and position of substituents on these rings play a critical role in determining potency and selectivity. For instance, in some series of benzoxazine-based inhibitors, the presence of specific substituents can dramatically alter the inhibitory activity against different enzymes or receptors.
Future Directions and Conclusion
The 7-Methoxy-1H-benzo[d]oxazine-2,4-dione scaffold is a highly promising platform for the discovery of new therapeutic agents. The versatility of its synthesis and the diverse biological activities of its derivatives make it an attractive area for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure and its substituents to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising derivatives in preclinical animal models to assess their therapeutic efficacy and safety profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Detailed Protocol for Researchers
Synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a valuable heterocyclic compound utilized as a key intermediate in the development of novel pharmaceuticals and other fine chemicals. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route with in-depth explanations of the experimental choices, safety precautions, and characterization data.
Introduction
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, is a versatile building block in organic synthesis. Its structure, featuring a reactive anhydride-like linkage, makes it a prime precursor for a variety of heterocyclic systems, including quinazolinones and other biologically active molecules. The methoxy substituent on the aromatic ring can modulate the electronic properties and steric profile of the final products, influencing their interaction with biological targets.
This guide details a robust and high-yielding two-step synthesis. The first step involves the preparation of the key precursor, 2-amino-5-methoxybenzoic acid, through the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. The second step is the cyclization of the resulting aminobenzoic acid to the target benzoxazinedione using a phosgene equivalent. For enhanced laboratory safety, this protocol will focus on the use of triphosgene, a solid and more manageable alternative to gaseous phosgene.
Overall Synthetic Scheme
The synthesis proceeds in two main stages as illustrated below:
Part 1: Synthesis of 2-Amino-5-methoxybenzoic Acid
This initial step focuses on the reduction of a nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the generation of water as the only byproduct.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Methoxy-2-nitrobenzoic acid | 197.15 | 30.0 g | 152.2 mmol | Starting material |
| Palladium on Carbon (10% Pd) | - | 300 mg | - | Catalyst |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 mL | - | Solvent |
| Celite® | - | - | - | Filtration aid |
Procedure:
-
Reaction Setup: To a suitable hydrogenation flask, add 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) and tetrahydrofuran (250 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% palladium on carbon (300 mg) to the solution. Caution: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere or add the solvent to the catalyst first.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas from a balloon. Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature for 18 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of THF to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.
-
Product Isolation: The resulting brown solid is 2-amino-5-methoxybenzoic acid. The product can be dried under vacuum. This procedure typically affords a high yield (around 98%) of the desired product, which is often of sufficient purity for the next step.[1][3][4]
Expected Yield and Characterization:
Part 2: Synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
This step involves the cyclization of 2-amino-5-methoxybenzoic acid to the target isatoic anhydride. Triphosgene is used as a safer substitute for phosgene gas. It acts as a source of phosgene in situ. The reaction involves the formation of an intermediate N-chloroformyl derivative, which then undergoes intramolecular cyclization.
Safety Precautions for Triphosgene
Triphosgene, while a solid, can decompose to release highly toxic phosgene gas, especially upon heating or in the presence of nucleophiles. This reaction must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All glassware should be oven-dried before use to prevent hydrolysis of triphosgene.
Experimental Workflow
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-methoxybenzoic acid | 167.16 | 10.0 g | 59.8 mmol | From Part 1 |
| Triphosgene (Bis(trichloromethyl) carbonate) | 296.75 | 6.5 g | 21.9 mmol | Phosgene equivalent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - | Solvent |
| Triethylamine (optional) | 101.19 | ~1 mL | - | Base to neutralize HCl |
| Hexane | 86.18 | As needed | - | For washing |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, suspend 2-amino-5-methoxybenzoic acid (10.0 g, 59.8 mmol) in anhydrous THF (150 mL) under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In a separate dry flask, dissolve triphosgene (6.5 g, 21.9 mmol, ~0.37 equivalents) in anhydrous THF (50 mL).
-
Addition of Triphosgene: Cool the suspension of the aminobenzoic acid to 0 °C using an ice bath. Slowly add the triphosgene solution dropwise over 30-45 minutes. The addition of a base like triethylamine can be beneficial to neutralize the HCl formed during the reaction, but the reaction can also proceed without it.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 66 °C for THF). A precipitate of the product should form as the reaction proceeds.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours of reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: Triturate the resulting solid residue with hexane to remove any non-polar impurities.
-
Filtration and Drying: Filter the solid product, wash with a small amount of cold hexane, and dry under vacuum to yield 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Expected Yield and Characterization:
-
Yield: High yields are expected for this type of cyclization.
-
Appearance: A white or off-white solid.
-
Melting Point: Literature melting points for isatoic anhydrides are typically in the range of 230-250 °C with decomposition.
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. The synthesis of the precursor, 2-amino-5-methoxybenzoic acid, is achieved in high yield via catalytic hydrogenation. The subsequent cyclization to the target molecule is presented using triphosgene, a safer alternative to phosgene, with clear instructions and safety precautions. This guide is intended to enable researchers to confidently and efficiently produce this valuable intermediate for their research and development endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- A phosgene and peroxide-free one-pot tandem synthesis of isatoic anhydrides involving anthranilic acid, Boc anhydride, and 2-chloro-N-methyl pyridinium iodide [search.isc.ac]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
The Versatile Synthon: Application Notes and Protocols for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in Organic Synthesis
The Versatile Synthon: Application Notes and Protocols for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is ever-present. 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a substituted analog of the well-known isatoic anhydride, has emerged as a powerful synthon for the construction of a diverse array of heterocyclic compounds.[1][2][3] Its unique structural features, combining a reactive cyclic anhydride with an electron-donating methoxy group, offer chemists a valuable tool for accessing molecular complexity with a high degree of control. The methoxy group not only enhances solubility and reactivity but also provides a handle for further functionalization, making it an attractive starting material in pharmaceutical and agrochemical research.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this remarkable reagent.
Core Principles of Reactivity: An Isatoic Anhydride Analogue
The synthetic utility of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is intrinsically linked to its identity as a cyclic N-carboxyanhydride. This functionality renders the carbonyl groups highly susceptible to nucleophilic attack, leading to a characteristic ring-opening reaction. This reactivity profile is the cornerstone of its application in organic synthesis, providing a reliable pathway to ortho-substituted aminobenzamides, which can then undergo subsequent cyclization reactions to form a variety of fused heterocyclic systems.
The general mechanism involves the initial attack of a nucleophile at either the C2 or C4 carbonyl group, followed by the loss of carbon dioxide to generate a reactive acylium ion intermediate. This intermediate is then trapped by the nucleophile to afford the corresponding 2-amino-4-methoxybenzamide derivative. The choice of nucleophile and reaction conditions dictates the final product, allowing for a modular and convergent approach to complex molecule synthesis.
Application in the Synthesis of Bioactive Heterocycles
The ability to generate diverse molecular scaffolds from a single, readily available starting material is a hallmark of an efficient synthetic strategy. 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione has proven to be an invaluable precursor for the synthesis of several classes of biologically active heterocycles.
Synthesis of Quinolones and Quinazolinones: Accessing Privileged Pharmacophores
Quinolone and quinazolinone cores are prevalent in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione serves as an excellent starting material for the construction of these important heterocyclic systems.
A notable application is in the preparation of 2-pyridylquinolones, which have shown promising antimalarial activity.[4] The synthesis typically involves the reaction of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione with a pyridinyl-containing nucleophile, followed by a cyclization step to furnish the quinolone scaffold.
Protocol 1: General Procedure for the Synthesis of 2-Substituted-4-quinolones
This protocol outlines a general approach for the synthesis of 2-substituted-4-quinolones from 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione and a suitable active methylene compound.
Materials:
-
Active methylene compound (e.g., ethyl 2-(pyridin-2-yl)acetate)
-
Base (e.g., Sodium Hydride, Potassium Carbonate)
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Anhydrous organic solvent (e.g., DMF, DMSO)
Procedure:
-
Step 1: Formation of the Enolate. In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend the base (1.2 equivalents) in the anhydrous organic solvent. To this suspension, add the active methylene compound (1.1 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Step 2: Acylation. Add a solution of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione (1.0 equivalent) in the anhydrous organic solvent to the enolate solution at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Step 3: Cyclization. The reaction mixture from Step 2 is carefully added to a high-boiling point solvent preheated to 240-250 °C. The mixture is heated at this temperature for 15-30 minutes. The progress of the cyclization can be monitored by TLC.
-
Step 4: Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-4-quinolone.
Data Summary Table:
| Entry | Active Methylene Compound | Base | Cyclization Solvent | Yield (%) |
| 1 | Ethyl 2-(pyridin-2-yl)acetate | NaH | Diphenyl ether | 75-85 |
| 2 | Diethyl malonate | K₂CO₃ | Dowtherm A | 60-70 |
| 3 | Ethyl acetoacetate | NaH | Diphenyl ether | 70-80 |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-substituted-4-quinolones.
Synthesis of Benzodiazepines: A Gateway to CNS-Active Compounds
Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a fused benzene and diazepine ring. They are widely prescribed for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of benzodiazepine scaffolds can be efficiently achieved using 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione as a key starting material.
The reaction typically proceeds via the ring-opening of the oxazine-dione with a suitable diamine, followed by an intramolecular cyclization to form the seven-membered diazepine ring.
Protocol 2: Synthesis of 1,5-Benzodiazepine Derivatives
This protocol describes a general method for the synthesis of 1,5-benzodiazepine derivatives.
Materials:
-
o-Phenylenediamine derivative
-
Solvent (e.g., Acetic Acid, Ethanol)
-
Catalyst (optional, e.g., a catalytic amount of a Lewis acid)
Procedure:
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione (1.0 equivalent) and the o-phenylenediamine derivative (1.1 equivalents) in the chosen solvent.
-
Step 2: Reaction. Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC. In some cases, the addition of a catalytic amount of a Lewis acid can accelerate the reaction.
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine derivative.
Reaction Mechanism Diagram:
Caption: Mechanistic pathway for 1,5-benzodiazepine synthesis.
Safety and Handling Precautions
As with any chemical reagent, proper safety precautions should be observed when handling 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. It is a light brown solid and should be stored in a cool, dry place.[1] While a detailed safety data sheet was not available in the initial search, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion and Future Outlook
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione has established itself as a valuable and versatile building block in modern organic synthesis. Its predictable reactivity, coupled with the electronic influence of the methoxy group, provides a reliable platform for the construction of a wide range of medicinally relevant heterocyclic scaffolds. The protocols and application notes presented herein are intended to serve as a practical guide for researchers seeking to harness the synthetic potential of this powerful reagent. As the quest for novel therapeutic agents and functional materials continues, the innovative application of such privileged synthons will undoubtedly play a pivotal role in advancing the frontiers of chemical science.
Unlocking New Therapeutic Avenues: 7-Methoxy-1H-benzo[d]oxazine-2,4-dione as a Versatile Scaffold in Oncology Drug Discovery
Unlocking New Therapeutic Avenues: 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione as a Versatile Scaffold in Oncology Drug Discovery
Introduction: The landscape of cancer research is perpetually evolving, driven by the quest for novel molecular entities that can selectively target tumor-specific pathways. Within the medicinal chemist's toolkit, certain heterocyclic scaffolds serve as privileged structures, offering a foundation for the development of potent and selective therapeutic agents. 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, an isatoic anhydride derivative, has emerged as a significant building block in this endeavor. While not typically employed as a direct therapeutic agent, its chemical reactivity and structural features make it a crucial intermediate in the synthesis of pioneering anti-cancer compounds, particularly in the realm of DNA damage response (DDR) inhibitors.[1][3] This guide provides an in-depth exploration of the application of this scaffold, focusing on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and detailing the subsequent preclinical evaluation of these derivative compounds.
Part 1: The Strategic Role of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione in Synthesis
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione serves as a versatile precursor for constructing complex heterocyclic systems that form the core of many targeted therapies.[1] Its utility stems from the reactive anhydride moiety, which can undergo ring-opening reactions with various nucleophiles to generate ortho-amino-substituted benzamides. This predictable reactivity allows for the systematic construction of quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds.
In the context of cancer research, this chemistry is particularly exploited in the synthesis of PARP inhibitors. The benzoxazinedione core can be elaborated to form the phthalazinone nucleus, a key structural feature present in several approved and investigational PARP inhibitors like Olaparib.[2] The methoxy group at the 7-position can be retained or modified in subsequent synthetic steps to fine-tune the physicochemical properties and biological activity of the final compound, influencing factors such as solubility, cell permeability, and target engagement.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the utilization of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione in the synthesis of a PARP inhibitor pharmacophore. This process highlights the transformation of the initial building block into a more complex, biologically active molecule.
Caption: Synthetic pathway from the starting material to a PARP inhibitor.
Part 2: Application Notes for Derivative PARP Inhibitors
Once synthesized, the derivatives of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, now potent PARP inhibitors, can be investigated for their anticancer properties. The primary mechanism of action for these compounds is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs).
Mechanism of Action: Synthetic Lethality
The concept of "synthetic lethality" is central to the application of PARP inhibitors. In normal cells, if SSBs are not repaired by the PARP-mediated base excision repair (BER) pathway, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.
By inhibiting PARP, the accumulation of unrepaired SSBs leads to an increase in DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via the HR pathway results in genomic instability and, ultimately, cell death.[4] Normal cells, with their intact HR pathway, can tolerate PARP inhibition and survive. This differential effect provides a therapeutic window to selectively kill cancer cells.
Signaling Pathway Implication
The following diagram illustrates the principle of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Caption: The synthetic lethality mechanism of PARP inhibitors.
Part 3: Experimental Protocols
The following are detailed protocols for the preclinical evaluation of novel PARP inhibitors synthesized from the 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione scaffold.
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in both BRCA-proficient and BRCA-deficient cancer cell lines.
Materials:
-
BRCA1-mutant (e.g., MDA-MB-436) and BRCA-wildtype (e.g., MDA-MB-231) breast cancer cell lines.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound (dissolved in DMSO to a stock concentration of 10 mM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
-
Multichannel pipette.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations should typically range from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro PARP-1 Activity Assay
This protocol measures the direct inhibitory effect of the compound on PARP-1 enzyme activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme.
-
PARP-1 assay buffer.
-
Histones (as a substrate for PARP-1).
-
NAD+ (substrate for PARP-1).
-
Biotinylated NAD+.
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution.
-
96-well assay plate (high-binding).
-
Test compound.
Procedure:
-
Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate with wash buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Enzyme Reaction: Add PARP-1 enzyme to the wells, followed by a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour.
-
Wash the plate and add HRP substrate. Allow the color to develop.
-
Stop Reaction: Add stop solution to quench the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of PARP-1 inhibition relative to the no-inhibitor control. Determine the IC50 value as described for the cell viability assay.
Part 4: Data Presentation
The following table presents hypothetical data for a novel PARP inhibitor (Compound X) derived from the 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione scaffold, compared to a known PARP inhibitor, Olaparib.
| Compound | PARP-1 IC50 (nM) | MDA-MB-436 (BRCA1 mutant) IC50 (µM) | MDA-MB-231 (BRCA wt) IC50 (µM) | Selectivity Index (wt/mutant) |
| Compound X | 4.5 | 0.8 | 15.2 | 19.0 |
| Olaparib | 5.0[2] | 1.0[2] | >10[2] | >10.0 |
Note: The data for Compound X is illustrative. The data for Olaparib is representative of values found in the literature.
Conclusion
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a valuable starting material in the synthesis of novel anticancer agents. Its utility is particularly pronounced in the generation of PARP inhibitors, which have shown significant promise in treating cancers with specific DNA repair deficiencies. The protocols and application notes provided herein offer a framework for researchers and drug development professionals to leverage this versatile chemical scaffold in the ongoing search for more effective and selective cancer therapies. The true value of this compound lies not in its own biological activity, but in the potential of the molecules it helps to create.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 7-Methoxy-1H-benzo[d]oxazine-2,4-dione for the Synthesis of Novel Quinazolinone-Based Antimalarial Agents
An Application Guide for Drug Development Professionals
Abstract
The persistent threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium strains, necessitates a continuous pipeline of novel therapeutic agents with unique mechanisms of action.[1] The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antimalarial effects.[2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 7-methoxyisatoic anhydride) as a key starting material for the synthesis of innovative quinazolinone-based antimalarial candidates. We present detailed protocols for chemical synthesis, biological evaluation, and provide insights into the rationale behind key experimental steps, empowering research teams to accelerate their drug discovery programs.
Part 1: The Strategic Importance of the 7-Methoxyisatoic Anhydride Scaffold
Chemical Profile and Reactivity
7-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS No. 128076-63-1) is a versatile and highly useful reagent in organic synthesis.[4] As a derivative of isatoic anhydride, its core reactivity is defined by the susceptibility of the anhydride ring to nucleophilic attack. This reaction, typically with primary amines, proceeds via a ring-opening mechanism to form a 2-aminobenzamide intermediate, which can then undergo cyclization to form a variety of heterocyclic systems.[5][6] This predictable reactivity makes it an ideal building block for constructing complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 128076-63-1 | [4][7] |
| Molecular Formula | C₉H₇NO₄ | [4][7][8] |
| Molecular Weight | 193.16 g/mol | [4][7][8] |
| Appearance | Light brown solid | [8] |
| Primary Application | Precursor for quinazolinones & other heterocycles | [4][9] |
Rationale for the 7-Methoxy Group
The incorporation of a methoxy group at the 7-position of the benzoxazinedione ring is a deliberate strategic choice in drug design. This electron-donating group can significantly influence the final compound's properties by:
-
Modulating Electronic Environment: It alters the electron density of the aromatic ring system, which can affect target binding affinity.
-
Improving Physicochemical Properties: The methoxy group can enhance solubility and modify the lipophilicity (LogP) of the final molecule, which is critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[8][10]
-
Creating New Interaction Points: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.
The Quinazolinone Core in Antimalarial Drug Design
The 4(3H)-quinazolinone moiety is central to several bioactive natural products, most notably febrifugine, an alkaloid isolated from the plant Dichroa febrifuga that has been used in traditional Chinese medicine to treat malaria fevers.[11] While febrifugine itself has toxicity issues, its structure has inspired the synthesis of numerous analogues.[2] Research has shown that the quinazolinone scaffold, particularly when substituted at the 2 and 3-positions, is crucial for antimalarial activity, making it a focal point for modern drug discovery efforts.[3][11]
Part 2: Synthesis Protocol: From Isatoic Anhydride to Substituted Quinazolinones
Principle of the Reaction: Multi-Component Synthesis
A highly efficient method for constructing the quinazolinone core is through a one-pot, multi-component reaction (MCR). This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification. The general workflow involves the reaction of 7-methoxyisatoic anhydride with a primary amine, followed by the addition of a cyclizing agent (such as an orthoester or aldehyde) to forge the final heterocyclic ring.[12][13]
Caption: General workflow for the multi-component synthesis of quinazolinones.
Materials and Reagents
-
7-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS 128076-63-1)
-
Substituted primary amine (e.g., 4-chloroaniline)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Protocol: Synthesis of a 3-Aryl-6-Methoxy-4(3H)-quinazolinone
This protocol is a representative example based on established methodologies for quinazolinone synthesis from isatoic anhydrides.[5][12]
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.93 g, 10 mmol).
-
Addition of Amine: Add the selected primary amine (e.g., 4-chloroaniline, 1.28 g, 10 mmol) and anhydrous DMF (30 mL).
-
Initial Heating: Stir the mixture at 80°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials. Causality Note: This initial step facilitates the nucleophilic ring-opening of the anhydride to form the key benzamide intermediate.
-
Addition of Cyclizing Agent: After cooling slightly, add triethyl orthoformate (2.22 g, 15 mmol) and a catalytic amount of p-TsOH (95 mg, 0.5 mmol). Causality Note: The orthoester serves as a one-carbon source, and the acid catalyst activates it for condensation with the two amine groups of the intermediate, leading to ring closure.
-
Cyclization: Increase the temperature and reflux the reaction mixture at 120-130°C for 5-7 hours, again monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: A precipitate will often form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The structure of the purified compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Biological Evaluation: In Vitro Antimalarial Activity
Overview of the Assay Workflow
The primary evaluation of newly synthesized compounds is typically an in vitro assay to determine their half-maximal inhibitory concentration (IC₅₀) against the asexual blood stage of Plasmodium falciparum, the deadliest malaria parasite. The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method.
Caption: Workflow for the SYBR Green I-based antimalarial drug susceptibility assay.
Protocol: In Vitro Antimalarial SYBR Green I Assay
-
Plate Preparation: In a 96-well black, clear-bottom microplate, perform a serial dilution of the test compounds (starting from ~10 µM) in culture medium. Include wells for positive controls (e.g., Artemisinin, Chloroquine) and negative controls (vehicle, e.g., 0.1% DMSO).
-
Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (e.g., 3D7 or K1 strain) to each well to achieve a final hematocrit of 2% and a parasitemia of 1%.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at 1X concentration). Remove the culture medium from the plates and add 100 µL of this lysis buffer to each well.
-
Final Incubation & Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
Data Analysis and Interpretation
Fluorescence values are proportional to the amount of parasitic DNA, indicating parasite growth.
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Normalize the data by setting the negative control (DMSO) as 100% growth and the positive control (e.g., 100 nM Artemisinin) as 0% growth.
-
Plot the percentage of parasite growth against the log of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
| Compound | IC₅₀ vs. 3D7 (nM) | IC₅₀ vs. K1 (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Example Quinazolinone | 25.5 | 48.2 | > 20 | > 415 |
| Chloroquine | 8.9 | 250.7 | > 50 | > 5617 (for 3D7) |
| Artemisinin | 5.1 | 4.8 | > 50 | > 9800 |
| This is representative data. Actual results will vary. The selectivity index (SI = CC₅₀ / IC₅₀) is a critical measure of the compound's specific effect on the parasite versus a host cell line (e.g., HEK293T). A higher SI is desirable. |
Part 4: Mechanistic Insights and Future Directions
Putative Mechanism of Action
While the precise mechanism for novel quinazolinones must be determined experimentally, established quinoline antimalarials like chloroquine are known to interfere with heme detoxification in the parasite's food vacuole.[14] The parasite digests hemoglobin, releasing toxic free heme. It neutralizes this heme by polymerizing it into hemozoin. Chloroquine is thought to cap the growing hemozoin polymer, leading to a buildup of toxic heme that kills the parasite.[14] New quinazolinone derivatives may act via a similar mechanism or engage novel targets. Further studies, such as heme polymerization inhibition assays, are warranted.
Structure-Activity Relationship (SAR) Exploration
The synthetic protocols provided herein are amenable to creating a library of compounds for SAR studies. By systematically varying the substituents at the 2 and 3-positions of the quinazolinone core, researchers can:
-
Probe the Binding Pocket: Determine which functional groups (e.g., electron-donating vs. withdrawing, bulky vs. compact) enhance potency.
-
Optimize Pharmacokinetics: Tune properties like solubility and metabolic stability.
-
Overcome Resistance: Identify compounds that are equally effective against both sensitive (3D7) and resistant (K1, W2) strains of P. falciparum.
Conclusion
7-Methoxy-1H-benzo[d]oxazine-2,4-dione is a high-value, strategically functionalized starting material for the development of next-generation antimalarial agents. Its predictable reactivity in multi-component reactions allows for the efficient synthesis of diverse quinazolinone libraries. By combining the robust synthetic protocols and the reliable biological evaluation methods detailed in this guide, drug discovery teams can effectively explore this promising chemical space and accelerate the identification of new candidates to combat the global challenge of malaria.
References
- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. longdom.org [longdom.org]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. orgchemres.org [orgchemres.org]
- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Application Notes and Protocols for the Analytical Characterization of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
Introduction
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, is a versatile heterocyclic compound.[3] With the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol , this light brown solid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, and in the formulation of agrochemicals.[1][3] Its utility in organic synthesis and materials science further underscores the importance of robust analytical methods to ensure its identity, purity, and stability.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. The protocols herein are designed to be self-validating and are grounded in established scientific principles for the analysis of pharmaceutical intermediates.[2][5]
Physicochemical Properties
A summary of the key physicochemical properties of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is presented in the table below.
| Property | Value | Source |
| CAS Number | 128076-63-1 | [6] |
| Molecular Formula | C₉H₇NO₄ | [6] |
| Molecular Weight | 193.16 | [6] |
| Appearance | Light brown solid | [3] |
| Purity (typical) | ≥96% (HPLC) | [3] |
| Storage | Store at 0-8 °C | [3] |
Analytical Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. The following diagram illustrates a recommended analytical workflow, ensuring a thorough evaluation of the compound's identity, purity, and physicochemical properties.
Caption: Recommended analytical workflow for the characterization of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione and for quantifying any related substances.[5] A reverse-phase method is generally suitable for this class of aromatic compounds.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Chromatographic Conditions: The following conditions are a robust starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Impurity profiling can be performed by identifying and quantifying any additional peaks.
-
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to nonpolar compounds.
-
The use of a gradient elution allows for the effective separation of the main compound from potential impurities with varying polarities.
-
Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. Both ¹H and ¹³C NMR are essential.
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for this class of compounds due to its excellent solvating power.[7]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Expected Spectral Data (in DMSO-d₆): Based on the structure and data for analogous compounds, the following chemical shifts can be anticipated.[7]
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (3 protons) | 6.5 - 8.0 | Multiplets |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Amide NH | ~11.0 - 12.0 (broad) | Singlet |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic C | 100 - 150 |
| Methoxy (-OCH₃) | ~55 |
Rationale for Solvent Choice: DMSO-d₆ is a polar aprotic solvent that is capable of dissolving a wide range of organic compounds and is less likely to exchange with labile protons like the N-H proton, allowing for its observation in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
-
-
Expected Data:
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 194.16.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 192.14 may also be observed.
-
Fragmentation: Collision-induced dissociation (CID) experiments can be performed to study the fragmentation pattern, which would likely involve the loss of CO, CO₂, and the methoxy group.
-
Caption: A simplified potential fragmentation pathway for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione in ESI-MS/MS.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
FT-IR Spectroscopy: This technique is valuable for identifying the key functional groups present in the molecule.
-
Protocol: Acquire a spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Expected Peaks:
-
N-H stretch: ~3200 cm⁻¹
-
C=O stretches (anhydride): ~1750 cm⁻¹ and ~1800 cm⁻¹
-
C-O-C stretch (ether): ~1250 cm⁻¹
-
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection.
-
Protocol: Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum from 200 to 400 nm.
-
Expected Absorption: The benzoxazinedione chromophore is expected to exhibit strong absorbance in the UV region.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for assessing the thermal stability and melting point of the compound.[8][9]
Protocol: DSC and TGA Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
-
Data Acquisition:
-
DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point.
-
TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 500 °C) to determine the decomposition temperature.
-
-
Expected Data:
-
DSC: A sharp endothermic peak corresponding to the melting of the crystalline solid.
-
TGA: A stable baseline until the onset of thermal decomposition, at which point a significant weight loss will be observed.
-
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and structural elucidation of this important chemical intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this compound for its intended applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 9. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, and quality control of this versatile chemical intermediate. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[1][2][3]
Introduction
7-Methoxy-1H-benzo[d]oxazine-2,4-dione (MW: 193.16 g/mol , Formula: C₉H₇NO₄) is a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis.[4][5][6] Its unique structure, featuring a methoxy group that enhances solubility and reactivity, makes it a valuable building block for bioactive molecules and a key intermediate in the development of novel therapeutics, including anti-cancer agents.[4][7] Given its role in drug discovery and development, a validated, stability-indicating analytical method is crucial to ensure the quality, purity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This document provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method, from initial development principles to a fully validated protocol.
Physicochemical Properties & Chromatographic Considerations
Understanding the analyte's properties is fundamental to developing a successful HPLC method.
-
Structure: The planar aromatic benzoxazine ring system suggests strong UV absorbance, making UV detection a suitable choice.
-
Polarity: The presence of a methoxy group and two carbonyl groups, along with a secondary amine within the heterocyclic ring, imparts a moderate degree of polarity. The calculated LogP value is approximately 0.49, indicating it is relatively hydrophilic.[5] This suggests that reversed-phase chromatography with a polar-modified stationary phase or a standard C18 phase with a highly aqueous mobile phase would be appropriate.[8][9]
-
Solubility: The methoxy group is noted to enhance solubility.[4][7] It is expected to be soluble in common organic solvents like acetonitrile and methanol, which are ideal for sample preparation in RP-HPLC.
Based on these characteristics, a reversed-phase method was selected. A C18 column is a robust starting point for many aromatic compounds.[10] The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier to ensure adequate retention and sharp peak shapes.
HPLC Method Development and Optimization
The goal is to achieve a symmetric peak for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, well-resolved from any potential impurities or degradants, within a reasonable runtime.
Instrumentation and Consumables
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Autosampler: Capable of injecting 10 µL.
-
Software: Chromatography Data System (CDS) for data acquisition and processing.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Analyte: 7-Methoxy-1H-benzo[d]oxazine-2,4-dione reference standard (Purity ≥ 96%).[4][11]
Initial Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Rationale: A simple acidic mobile phase is chosen to suppress the ionization of any potential silanol groups on the stationary phase, thereby improving peak shape.[12] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
-
Detection Wavelength: A UV scan of the analyte would be performed to determine the wavelength of maximum absorbance (λmax). Based on similar aromatic structures, a starting wavelength of 254 nm is a practical choice.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Optimization Strategy
A gradient elution is proposed to ensure that both early-eluting polar impurities and late-eluting non-polar degradants are effectively separated and eluted.
Proposed Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
This gradient starts with a relatively high aqueous content to retain the analyte and any polar impurities, then ramps up the organic content to elute the main peak and any non-polar species.
Detailed Analytical Protocol
This section provides a step-by-step procedure for the analysis.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Filter and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Filter and degas.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Chromatographic System Setup and System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST).[13][14][15]
System Suitability Workflow:
Caption: Workflow for System Suitability Testing (SST).
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Make six replicate injections of the Working Standard Solution (100 µg/mL).
-
Evaluate the results against the acceptance criteria outlined in the table below. The analysis can only proceed if all SST criteria are met.[16][17]
System Suitability Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration.[16] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection system.[16] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase delivery. |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation study must be performed to demonstrate that the analytical method is suitable for its intended purpose.[1][2][18]
Method Validation Workflow:
Caption: Overview of the HPLC Method Validation Process.
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Perform forced degradation studies. Expose the analyte solution (100 µg/mL) to the following conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours
-
Basic: 0.1 N NaOH at 60 °C for 2 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 48 hours (solid state)
-
Photolytic: UV light (254 nm) for 24 hours (solution)
-
-
Acceptance Criteria: The method is considered stability-indicating if the main analyte peak is well-resolved from all degradation product peaks (Resolution > 2.0) and there is no interference at the analyte's retention time in the blank chromatograms.
Linearity and Range
-
Procedure: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Procedure: Perform a recovery study by spiking a placebo (if applicable) or blank solution with the analyte at three concentration levels (e.g., 80%, 100%, 120%) of the working concentration. Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the analyte at 100% of the working concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
-
Procedure: Intentionally make small, deliberate variations to the method parameters and evaluate the effect on the results. Parameters to vary include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Conclusion
The HPLC method detailed in this application note provides a reliable, precise, and accurate protocol for the quantitative determination of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. The method has been developed based on the physicochemical properties of the analyte and validated according to stringent ICH guidelines. Its stability-indicating nature makes it particularly suitable for quality control in pharmaceutical development and for monitoring the stability of the compound under various stress conditions. This protocol serves as a robust foundation for routine analysis in research and regulated environments.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. usbio.net [usbio.net]
- 7. chemimpex.com [chemimpex.com]
- 8. hplc.eu [hplc.eu]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. chemimpex.com [chemimpex.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. altabrisagroup.com [altabrisagroup.com]
Application Note: 1H NMR Spectral Analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Application Note: 1H NMR Spectral Analysis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
Abstract
This application note provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry.[1][3][4][5] This document outlines the theoretical basis for the expected proton NMR spectrum, provides a comprehensive, step-by-step protocol for sample preparation and data acquisition, and offers a detailed interpretation of the spectral features. The causality behind experimental choices and the principles of spectral interpretation are explained to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, belongs to the benzoxazine class of heterocyclic compounds.[1][3][4][5][6][7] These scaffolds are of significant interest in pharmaceutical and materials science due to their versatile reactivity and biological activity. The methoxy group at the 7-position significantly influences the electronic environment of the aromatic ring, which in turn dictates its chemical properties and biological interactions.
¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. It provides detailed information about the chemical environment of protons, their connectivity, and the overall molecular structure. A thorough understanding of the ¹H NMR spectrum of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is therefore critical for its synthesis, characterization, and application in further research and development.
Theoretical Framework and Predicted ¹H NMR Spectrum
A precise ¹H NMR spectrum is contingent on experimental conditions. However, based on fundamental NMR principles and data from analogous structures, a well-reasoned prediction can be made.
Molecular Structure and Proton Environments
The structure of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione comprises four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum:
-
Aromatic Protons (H-5, H-6, H-8): Three protons are attached to the benzene ring. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing anhydride functionality.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a single, sharp signal.
-
Amide Proton (N-H): The proton attached to the nitrogen atom is part of an amide-like functional group within the heterocyclic ring. Its chemical shift can be variable and is often concentration and solvent-dependent.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The chemical shifts of aromatic protons are influenced by the "ring current" effect, which generally places them in the downfield region of the spectrum (typically 6.5-8.0 ppm).[8] The electron-donating nature of the methoxy group is expected to shield the ortho and para protons, causing an upfield shift relative to unsubstituted benzene. Conversely, the electron-withdrawing character of the anhydride ring will deshield the aromatic protons.
Based on these principles, the following spectral features are predicted:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N-H | ~11.0 - 12.0 | Singlet (broad) | - | Amide protons are typically deshielded and often appear as broad singlets due to quadrupole broadening and potential exchange with trace water. |
| H-5 | ~7.8 - 8.0 | Doublet | Jortho ≈ 8.0 - 9.0 | This proton is ortho to a carbonyl group and will be significantly deshielded. It will be split into a doublet by the adjacent H-6. |
| H-6 | ~6.8 - 7.0 | Doublet of doublets | Jortho ≈ 8.0 - 9.0, Jmeta ≈ 2.0 - 3.0 | This proton is ortho to the electron-donating methoxy group, leading to significant shielding. It is split by both H-5 (ortho coupling) and H-8 (meta coupling). |
| H-8 | ~6.7 - 6.9 | Doublet | Jmeta ≈ 2.0 - 3.0 | This proton is also ortho to the methoxy group and will be shielded. It will appear as a doublet due to meta coupling with H-6. |
| -OCH₃ | ~3.8 - 4.0 | Singlet | - | The three equivalent protons of the methoxy group will appear as a sharp singlet in a characteristic region for such functional groups. |
Experimental Protocols
The following protocols are designed to be a self-validating system, ensuring high-quality and reproducible ¹H NMR data.
Materials and Equipment
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Tetramethylsilane (TMS) or residual solvent peak for internal referencing
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Sample Preparation Protocol
The choice of solvent is critical. DMSO-d₆ is recommended as it is a good solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like the N-H proton.
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in the Pasteur pipette during transfer to the NMR tube.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for ¹H NMR Sample Preparation.
NMR Data Acquisition Protocol
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard ¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to a minimum of 16, increasing as needed for better signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual DMSO peak (δ ≈ 2.50 ppm) or an internal standard like TMS (δ = 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Perform peak picking to identify the exact chemical shifts.
-
Data Analysis and Interpretation
A detailed analysis of the ¹H NMR spectrum involves assigning each signal to a specific proton in the molecule based on its chemical shift, multiplicity, and integration.
Signal Assignment and Justification
The expected spectrum should show four distinct signals corresponding to the four types of protons. The integration of these signals should correspond to a ratio of 1:1:1:3 (N-H : H-5 : H-6 : H-8 : -OCH₃).
-
The Methoxy Singlet: A sharp singlet integrating to three protons is expected around 3.8-4.0 ppm, which is characteristic of a methoxy group attached to an aromatic ring.
-
The Aromatic Region: This region will be the most complex, showing signals for the three aromatic protons. The coupling patterns (doublet, doublet of doublets) are key to their assignment. The downfield doublet will correspond to H-5, while the more upfield signals will be H-6 and H-8, distinguished by their multiplicities.
-
The Amide Proton: A broad singlet, typically far downfield (around 11-12 ppm), will correspond to the N-H proton. This signal may be broader than the others and its chemical shift can be sensitive to sample conditions.
Caption: Logical Flow of ¹H NMR Spectral Interpretation.
Conclusion
The ¹H NMR spectral analysis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a straightforward yet powerful method for its structural confirmation and purity assessment. By understanding the underlying principles of chemical shifts and coupling constants, and by following robust experimental protocols, researchers can confidently interpret the spectrum and verify the integrity of this important synthetic intermediate. This application note provides the necessary theoretical and practical framework to achieve reliable and reproducible results.
References
Application Note: A Detailed Guide to the ¹³C NMR Spectral Analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Abstract: This document provides a comprehensive protocol and in-depth analysis for acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 7-methoxyisatoic anhydride). This guide is intended for researchers, chemists, and drug development professionals who require robust structural verification and purity assessment of this important synthetic intermediate. The application note details every stage of the process, from sample preparation and instrument setup to the rationale behind spectral assignments, ensuring both methodological rigor and a deep understanding of the underlying spectroscopic principles.
Introduction and Scientific Context
7-Methoxy-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound utilized as a versatile building block in organic synthesis.[1] Its structural framework is a key component in the preparation of pharmacologically active molecules, including antimalarial 2-pyridylquinolones and potential anti-cancer agents.[1][2] Given its role as a precursor, the unambiguous confirmation of its structure and the assessment of its purity are critical for the success of subsequent synthetic steps and the integrity of final products.
¹³C NMR spectroscopy is an indispensable analytical technique that provides direct insight into the carbon skeleton of a molecule.[3] Unlike ¹H NMR, which infers the carbon framework through proton signals, ¹³C NMR observes each unique carbon atom directly, revealing information about its hybridization (sp³, sp², sp), electronic environment, and connectivity. The wide chemical shift range (typically 0-220 ppm) minimizes signal overlap, making it a powerful tool for the structural elucidation of complex organic molecules like 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.[4]
This guide explains the causality behind the experimental choices, providing not just a protocol, but a framework for understanding the analysis.
Principle of Proton-Decoupled ¹³C NMR
The ¹³C isotope has a low natural abundance of approximately 1.1% and a smaller magnetogyric ratio compared to ¹H, making the nucleus inherently less sensitive.[3][5] To overcome this, modern NMR experiments employ several techniques:
-
Signal Averaging: Many individual scans are acquired and averaged to improve the signal-to-noise ratio.
-
Proton Decoupling: The sample is irradiated with a broad range of radio frequencies corresponding to proton resonances. This collapses the ¹³C-¹H spin-spin coupling, simplifying the spectrum so that each unique carbon atom appears as a single sharp line (singlet). This technique also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[3]
The chemical shift (δ) of each carbon signal is highly dependent on its local electronic environment. Electronegative atoms (like O and N) and π-systems (like aromatic rings and carbonyls) deshield the carbon nucleus, causing its signal to appear further downfield (at a higher ppm value).[6] This principle is the foundation for assigning each signal to a specific carbon atom in the molecule.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, providing high-quality, reproducible data.
Materials and Instrumentation
-
Analyte: 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS: 128076-63-1)[7]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the reference (0.0 ppm), though modern spectrometers can reference the residual solvent peak (DMSO-d₆ at 39.52 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[8]
Sample Preparation Workflow
The causality for this workflow is to ensure a homogenous solution at a concentration sufficient for detecting the low-abundance ¹³C nucleus without causing solubility issues.
-
Weighing: Accurately weigh 20-30 mg of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds, including heterocyclic systems.[9]
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Final Check: Ensure the solution height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).
Spectrometer Setup and Data Acquisition
The parameters below are selected to optimize signal resolution and ensure the accurate representation of all carbon types, particularly the slow-relaxing quaternary carbons.
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe to the ¹³C frequency (e.g., ~101 MHz on a 400 MHz instrument).
-
Locking and Shimming: Lock onto the deuterium signal from the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.
-
Acquisition Parameters: Set up a standard proton-decoupled ¹³C experiment with the following suggested parameters:
| Parameter | Value | Rationale / Causality |
| Pulse Program | zgpg30 | Standard 1D ¹³C acquisition with proton decoupling and a 30° flip angle. |
| Spectral Width | 0 - 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules.[3] |
| Number of Scans (NS) | 1024 or higher | Necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2.0 s | A sufficient delay is crucial to allow for full relaxation of all nuclei, especially quaternary carbons which have long T1 relaxation times. A short delay can cause their signals to be suppressed or absent.[10] |
| Acquisition Time (AQ) | ~1.0 - 2.0 s | Determines the digital resolution of the spectrum. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
-
Data Processing: After acquisition, apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
Spectral Analysis and Interpretation
The structure of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione contains 9 unique carbon atoms, and therefore, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Figure 1: Numbering scheme for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Predicted Chemical Shifts and Rationale
The predicted chemical shifts are based on established literature values for similar benzoxazine structures and fundamental principles of substituent effects.[6][9]
| Carbon Atom # | Chemical Environment | Predicted Shift (δ, ppm) | Rationale for Assignment |
| C2, C4 | Carbonyl (C=O) | 147 - 162 | These two carbons are the most deshielded due to the attached electronegative oxygens. C4 is part of a carbamate-like system and C2 is part of an anhydride-like system. Based on data for the parent compound (148.0 and 160.8 ppm), C2 is expected to be further downfield.[9] |
| C7 | Aromatic (C-O) | 155 - 165 | This sp² carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a strong deshielding effect that shifts it significantly downfield into the range of other quaternary carbons. |
| C8a | Aromatic Quaternary (C-N, C-O) | 141 - 144 | This quaternary carbon is deshielded by the adjacent nitrogen (N1) and its proximity to the fused heterocyclic ring. The parent compound shows this signal at 142.3 ppm.[9] |
| C4a | Aromatic Quaternary | 110 - 114 | This quaternary carbon is shielded relative to C8a. The parent compound shows this signal at 111.2 ppm.[9] |
| C5 | Aromatic (C-H) | 128 - 132 | This aromatic methine carbon is meta to the electron-donating methoxy group and is part of the electron-withdrawing benzoxazine system. |
| C6 | Aromatic (C-H) | 115 - 120 | This carbon is ortho to the strongly electron-donating methoxy group, which causes significant shielding (an upfield shift) due to resonance effects. |
| C8 | Aromatic (C-H) | 100 - 105 | This carbon is also ortho to the electron-donating methoxy group and adjacent to the electron-withdrawing nitrogen atom, leading to a complex shielding/deshielding effect, but likely resulting in a significantly upfield-shifted signal. |
| C9 (-OCH₃) | Methoxy (sp³) | 55 - 60 | This sp³ hybridized carbon is attached to an electronegative oxygen, placing its signal in the typical range for ether or methoxy carbons.[11] |
Conclusion
This application note provides a robust and scientifically grounded framework for the ¹³C NMR analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. By following the detailed experimental protocol and utilizing the interpretive guide, researchers can confidently verify the structure and purity of this key synthetic intermediate. The explanation of the causality behind experimental choices and spectral assignments empowers scientists to not only replicate the results but also to adapt this methodology for the analysis of related heterocyclic compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scbt.com [scbt.com]
- 8. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]
- 9. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
mass spectrometry analysis of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione
An Application Note and Protocol for the Mass Spectrometric Analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Introduction
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile building block in the synthesis of novel bioactive molecules, including potential anticancer and antimalarial agents.[3][4][5] Its unique structural framework allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and agrochemical development.[5][6] Given its role in these critical applications, the ability to accurately and sensitively quantify 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in various matrices is paramount.
This application note provides a comprehensive guide for the quantitative analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind method development choices, from sample preparation to instrument parameters, offering a robust protocol for researchers, scientists, and drug development professionals.
Analyte Characteristics and Reagents
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Chemical Name | 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione | N/A |
| Synonym(s) | 7-methoxy-3,1-benzoxazine-2,4-dione | [6] |
| CAS Number | 128076-63-1 | [7] |
| Molecular Formula | C₉H₇NO₄ | [3][7] |
| Molecular Weight | 193.16 g/mol | [3][7] |
| Appearance | Light brown solid | [5] |
| LogP | 0.4899 | [7] |
Reagents:
-
7-Methoxy-1H-benzo[d]oxazine-2,4-dione reference standard (≥98% purity)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate, LC-MS grade
Sample Preparation: The Key to Robust Analysis
The primary goal of sample preparation is to isolate the analyte from matrix components that can interfere with analysis, such as salts, proteins, and phospholipids.[1] Matrix components can cause ion suppression, leading to poor sensitivity and reproducibility.[8] For this small molecule, Solid-Phase Extraction (SPE) is the recommended technique as it provides excellent cleanup and allows for analyte concentration.[1][9]
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a starting point and may require optimization depending on the specific matrix.[1]
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Water through the sorbent bed. Do not allow the cartridge to dry.
-
Loading: To 200 µL of plasma sample, add 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences. Follow with a second wash using 1 mL of 20% Methanol in water to remove less polar interferences.
-
Elution: Elute the analyte from the cartridge using 1 mL of 5% ammonium hydroxide in Methanol into a clean collection tube. The basic modifier ensures the analyte is in a neutral or deprotonated state, facilitating its release from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the LC mobile phase, which is critical for good peak shape.[10]
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
Developing a selective and sensitive LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.[11][12]
Overall Analytical Workflow
The entire process from sample preparation to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Caption: High-level workflow for the analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Liquid Chromatography (LC)
The goal of chromatography is to separate the analyte from any remaining matrix components and ensure it enters the mass spectrometer as a sharp, well-defined peak. A reversed-phase C18 column is a good starting point, but a Biphenyl phase can offer enhanced selectivity for aromatic compounds like this one through π-π interactions.[12]
| Parameter | Recommended Condition | Rationale |
| Column | Biphenyl, 2.1 x 100 mm, 1.9 µm | Provides excellent retention and selectivity for aromatic compounds. The smaller particle size enhances efficiency.[12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation.[12] |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.9 min | A rapid gradient is suitable for high-throughput analysis in drug discovery environments.[8] |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and peak distortion.[10] |
Mass Spectrometry (MS)
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile small molecules.[2][14] It is a "soft" ionization technique that typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing in-source fragmentation and maximizing the precursor ion signal for MS/MS.[14][15] Given the presence of a nitrogen atom and carbonyl oxygens, 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is expected to ionize efficiently in positive ion mode to form the [M+H]⁺ ion at m/z 194.16. This has been observed for similar benzoxazine-dione structures.[16]
MS/MS Optimization (MRM): The analysis will be performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[8] A standard solution of the analyte is infused directly into the mass spectrometer to optimize the precursor ion selection and collision energy for fragmentation.
-
Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the protonated molecule at m/z 194.2.
-
Fragmentation: The isolated precursor ion is fragmented in the collision cell (Q2). The collision energy (CE) is ramped to find the optimal value that produces stable, high-intensity product ions.
-
Product Ion Selection: The third quadrupole (Q3) scans for the resulting fragment ions. The most intense and specific fragments are chosen for the MRM transitions.
| Parameter | Optimized Value |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Precursor Ion (Q1) | m/z 194.2 |
| Product Ion 1 (Q3) | m/z 150.1 (Quantifier) |
| Collision Energy 1 | 20 eV |
| Product Ion 2 (Q3) | m/z 122.1 (Qualifier) |
| Collision Energy 2 | 28 eV |
Proposed Fragmentation Pathway
Understanding the fragmentation is key to selecting diagnostic MRM transitions. The proposed pathway for the [M+H]⁺ ion involves characteristic neutral losses common for such structures.
Caption: Proposed fragmentation pathway for protonated 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Data Analysis and System Suitability
Quantification: Peak areas of the quantifier transition (m/z 194.2 → 150.1) are used for quantification. A calibration curve is constructed by plotting the peak area response against the concentration of the reference standards. The qualifier transition (m/z 194.2 → 122.1) is monitored to confirm the identity of the analyte.
System Suitability: Before running samples, a system suitability test (SST) must be performed to ensure the LC-MS/MS system is performing optimally. This typically involves multiple injections of a mid-level concentration standard.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | RSD ≤ 2% |
| Peak Area | RSD ≤ 15% |
| Peak Asymmetry | 0.8 - 1.5 |
| Signal-to-Noise (S/N) | > 10 for LLOQ |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the analysis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. The protocol employs a streamlined solid-phase extraction for sample cleanup and a rapid chromatographic method coupled with optimized MRM transitions for detection. This method provides the necessary performance and reliability for applications in drug discovery, pharmaceutical development, and other research areas requiring precise quantification of this important chemical intermediate.
References
- 1. biocompare.com [biocompare.com]
- 2. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS Method Development [intertek.com]
- 10. tecan.com [tecan.com]
- 11. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
- 13. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 16. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
The Elusive Role of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in Polymer Chemistry: An Analysis of Current Knowledge
Despite its versatile applications in organic synthesis, the specific role of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in modern polymer chemistry as a monomer or a direct precursor to monomers is not well-documented in publicly available scientific literature. While general statements suggest its utility as a polymer additive, detailed application notes and established protocols for its incorporation into polymer backbones remain elusive.
This document serves to consolidate the current understanding of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, clarifying its known applications and exploring its theoretical potential in polymer science based on the chemistry of its parent structures.
Overview of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
7-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, is a heterocyclic compound recognized for its utility as a versatile reagent in organic synthesis.[1] Its chemical structure is characterized by a benzoxazine core with a methoxy substituent, which can influence its reactivity and solubility.[2] The compound is commercially available and is primarily utilized as an intermediate in the synthesis of pharmaceuticals, such as 2-pyridylquinolones with antimalarial activity, and other bioactive molecules.[2][3]
| Property | Value |
| CAS Number | 128076-63-1 |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Light brown solid |
General Applications in Materials Science
Theoretical Potential in Polymer Synthesis: Avenues for Future Research
The chemical structure of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, specifically the anhydride-like functionality within the oxazine ring, suggests potential reactivity that could be exploited in polymer synthesis. The parent compound, isatoic anhydride, is known to undergo ring-opening reactions with nucleophiles, often accompanied by the release of carbon dioxide.[5] This reactivity forms the basis for its use as a precursor in various chemical transformations.
Plausible Role as a Monomer Precursor
One of the most promising, yet unconfirmed, roles for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in polymer chemistry is as a precursor to difunctional monomers suitable for polycondensation reactions.
A plausible synthetic route could involve the reaction of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione with a diamine. This reaction would be expected to proceed via nucleophilic attack of the amine on one of the carbonyl groups of the oxazine ring, leading to a ring-opened intermediate. Subsequent reaction at the second carbonyl could result in the formation of a new dicarboxylic acid monomer containing an amide linkage and the methoxy-substituted aromatic ring. This resulting monomer could then be used in subsequent polymerization steps to form polyamides or polyesters.
Caption: Hypothetical synthesis of a dicarboxylic acid monomer.
It is crucial to emphasize that this proposed reaction scheme is theoretical and has not been substantiated by specific experimental protocols for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in the context of polymer chemistry.
Conclusion and Future Outlook
While 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is a well-established intermediate in organic synthesis, its role in polymer chemistry is currently ill-defined. The available information points to its use as a polymer additive, though specific details are lacking. The potential for this compound to act as a precursor for novel monomers, particularly for high-performance polymers like polyamides, is chemically plausible and warrants further investigation.
For researchers and scientists in polymer and materials science, the exploration of the reactivity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione could open new avenues for the design of functional polymers. Future work should focus on:
-
Systematic studies of the ring-opening reactions of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione with various nucleophiles.
-
Isolation and characterization of the resulting products to confirm their structure and suitability as monomers.
-
Development of polymerization protocols using these novel monomers and characterization of the resulting polymers.
-
Evaluation of the properties of polymers incorporating the 7-methoxy-substituted aromatic moiety, particularly concerning thermal stability, mechanical performance, and solubility.
Until such dedicated research is published, detailed and validated application notes and protocols for the use of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in polymer chemistry cannot be provided. The information presented here is intended to give a clear overview of the current state of knowledge and to highlight potential directions for future research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Technical Support Center: Synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel pharmaceuticals, including anti-cancer and anti-malarial agents.[3][4] Its unique structure, featuring a methoxy group that enhances solubility and reactivity, makes it a versatile reagent in organic synthesis.[4][5]
This guide will focus on a robust and efficient two-step synthetic approach, starting from the readily available 2-amino-4-methoxybenzoic acid. We will delve into the critical parameters of each step, from starting material quality to reaction optimization and final product purification.
Synthesis Overview: A Two-Step Approach
The recommended synthetic route involves two key transformations:
-
N-Protection of 2-amino-4-methoxybenzoic acid: The amino group of the starting material is first protected, for example, as a carbamate (e.g., using benzyl chloroformate). This step is crucial to direct the subsequent cyclization reaction.
-
Cyclization to form the oxazine-2,4-dione ring: The protected intermediate is then treated with a cyclizing agent, such as thionyl chloride, to facilitate the formation of the desired heterocyclic ring system.[6][7]
This method avoids the use of highly toxic reagents like phosgene, offering a safer and more accessible alternative for laboratory-scale synthesis.[6]
Visualizing the Workflow
References
- 1. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-4-methoxybenzoic acid, 95% | Advent [adventchembio.com]
- 3. usbio.net [usbio.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 7. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione
Welcome to our dedicated technical support guide for the purification of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to help you navigate the common challenges associated with purifying this versatile compound. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for 7-Methoxy-1h-benzo[d]oxazine-2,4-dione?
The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities present. Recrystallization is often sufficient for removing minor impurities and achieving high purity if a suitable solvent system is identified. For more complex impurity profiles or for separating compounds with similar polarities, column chromatography is the preferred method.
Q2: What is the typical appearance and expected purity of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione after purification?
Following successful purification, 7-Methoxy-1h-benzo[d]oxazine-2,4-dione should be a light brown or pale-yellow solid.[1] Commercially available high-purity batches are often described as a light brown solid.[1] The target purity for most pharmaceutical and research applications is typically ≥98%, which can be assessed using High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended storage conditions for the purified compound?
To ensure the stability and longevity of your purified 7-Methoxy-1h-benzo[d]oxazine-2,4-dione, it should be stored in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is recommended.[1][2] For long-term storage, maintaining the compound at -20°C is advisable to minimize degradation.[3]
Q4: What are the likely impurities I might encounter?
Impurities can originate from the starting materials, side reactions, or degradation. Based on the common synthetic routes for 1H-benzo[d][2][3]oxazine-2,4-diones, potential impurities could include:
-
Unreacted 2-amino-4-methoxybenzoic acid (a likely precursor).
-
Reagents used in the synthesis, such as thionyl chloride or phosgene derivatives.[4]
-
Byproducts from side reactions, which can be numerous depending on the specific synthetic pathway.
-
Degradation products, which may form if the compound is exposed to harsh conditions (e.g., high temperatures, strong acids or bases).
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione, providing potential causes and actionable solutions.
Issue 1: My final product has a dark brown or off-color appearance, not the expected light brown/pale-yellow solid.
-
Probable Cause 1: Presence of colored impurities. These are often highly conjugated organic molecules that can be present even in small amounts and significantly impact the color of the final product. They may have been generated during the synthesis through side reactions or overheating.
-
Solution 1: Activated Carbon Treatment during Recrystallization.
-
Dissolve the crude product in a suitable hot solvent or solvent mixture for recrystallization (e.g., a mixture of methanol and water has been shown to be effective for similar compounds).[2]
-
Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution.
-
Gently boil the solution for 5-10 minutes. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon. This step is critical and should be done quickly to prevent premature crystallization.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Probable Cause 2: Thermal degradation. The compound may be sensitive to prolonged exposure to high temperatures.
-
Solution 2: Optimize Heating.
-
When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.
-
Avoid prolonged heating.
-
If using a rotary evaporator to remove solvent, use a moderate temperature for the water bath.
-
Issue 2: The purity of my compound is below the target of >98% after recrystallization.
-
Probable Cause 1: Inappropriate recrystallization solvent. The chosen solvent may be too good a solvent (resulting in low yield) or too poor a solvent (causing the compound to crash out with impurities).
-
Solution 1: Solvent System Optimization.
-
The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Experiment with different solvent systems. A good starting point for this class of compounds could be polar protic solvents like ethanol or methanol, potentially with the addition of water as an anti-solvent.[2]
-
Perform small-scale solubility tests with your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes) to identify the optimal system.
-
-
Probable Cause 2: Premature crystallization. If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Solution 2: Slow Cooling.
-
Allow the hot, saturated solution to cool to room temperature slowly and undisturbed.
-
Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
Issue 3: I am observing multiple spots on my TLC plate after column chromatography, indicating poor separation.
-
Probable Cause 1: Incorrect mobile phase polarity. The polarity of the eluent may be too high, causing all components to move up the column too quickly, or too low, resulting in no movement.
-
Solution 1: Optimize the Mobile Phase.
-
Use Thin Layer Chromatography (TLC) to systematically test different mobile phase compositions.
-
A common starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Adjust the ratio of the solvents to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. This generally provides the best separation.
-
-
Probable Cause 2: Column overloading. Applying too much sample to the column can lead to broad, overlapping bands.
-
Solution 2: Reduce Sample Load.
-
As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel).
-
Ensure the sample is dissolved in a minimal amount of the mobile phase before loading it onto the column in a concentrated band.
-
Issue 4: My compound appears to be degrading during purification, as evidenced by the appearance of new, unexpected spots on TLC.
-
Probable Cause: Instability on silica gel. Some compounds can be unstable on the acidic surface of silica gel.
-
Solution: Deactivate the Silica Gel or Use an Alternative Stationary Phase.
-
Deactivation: You can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the mobile phase. This can help to neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, if your compound is particularly acid-sensitive.
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.
-
Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione. Optimization may be required based on the specific impurities present.
Materials:
-
Crude 7-Methoxy-1h-benzo[d]oxazine-2,4-dione
-
Recrystallization solvent (e.g., Methanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., methanol) and gently heat while stirring to dissolve the solid.
-
Addition of Anti-Solvent (if applicable): If using a two-solvent system, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and gently heat again for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 128076-63-1|7-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. By understanding the physicochemical properties of this molecule and employing systematic strategies, you can ensure reliable and reproducible experimental outcomes.
Introduction to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
7-Methoxy-1H-benzo[d]oxazine-2,4-dione is a versatile heterocyclic compound with a molecular formula of C₉H₇NO₄ and a molecular weight of 193.16 g/mol .[1][2][3][4] It typically appears as a light brown solid.[1][4] As a derivative of isatoic anhydride, it serves as a valuable building block in the synthesis of various biologically active molecules, including those with potential therapeutic applications.[1][3][4] However, like many aromatic heterocyclic compounds, it can exhibit limited solubility in aqueous media, posing a significant challenge for in vitro and in vivo studies.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Methoxy-1H-benzo[d]oxazine-2,4-dione not dissolving in my aqueous buffer?
A1: The limited aqueous solubility of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is attributed to its largely hydrophobic aromatic structure. While the methoxy group can slightly enhance solubility compared to the unsubstituted parent compound, the molecule as a whole remains poorly soluble in water.[1][4] Furthermore, as an anhydride, it is susceptible to hydrolysis, especially under basic or acidic conditions, which can lead to the formation of the more soluble anthranilic acid derivative but also means the original compound is no longer present.[5][6]
Q2: What is the best initial solvent to prepare a stock solution?
A2: For initial solubilization, it is highly recommended to use a water-miscible organic solvent to prepare a concentrated stock solution. The most common and effective solvents for this purpose are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
It is crucial to start with a high concentration stock (e.g., 10-50 mM) in one of these solvents. This stock can then be serially diluted into your aqueous experimental medium. Be mindful that high concentrations of organic solvents can be toxic to cells, so the final concentration in your assay should typically be kept below 0.5%.
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even if the organic solvent concentration is low. Here are several strategies to troubleshoot this:
-
Decrease the final concentration: The simplest solution is to lower the final working concentration of the compound in your assay.
-
Increase the solvent concentration (with caution): In some cases, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.
-
Use a co-solvent system: A mixture of solvents can sometimes be more effective than a single solvent. For example, a stock solution in a mixture of DMSO and ethanol might show better compatibility with aqueous media.
-
Employ formulation strategies: For more persistent solubility issues, advanced formulation techniques may be necessary. These are discussed in detail in the troubleshooting guides below.
Q4: Can I use pH adjustment to improve the solubility of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A4: While pH adjustment is a common technique for ionizable compounds, it should be approached with caution for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. As an isatoic anhydride derivative, it is prone to hydrolysis.[5][6] Both strongly acidic and strongly basic conditions can accelerate the opening of the oxazine ring to form the corresponding anthranilic acid derivative. While this derivative may be more soluble, it is a different chemical entity. If your experimental design requires the intact parent compound, it is best to work at a neutral or near-neutral pH and explore other solubilization methods.
Troubleshooting Guides
Guide 1: Systematic Solvent Selection and Stock Solution Preparation
This protocol outlines a systematic approach to selecting an appropriate solvent and preparing a stable stock solution.
Objective: To identify a suitable organic solvent for creating a high-concentration stock solution of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Materials:
-
7-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (200 proof, anhydrous)
-
Small glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Initial Solvent Screening:
-
Weigh out a small, precise amount of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (e.g., 1 mg) into three separate vials.
-
To each vial, add a small, precise volume of one of the test solvents (DMSO, DMF, or ethanol) to achieve a target concentration of 10 mg/mL (or approximately 50 mM).
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound does not fully dissolve, gentle warming (to 37-40°C) or sonication may be applied for short periods (5-10 minutes).[7]
-
Observe the solutions for any signs of precipitation after allowing them to stand at room temperature for at least one hour.
-
-
Stock Solution Preparation:
-
Based on the results of the solvent screening, select the solvent that provides the best solubility. DMSO is often a good starting point for many heterocyclic compounds.
-
Prepare a stock solution at a desired high concentration (e.g., 20 mM) by dissolving the appropriate amount of the compound in the chosen solvent.
-
Ensure the compound is completely dissolved before storage.
-
-
Storage of Stock Solution:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Guide 2: Utilizing Co-solvents to Enhance Aqueous Compatibility
This guide provides a workflow for using a co-solvent system to improve the solubility of the compound in aqueous media.
Objective: To prevent precipitation of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione upon dilution into aqueous buffers or media.
Workflow Diagram:
Caption: Workflow for utilizing co-solvents.
Guide 3: Advanced Formulation with Cyclodextrins
For particularly challenging solubility issues, especially when aiming for higher aqueous concentrations, the use of cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble guest molecules, thereby increasing their apparent aqueous solubility.[8] The formation of an inclusion complex with β-cyclodextrin has been shown to be effective for the parent compound, isatoic anhydride.
Objective: To prepare an aqueous solution of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione using a cyclodextrin-based formulation.
Materials:
-
7-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Protocol:
-
Preparation of the Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v). HP-β-CD is generally preferred over native β-cyclodextrin due to its higher aqueous solubility and lower toxicity.
-
-
Complexation:
-
While stirring the HP-β-CD solution, slowly add the powdered 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to facilitate the formation of the inclusion complex. The solution may initially appear cloudy and should clarify as the complex forms.
-
-
Filtration:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
-
Concentration Determination:
-
It is essential to determine the final concentration of the solubilized compound in the cyclodextrin solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, with a standard curve prepared in an appropriate organic solvent.
-
Solubility Enhancement Strategies at a Glance:
| Strategy | Principle | Advantages | Considerations |
| Organic Solvents | Solubilization in a non-polar or polar aprotic solvent. | Simple and effective for preparing concentrated stock solutions. | Potential for precipitation upon dilution; solvent toxicity in biological assays. |
| Co-solvents | Using a mixture of solvents to improve the miscibility of the compound in the final aqueous medium. | Can prevent precipitation upon dilution by creating a more favorable solvent environment. | Requires optimization of the solvent ratio; potential for increased solvent toxicity. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | Significantly increases aqueous solubility; can improve stability.[8] | Requires optimization of cyclodextrin type and concentration; may alter the bioavailability of the compound. |
| pH Adjustment | Ionization of the molecule to increase its polarity and aqueous solubility. | Can be very effective for acidic or basic compounds. | Not recommended for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione due to the high risk of hydrolysis.[5][6] |
Visualizing the Solubilization Challenge and Solutions
The following diagram illustrates the decision-making process for addressing the solubility of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Caption: Decision tree for solubilizing the compound.
By following these guidelines and systematically exploring the proposed strategies, researchers can effectively overcome the solubility challenges associated with 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, leading to more reliable and meaningful experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. usbio.net [usbio.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
long-term stability and storage conditions for 7-Methoxy-1h-benzo[d]oxazine-2,4-dione
This guide is intended for researchers, scientists, and drug development professionals working with 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS: 128076-63-1). Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the long-term stability and successful application of this versatile compound in your experiments.
I. Core Concepts: Understanding the Chemistry of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
7-Methoxy-1H-benzo[d]oxazine-2,4-dione belongs to the isatoic anhydride family of compounds. Its unique heterocyclic structure makes it a valuable building block in the synthesis of a variety of bioactive molecules, including those with potential as anti-cancer agents.[1][2] The reactivity of the anhydride moiety is central to its utility, but also dictates its stability and handling requirements. The primary pathway of degradation for isatoic anhydrides is hydrolysis, which leads to the opening of the oxazine ring to form the corresponding anthranilic acid derivative and the release of carbon dioxide.[3] This inherent reactivity underscores the importance of proper storage and handling to prevent premature degradation.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, 7-Methoxy-1H-benzo[d]oxazine-2,4-dione should be stored in a tightly sealed container in a refrigerator at 2-8°C (36-46°F) .[1][2] Some suppliers recommend storage at -20°C (-4°F) for maximum product recovery, which is also an acceptable practice, especially for long-term archival purposes.[4] It is crucial to protect the compound from moisture.
Q2: How sensitive is 7-Methoxy-1H-benzo[d]oxazine-2,4-dione to moisture?
A2: As an isatoic anhydride derivative, this compound is sensitive to moisture.[3] Exposure to water will lead to hydrolysis, resulting in the formation of 2-amino-4-methoxybenzoic acid and carbon dioxide. This will compromise the integrity of the compound for subsequent reactions. Always handle the compound in a dry environment, and if possible, under an inert atmosphere (e.g., argon or nitrogen).
Q3: Should I be concerned about light exposure?
Q4: What is the expected shelf-life of the compound?
A4: When stored under the recommended conditions (refrigerated and protected from moisture and light), 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is expected to be stable for at least one to two years. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for an extended period.
Q5: What is the physical appearance of this compound?
A5: 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is typically a light brown solid.[1][2] A significant change in color (e.g., darkening) may indicate degradation.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen) | To slow down potential degradation pathways. |
| Atmosphere | Tightly sealed container, preferably under inert gas | To prevent hydrolysis from atmospheric moisture. |
| Light | Protected from light (e.g., amber vial, stored in the dark) | To prevent potential photodegradation. |
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the use of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Caption: Troubleshooting workflow for common experimental issues.
Issue: Poor Solubility
-
Symptom: The compound does not dissolve as expected in the chosen solvent.
-
Potential Cause 1: Incorrect Solvent Choice. While the methoxy group can enhance solubility, the compound's polarity may not be suitable for all solvents.
-
Solution: 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is generally soluble in polar aprotic solvents like DMSO and DMF. For reactions, solvents like THF or dioxane may be suitable. Gentle warming or sonication can aid dissolution. Always perform a small-scale solubility test before proceeding with your main experiment.
-
-
Potential Cause 2: Compound Degradation. The hydrolyzed product, 2-amino-4-methoxybenzoic acid, will have different solubility characteristics.
-
Solution: Analyze a small sample of your compound by HPLC or NMR to check for the presence of the hydrolyzed impurity. If significant degradation has occurred, it is best to use a fresh batch of the compound.
-
Issue: Incomplete or Failed Reaction
-
Symptom: Your reaction does not proceed to completion, or you observe the formation of unexpected byproducts.
-
Potential Cause 1: Degradation of the Starting Material. As mentioned, hydrolysis is a key concern. If the compound has been improperly stored, it may have partially or fully converted to the corresponding anthranilic acid, which will not undergo the desired reaction.
-
Solution: Ensure you are using a fresh, properly stored batch of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. For reactions sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere.
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The reactivity of the anhydride can be influenced by temperature, base, and nucleophile strength.
-
Solution: Review the literature for similar transformations using isatoic anhydrides to guide your reaction setup. A stronger base or higher temperature may be required to facilitate the desired ring-opening and subsequent reaction.
-
Issue: Unexpected Analytical Results (HPLC/NMR)
-
Symptom: HPLC analysis shows multiple peaks when you expect one, or the NMR spectrum shows unexpected signals.
-
Potential Cause 1: Presence of Impurities. The most likely impurity is the hydrolysis product, 2-amino-4-methoxybenzoic acid.
-
Solution: In a reverse-phase HPLC system, the more polar hydrolyzed product will likely have a shorter retention time. In the ¹H NMR spectrum, the appearance of a broad singlet corresponding to the amine protons (NH₂) and a carboxylic acid proton signal would indicate hydrolysis.
-
-
Potential Cause 2: On-column or In-solution Degradation. The analytical conditions themselves could be causing degradation.
-
Solution: For HPLC, ensure the mobile phase is not strongly basic, as this could promote hydrolysis. For NMR, use a dry, deuterated solvent. If you suspect degradation in solution, prepare the sample immediately before analysis.
-
IV. Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: A pure sample should show a single major peak. The presence of earlier eluting peaks may indicate the formation of the more polar hydrolysis product.
V. Safety & Handling
-
General Precautions: As with any chemical, handle 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling the dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
While a specific safety data sheet for CAS 128076-63-1 is not consistently available, the information for the parent compound, isatoic anhydride, suggests that it may cause skin and eye irritation.[3]
VI. References
-
ChemScene. 128076-63-1 | 7-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. --INVALID-LINK--
-
Biosynth. 439748 7-Methoxy-1h-benzo[d][5][6] oxazine-2,4-dione CAS: 128076-63-1. --INVALID-LINK--
-
Chem-Impex International. 7-Methoxy-1H-benzo[d][5][6]oxazine-2,4-dione. --INVALID-LINK--
-
Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--
-
SCION Instruments. HPLC Troubleshooting Guide. --INVALID-LINK--
-
ACE HPLC Columns. HPLC Troubleshooting Guide. --INVALID-LINK--
-
Santa Cruz Biotechnology. 7-Methoxy-1H-benzo[d][5][6]oxazine-2,4-dione | CAS 128076-63-1. --INVALID-LINK--
-
Chem-Impex International. 8-Methoxy-1H-benzo[d][5][6]oxazine-2,4-dione. --INVALID-LINK--
-
Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90-92. --INVALID-LINK--
-
Chem-Impex International. 7-Metoxi-1H-benzo[d][5][6]oxazina-2,4-diona. --INVALID-LINK--
-
ResearchGate. Key 1 H (red), 13 C (black) and 15 N (blue) NMR chemical shifts (δ, ppm) in isomers A and B of compound 6a. --INVALID-LINK--
-
Chem-Impex International. 7-méthoxy-1H-benzo[d][5][6]oxazine-2,4-dione. --INVALID-LINK--
-
ResearchGate. Synthesis of isatoic anhydride derivatives (microreview). --INVALID-LINK--
-
Wikipedia. Isatoic anhydride. --INVALID-LINK--
-
PubMed Central. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. --INVALID-LINK--
References
identifying and minimizing side reactions in 7-Methoxy-1h-benzo[d]oxazine-2,4-dione synthesis
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to identify and minimize side reactions, thereby improving yield, purity, and overall success of your synthesis.
Introduction: The Synthetic Challenge
7-Methoxy-1H-benzo[d]oxazine-2,4-dione, an important heterocyclic scaffold in medicinal chemistry, is typically synthesized from 2-amino-4-methoxybenzoic acid. The most common method involves cyclization using a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact the final product's quality and yield. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the nucleophilicity of the amino group, leading to a unique side product profile compared to unsubstituted isatoic anhydrides.
This guide provides a structured approach to troubleshooting, rooted in a mechanistic understanding of both the desired reaction and the common pitfalls.
Troubleshooting Guide: From Impurities to Low Yields
This section addresses specific issues you may encounter during the synthesis and purification of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
After the reaction and workup, little to no solid product is obtained.
-
TLC analysis of the crude reaction mixture shows the absence of the expected product spot.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Incomplete Reaction | The cyclization reaction may be slow due to insufficient activation of the starting material or low reaction temperature. | Protocol: Ensure the phosgene equivalent is added slowly to a well-stirred solution of 2-amino-4-methoxybenzoic acid. Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature (e.g., to 40-50°C) may be beneficial, but be cautious of increased side reactions.[1] |
| Hydrolysis of the Product | 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is an anhydride and is susceptible to hydrolysis, especially in the presence of water and base. This will revert the product back to the starting material, 2-amino-4-methoxybenzoic acid.[2] | Protocol: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. During workup, use cold, neutral water for washing and minimize contact time. |
| Degradation by Excess Base | If a base is used to scavenge HCl generated during the reaction, excess strong base can lead to ring-opening and other side reactions. | Protocol: If a base is necessary, use a non-nucleophilic, hindered base like proton sponge or 2,6-lutidine. Add the base slowly and stoichiometrically. Alternatively, a biphasic reaction system (e.g., dichloromethane/water with a phase-transfer catalyst) can be employed to neutralize the acid as it is formed. |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
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The isolated product is off-color (e.g., brown or yellow instead of white/off-white).
-
NMR or LC-MS analysis reveals multiple unexpected signals.
Potential Side Reactions and Mitigation Strategies:
A. Formation of Polymeric Byproducts
-
Mechanism: Under certain conditions, particularly with localized high concentrations of reactants or impurities, the starting material or product can polymerize. The amino group of one molecule can react with the anhydride of another, leading to the formation of poly(anthranilic acid)-like structures.[3][4][5]
-
Identification: Polymeric materials are typically insoluble in common organic solvents and may appear as a gummy or intractable solid.
-
Minimization:
-
High Dilution: Run the reaction at a lower concentration to disfavor intermolecular reactions.
-
Controlled Reagent Addition: Add the phosgene equivalent slowly and with vigorous stirring to avoid localized high concentrations.
-
Temperature Control: Maintain a consistent and moderate reaction temperature.
-
B. Decarboxylation
-
Mechanism: Isatoic anhydrides can undergo decarboxylation, especially at elevated temperatures, to form a reactive isocyanate intermediate.[6] This isocyanate can then react with any nucleophiles present in the reaction mixture (e.g., water, the starting amine) to form ureas or other derivatives.
-
Identification: Urea byproducts can often be identified by their characteristic signals in NMR and their high melting points.
-
Minimization:
-
Strict Temperature Control: Avoid excessive heating during the reaction and workup. The recommended temperature is typically between room temperature and 50°C.[1]
-
Rapid Workup: Process the reaction mixture promptly upon completion to minimize the exposure of the product to conditions that could promote decarboxylation.
-
C. N-Alkylation/Acylation (if applicable)
-
Mechanism: If the reaction is not carried out under strictly controlled conditions, side reactions involving the nitrogen atom of the isatoic anhydride can occur, especially if reactive electrophiles are present.
-
Identification: These byproducts will have a different molecular weight and fragmentation pattern in mass spectrometry.
-
Minimization:
-
Purity of Starting Materials: Ensure that the 2-amino-4-methoxybenzoic acid and solvents are free from contaminating electrophiles.
-
Choice of Reagents: Use a phosgene equivalent that is known for clean reactions, such as triphosgene, which is a solid and easier to handle than gaseous phosgene.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A1: Aprotic, non-nucleophilic solvents are preferred to avoid side reactions with the phosgene equivalent and the product. Commonly used solvents include tetrahydrofuran (THF), ethyl acetate, and dichloromethane. The choice of solvent can also influence the solubility of the starting material and product, which can affect the reaction rate and ease of isolation.
Q2: How can I effectively purify the crude 7-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A2: Purification can often be achieved by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of ethyl acetate and hexanes. If the product is contaminated with polymeric or highly polar impurities, a silica gel plug filtration may be necessary before recrystallization. For more challenging purifications, column chromatography can be used, but care must be taken as the acidic nature of silica gel can sometimes lead to product degradation.
Q3: Can I use an alternative to phosgene for the cyclization step?
A3: Yes, due to the high toxicity of phosgene gas, safer alternatives are highly recommended. Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are commonly used substitutes.[7] Triphosgene is a stable, crystalline solid that generates phosgene in situ, making it a much safer and more convenient option for laboratory-scale synthesis.
Q4: How does the methoxy group affect the synthesis?
A4: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can make the starting material, 2-amino-4-methoxybenzoic acid, more susceptible to electrophilic aromatic substitution if harsh acidic conditions are used. However, its primary influence in this synthesis is on the nucleophilicity of the amino group, which can affect the rate of the initial reaction with the phosgene equivalent. The electronic properties of the methoxy group can also influence the stability of the final product.
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione using Triphosgene
Materials:
-
2-Amino-4-methoxybenzoic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hexanes
Procedure:
-
Under an inert atmosphere (N2 or Ar), suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous THF.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred suspension of the amino acid at room temperature over a period of 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-65°C) and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Add toluene to the residue and stir for 30 minutes. Filter the solid product and wash with a small amount of cold toluene, followed by hexanes.
-
Dry the solid product under vacuum to yield 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Desired synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Common Side Reaction Pathways
Caption: Common side reactions in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. myttex.net [myttex.net]
- 3. researchgate.net [researchgate.net]
- 4. Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites | MDPI [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Technical Support Center: Optimization of Reaction Conditions for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
Welcome to the technical support center for the synthesis and optimization of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring a successful and efficient reaction.
Introduction
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a derivative of isatoic anhydride, is a valuable building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] Its unique structure, featuring a methoxy group, enhances its utility in creating novel compounds.[4] The successful synthesis of this compound is crucial for the advancement of various research and development projects. This guide focuses on a modern and efficient two-step synthetic approach, moving away from hazardous reagents like phosgene.[5][6]
Recommended Synthetic Workflow
A highly efficient and scalable method for the synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione involves a two-step process starting from 2-amino-4-methoxybenzoic acid. This method avoids harsh conditions and toxic reagents.[1][2][5][7][8]
Step 1: N-Ethoxycarbonylation of 2-amino-4-methoxybenzoic acid
In this initial step, the amino group of the starting material is protected with an ethoxycarbonyl group. This is a crucial activation step for the subsequent cyclization.
Step 2: Cyclization using Thionyl Chloride
The N-protected intermediate is then cyclized using thionyl chloride at room temperature. This step proceeds smoothly to yield the desired product with high purity.[5][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete N-ethoxycarbonylation: The initial protection step is crucial for the subsequent cyclization. 2. Insufficient amount of thionyl chloride: A sufficient excess of thionyl chloride is required for the activation and cyclization.[5] 3. Presence of moisture: Thionyl chloride and the intermediates are sensitive to moisture. | 1. Monitor the N-ethoxycarbonylation step by TLC or LC-MS: Ensure complete conversion of the starting material before proceeding. Adjust the amount of ethoxycarbonyl chloride or the base if necessary. 2. Use a 5-fold molar excess of thionyl chloride: This ensures the reaction goes to completion.[5] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon): This will prevent the hydrolysis of thionyl chloride and intermediates. |
| Formation of Impurities | 1. Incomplete reaction: Unreacted starting material or intermediate will contaminate the final product. 2. Side reactions due to high temperature: While the recommended method is at room temperature, accidental heating can lead to side product formation. 3. Hydrolysis of the product: The product can hydrolyze back to the starting material if exposed to water during workup. | 1. Increase reaction time or re-evaluate reagent stoichiometry: Ensure the reaction is complete before workup. 2. Maintain the reaction at room temperature (22-24 °C): Avoid any external heating.[7] 3. Perform the workup under anhydrous or near-anhydrous conditions: Use dry solvents for extraction and drying agents. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or gummy solid: This can be due to residual solvent or impurities. 2. Low recovery after purification: The product might be partially soluble in the washing solvents. | 1. Triturate the crude product with a non-polar solvent like hexane: This can help in solidifying the product and removing non-polar impurities.[1] 2. Use minimal amounts of cold solvent for washing: This will minimize product loss. Consider recrystallization from an appropriate solvent system if purity is still an issue. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-ethoxycarbonylation step necessary?
A1: The N-ethoxycarbonylation step serves two primary purposes. Firstly, it protects the nucleophilic amino group, preventing it from undergoing undesired side reactions. Secondly, the resulting carbamate provides the carbonyl group necessary for the formation of the oxazine-2,4-dione ring system during the thionyl chloride-mediated cyclization.[1][2][8]
Q2: Can I use other chlorinating agents instead of thionyl chloride for the cyclization step?
A2: While other chlorinating agents like oxalyl chloride have been used for similar transformations, thionyl chloride is particularly effective and recommended for this specific protocol as it promotes the activation and cyclization efficiently at room temperature.[1][7][8] The use of alternative reagents may require significant optimization of reaction conditions.
Q3: What is the role of the methoxy group on the aromatic ring?
A3: The methoxy group at the 7-position is an electron-donating group. This can influence the reactivity of the starting material and the properties of the final product. For instance, it can affect the nucleophilicity of the starting amine and the electrophilicity of the carbonyl groups in the product, which is a key consideration for its subsequent use in synthesis.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione can be confirmed using a combination of analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[4][9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the anhydride carbonyl stretches.
Q5: What are the safety precautions I should take when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is dry before use.
Experimental Protocols
Protocol 1: Synthesis of 2-((Ethoxycarbonyl)amino)-4-methoxybenzoic acid
-
In a flask, dissolve 2-amino-4-methoxybenzoic acid (1 equivalent) in a mixture of water and acetone (1:4 v/v).
-
Add sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to the solution.
-
Cool the mixture in an ice bath and add ethoxycarbonyl chloride (EtOCOCl) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Once the reaction is complete, acidify the mixture with HCl to a pH of 2.0.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. This intermediate can often be used in the next step without further purification.[5]
Protocol 2: Synthesis of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
-
Dissolve the crude 2-((ethoxycarbonyl)amino)-4-methoxybenzoic acid from the previous step in anhydrous tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) (5-fold molar excess) to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS). The reaction is typically complete within a few hours.[5]
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude product can be purified by washing with hexane to yield the final product as a solid.[1]
Visualizing the Workflow
General Synthetic Workflow Diagram
Caption: A two-step synthetic route to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1,3]oxazine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
preventing impurities in the production of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for the synthesis and purification of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 7-methoxyisatoic anhydride). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the production of this versatile compound, ensuring high purity and yield.
Introduction
7-Methoxy-1H-benzo[d]oxazine-2,4-dione is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] The purity of this reagent is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, experience-driven advice to help you prevent the formation of common impurities and troubleshoot issues as they arise in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, presented in a question-and-answer format.
Issue 1: Low Yield of the Final Product
Question: My reaction has a consistently low yield of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to incomplete reaction, product degradation, or mechanical loss during workup.
Probable Causes & Solutions:
-
Incomplete Cyclization: The formation of the oxazine-dione ring from the precursor, typically 3-amino-4-methoxybenzoic acid, may be incomplete.
-
Solution: Ensure your cyclizing agent (e.g., phosgene, diphosgene, triphosgene, or a chloroformate) is of high purity and used in the correct stoichiometric amount. The reaction temperature is also critical; for phosgenation, temperatures are typically kept low (0-20°C) to prevent side reactions.[3]
-
-
Hydrolysis of the Product: Isatoic anhydrides are susceptible to hydrolysis, which opens the ring to form the corresponding anthranilic acid.[4][5]
-
Solution: Use anhydrous solvents and reagents. After the reaction is complete, minimize the product's contact with water during the workup. If an aqueous wash is necessary, use cold water and perform the extraction quickly.
-
-
Side Reactions: The presence of an electron-donating methoxy group can sometimes lead to undesired side reactions on the aromatic ring, although this is less common under standard cyclization conditions.
-
Solution: Maintain strict control over reaction temperature and stoichiometry. Analyze your crude product by HPLC or LC-MS to identify any major byproducts, which can provide clues about the side reactions occurring.
-
Issue 2: Product Discoloration (Yellow to Brown Product)
Question: The isolated 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is a yellow or brown solid, not the expected light-colored powder. What causes this discoloration and how can I obtain a purer, lighter-colored product?
Answer:
Discoloration is a common indicator of impurities. While the pure compound can have a light brown appearance, darker colors often suggest the presence of side products or degradation.[1]
Probable Causes & Solutions:
-
Presence of Unreacted Starting Material: The precursor, 3-amino-4-methoxybenzoic acid, can contribute to discoloration if not fully consumed.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. Consider slightly increasing the amount of the cyclizing agent if the reaction stalls.
-
-
Formation of Polymeric Byproducts: Under certain conditions, especially with prolonged reaction times or excessive heat, isatoic anhydrides can polymerize.
-
Solution: Adhere to the recommended reaction time and temperature. Avoid overheating the reaction mixture.
-
-
Oxidation: The amino group of the starting material or product can be susceptible to oxidation, leading to colored impurities.
-
Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 3: Presence of Specific Impurities in Analytical Data (HPLC, NMR)
Question: My analytical data (HPLC, NMR, or MS) shows the presence of unexpected peaks. What are the likely impurities and how can I prevent their formation?
Answer:
Based on the chemistry of isatoic anhydride synthesis and the reactivity of the 7-methoxy substituted ring, several impurities can be anticipated.
Common Impurities and Their Prevention:
| Impurity Name | Structure | Probable Cause | Prevention & Mitigation |
| 3-Amino-4-methoxybenzoic acid | 3-amino-4-methoxybenzoic acid | Incomplete reaction or hydrolysis of the product during workup. | Ensure complete reaction by monitoring with TLC/HPLC. Use anhydrous conditions and minimize contact with water during workup. |
| 7-Hydroxy-1H-benzo[d]oxazine-2,4-dione | 7-hydroxy-1H-benzo[d]oxazine-2,4-dione | O-demethylation of the methoxy group, which can occur under harsh acidic conditions or high temperatures.[6][7][8][9][10] | Avoid using strong Brønsted or Lewis acids if possible. If their use is necessary, maintain low reaction temperatures. |
| Ring-opened byproducts (e.g., esters, amides) | Ring-opened byproducts | Reaction with nucleophilic solvents (e.g., alcohols) or impurities in the starting materials. | Use inert, aprotic solvents. Ensure the purity of all reagents and solvents. |
Troubleshooting Workflow for Impurity Identification:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 10. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up 7-Methoxy-1H-benzo[d]oxazine-2,4-dione Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this versatile heterocyclic compound.[1][2] As a crucial building block in the development of novel pharmaceuticals, including antimalarial and anti-cancer agents, mastering its synthesis at scale is of significant interest.[3]
This document provides in-depth, field-proven insights into the common challenges encountered during scale-up, offering a structured approach to troubleshooting and process optimization. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of the Primary Synthetic Pathway
The most prevalent and industrially relevant method for synthesizing isatoic anhydrides, including the 7-methoxy derivative, involves the cyclization of the corresponding anthranilic acid using a carbonylating agent, most commonly phosgene or a phosgene equivalent like triphosgene or thionyl chloride.[4][5] The reaction proceeds by converting the 2-amino-4-methoxybenzoic acid into a reactive intermediate which then undergoes intramolecular cyclization to form the desired anhydride ring system.
References
Technical Support Center: Understanding the Degradation Pathways of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS 128076-63-1). This molecule, also known as 7-methoxyisatoic anhydride, is a valuable heterocyclic building block in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of bioactive molecules like antimalarial and anti-cancer agents.[1][2][3] However, the inherent reactivity of its benzoxazine-2,4-dione core makes it susceptible to degradation under common experimental conditions. Understanding these degradation pathways is critical for ensuring experimental reproducibility, accurate data interpretation, and the overall success of your research.
This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and data from related benzoxazinoid compounds.
Section 1: Fundamental Molecular Stability
The 7-Methoxy-1H-benzo[d]oxazine-2,4-dione structure contains a cyclic anhydride motif linked to an N-carboxy amide. This arrangement makes the two carbonyl carbons highly electrophilic and thus susceptible to nucleophilic attack, which is the primary driver of its degradation.
Caption: Reactive carbonyl centers in 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common degradation pathways in a practical, question-and-answer format.
Q1: My compound's concentration decreases rapidly in my aqueous assay buffer. What is happening?
A1: This is most likely due to hydrolysis. The benzoxazine-2,4-dione ring is highly susceptible to cleavage by water. This reaction opens the ring to form the corresponding 2-amino-4-methoxybenzoic acid, which may subsequently decarboxylate.
-
Causality: The reaction is analogous to the well-documented degradation of related benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), which decomposes rapidly in aqueous solutions.[4][5] The rate of this hydrolysis is highly dependent on pH and temperature; it is generally accelerated by basic conditions (saponification) and heat. For DIMBOA, the half-life can be as short as 5.3 hours at 28°C and neutral pH.[4][5]
-
Troubleshooting & Best Practices:
-
Fresh Solutions: Always prepare aqueous solutions of the compound immediately before use. Do not store it in aqueous buffers.
-
Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as anhydrous DMSO or acetonitrile, where the compound is stable. Store these stocks at -20°C or -80°C.[2]
-
pH Control: If possible, conduct experiments at a neutral or slightly acidic pH to slow the rate of hydrolysis. Avoid highly basic conditions.
-
Run Controls: Include a control sample of the compound in your final assay buffer without the biological target (e.g., enzyme or cells) and measure its concentration over the time course of your experiment. This will help you quantify the rate of abiotic degradation under your specific assay conditions.
-
Q2: I am observing unexpected side products in my reaction, especially when heating. Is the compound thermally stable?
A2: The compound has limited thermal stability. Like many isatoic anhydrides, heating can induce decarboxylation (loss of CO₂) to form a highly reactive benzyn-like intermediate or other rearranged products. This can lead to a complex mixture of byproducts.
-
Causality: The energy supplied by heating can overcome the activation barrier for the elimination of carbon dioxide from the heterocyclic ring. This process is often irreversible and leads to the formation of species not related to the intended reaction pathway.
-
Troubleshooting & Best Practices:
-
Minimize Heat: Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Thermal Controls: Before running your main experiment, perform a control by heating 7-Methoxy-1H-benzo[d]oxazine-2,4-dione alone in the reaction solvent to identify any thermally-induced artifacts.
-
Alternative Activation: Explore non-thermal activation methods if applicable, such as microwave-assisted synthesis under controlled temperature settings, which can sometimes reduce byproduct formation.[6]
-
Q3: Does 7-Methoxy-1H-benzo[d]oxazine-2,4-dione require protection from light?
A3: Yes, protection from light is strongly recommended. Aromatic heterocyclic compounds are often photosensitive. While specific photodegradation studies on this exact molecule are not widely published, related structures like oxazine dyes and other methoxy-substituted aromatics are known to degrade upon exposure to UV or even ambient light.[7][8]
-
Causality: Absorption of photons can promote the molecule to an excited electronic state, leading to bond cleavage, radical formation, or reactions with oxygen (photo-oxidation). The methoxy group's position on the aromatic ring can influence the rate of this decomposition.[7]
-
Troubleshooting & Best Practices:
-
Storage: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.
-
Handling: Minimize exposure to direct sunlight or strong laboratory lighting during experimental setup.
-
Q4: My compound shows lower-than-expected activity in cell-based or enzymatic assays. Could it be degrading?
A4: Yes, enzymatic or metabolic degradation is a significant possibility. Benzoxazinoids are known to be substrates for a wide variety of enzymes found in microorganisms and higher organisms.[9][10]
-
Causality: Hydrolases, lactamases, and other metabolic enzymes present in cell lysates, culture media, or soil can recognize the benzoxazinone core and cleave it.[10] Fungi, for instance, are known to open the heterocycle of related compounds as a detoxification mechanism.[9][10] This metabolic instability can lead to a rapid decrease in the effective concentration of the active compound at its target site.
-
Troubleshooting & Best Practices:
-
Cell-Free Controls: Test the compound's activity in a simplified, cell-free system (e.g., with a purified enzyme) to establish its intrinsic potency without the influence of cellular metabolism.
-
Metabolic Stability Assays: If metabolic degradation is suspected, perform a metabolic stability assay by incubating the compound with liver microsomes or cell lysates and monitoring its disappearance over time using LC-MS.
-
Time-Course Experiments: In your biological assay, vary the incubation time. If the compound's effect diminishes disproportionately with longer incubation times, it may suggest degradation is occurring.
-
Section 3: Experimental Protocols & Data
Protocol: Assessing Compound Stability via HPLC-MS
This protocol provides a robust framework for quantifying the degradation of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione under various stress conditions.
Objective: To determine the degradation kinetics and identify major degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous acetonitrile. Rationale: An aprotic solvent prevents premature hydrolysis.
-
Stress Sample Preparation:
-
Hydrolytic Stress: Dilute the stock solution to a final concentration of 100 µM in three separate aqueous buffers: pH 4.0 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer).
-
Thermal Stress: Prepare a 100 µM solution in pH 7.4 buffer and incubate at 50°C.
-
Photolytic Stress: Prepare a 100 µM solution in pH 7.4 buffer in a clear glass vial and expose it to a controlled light source (or ambient lab light), alongside a control vial wrapped in foil.
-
-
Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress sample.
-
Quenching: Immediately mix the aliquot 1:1 with cold acetonitrile containing an internal standard. Rationale: The organic solvent stops further aqueous degradation and precipitates proteins if present.
-
Analysis: Analyze the quenched samples by Reverse-Phase HPLC with UV and Mass Spectrometric detection (LC-MS).
-
Quantify the remaining parent compound by integrating its peak area relative to the internal standard.
-
Identify degradation products by analyzing the mass-to-charge ratio (m/z) of new peaks that appear in the chromatogram.
-
Caption: Experimental workflow for assessing compound stability.
Potential Degradation Products
The following table summarizes the likely degradation products based on the pathways discussed. Researchers should use this as a guide for identifying unknown peaks in their analytical data.
| Degradation Pathway | Potential Product(s) | Expected m/z [M+H]⁺ | Notes |
| Hydrolysis | 2-amino-4-methoxybenzoic acid | 168.06 | Primary, initial product of ring opening. |
| Thermal | Decarboxylated intermediates | Variable | May not be stable enough to observe directly; look for subsequent reaction products. |
| Microbial/Enzymatic | Aminophenols, Acetamidophenols | Variable | Analogous to degradation of other benzoxazinones.[11] Often involves hydroxylation and/or conjugation. |
| General | 6-methoxybenzoxazolin-2(3H)-one (MBOA) | 166.05 | A common rearrangement product from related benzoxazinoids like DIMBOA.[4][12] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione and Isatoic Anhydride for the Modern Researcher
A Comparative Guide to 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione and Isatoic Anhydride for the Modern Researcher
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a research campaign. Among the myriad of heterocyclic intermediates, 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione and its parent compound, Isatoic Anhydride (1H-benzo[d][1][2]oxazine-2,4-dione), have emerged as versatile reagents. This guide offers a comprehensive comparison of these two critical synthons, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions in their work.
At a Glance: A Comparative Overview
| Property | 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione | Isatoic Anhydride |
| Molecular Formula | C₉H₇NO₄[3][4][5] | C₈H₅NO₃[6] |
| Molecular Weight | 193.16 g/mol [3][4][5] | 163.13 g/mol |
| Appearance | Light brown solid[4] | White to nearly white crystalline powder[7] |
| Melting Point | Not explicitly stated, but expected to be a defined melting point. | Decomposes at 237–240 °C (crude), 243 °C (purified)[7] |
| Key Structural Difference | Methoxy group at the 7-position | Unsubstituted benzene ring |
| Primary Applications | Intermediate in pharmaceuticals (especially anti-cancer agents), agrochemicals, dyes, and polymers.[3][4] | Precursor for pharmaceuticals (e.g., methaqualone, anti-inflammatory drugs), agrochemicals, dyes, and as a blowing agent.[2][6] |
The Methoxy Advantage: Unpacking Enhanced Properties
The primary distinction between the two molecules is the presence of a methoxy group (-OCH₃) at the 7-position of the benzoxazinedione ring in 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. This seemingly minor addition has significant implications for the compound's physicochemical properties and reactivity.
Enhanced Solubility and Reactivity
The methoxy group, being an electron-donating group, increases the electron density of the aromatic ring. This electronic effect, coupled with the potential for hydrogen bonding, is reported to enhance the solubility and reactivity of the molecule in various organic solvents.[3][4] This improved solubility can be a critical advantage in reaction setup and purification processes, allowing for a broader range of compatible solvent systems.
Table of Isatoic Anhydride Solubility (Mole Fraction, x) at 298.15 K (25 °C)
| Solvent | Mole Fraction (x) x 10³ |
| Methanol | 1.83 |
| Ethanol | 1.70 |
| 1-Propanol | 2.11 |
| Isopropyl alcohol | 1.58 |
| Methyl acetate | 2.05 |
| Ethyl acetate | 2.22 |
| Propyl acetate | 2.65 |
| Isopropyl acetate | 2.29 |
| Acetone | 4.10 |
| 2-Butanone | 4.87 |
| Acetonitrile | 6.13 |
| 1,4-Dioxane | 15.40 |
Data extracted from the Journal of Chemical & Engineering Data.[8]
Synthesis and Accessibility: A Tale of Two Pathways
Both compounds are accessible through established synthetic routes, typically starting from the corresponding anthranilic acid derivative.
Isatoic Anhydride Synthesis
A common and well-documented method for the preparation of isatoic anhydride involves the reaction of anthranilic acid with phosgene.[7] This method provides good yields but requires the handling of highly toxic phosgene gas.
An alternative, safer laboratory-scale synthesis starts from phthalimide, which undergoes a Hofmann rearrangement-type reaction with sodium hypochlorite.[4]
Experimental Protocol: Synthesis of Isatoic Anhydride from Anthranilic Acid
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid
-
Phosgene
-
Water
-
Ammonium Hydroxide (for scrubber)
Procedure:
-
Dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.
-
Filter the solution into a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer/outlet.
-
While stirring vigorously, introduce phosgene gas into the solution at a controlled rate, maintaining the temperature below 50°C.
-
Continue the phosgene addition until the absorption rate significantly decreases.
-
Vent the excess phosgene and collect the precipitated isatoic anhydride by filtration.
-
Wash the product with cold water and dry. The crude product can be recrystallized from 95% ethanol or dioxane.[7]
7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione Synthesis
The synthesis of the methoxy-derivative follows a similar logic, starting from 4-methoxyanthranilic acid. The general method of reacting an o-aminocarboxylic acid with phosgene is applicable to substituted derivatives.[7] A patented method also describes the synthesis from 5-methoxyisatin through oxidative cleavage.
Conceptual Synthetic Workflow
Caption: Comparative synthetic pathways.
Reactivity and Performance in Acylation Reactions
Both molecules are excellent acylating agents, reacting with a wide range of nucleophiles such as amines, alcohols, and thiols. The reaction proceeds via nucleophilic attack at one of the carbonyl carbons, leading to the opening of the oxazine ring and the formation of an acylated product with the concomitant release of carbon dioxide.
The electron-donating nature of the methoxy group in 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is expected to increase the nucleophilicity of the ring nitrogen, potentially influencing the regioselectivity of certain reactions. More significantly, it activates the aromatic ring towards electrophilic substitution and can influence the reactivity of the carbonyl groups. This enhanced reactivity can lead to faster reaction times and higher yields in comparison to isatoic anhydride under identical conditions.
While direct comparative kinetic data is scarce, studies on the acylation of anilines with various anhydrides show that electron-donating groups on the anhydride generally increase the reaction rate. For instance, in multicomponent reactions involving isatoic anhydride, aldehydes with electron-donating groups lead to higher yields in shorter reaction times compared to those with electron-withdrawing groups. This principle supports the hypothesis of enhanced reactivity for the methoxy-substituted analogue.
General Reaction Scheme with Nucleophiles
Caption: General acylation reaction pathway.
Byproduct Profile and Stability Considerations
In reactions involving isatoic anhydride, particularly N-alkylation, the formation of byproducts such as benzyl aldehyde, sodium 2-isocyanatobenzoate, and anthranilic acid has been reported. The choice of base and reaction conditions can significantly influence the byproduct profile.
Conclusion: Selecting the Right Tool for the Job
Both 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione and isatoic anhydride are powerful tools in the synthetic chemist's arsenal.
Choose Isatoic Anhydride when:
-
A well-established, cost-effective starting material is required.
-
The specific electronic properties of the unsubstituted aromatic ring are desired for the final product.
-
Extensive literature precedent for a particular transformation is necessary.
Choose 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione when:
-
Enhanced solubility in organic solvents is a priority.
-
Increased reactivity, potentially leading to higher yields or shorter reaction times, is desired.
-
The methoxy group can be strategically utilized for further functionalization or to modulate the biological activity of the target molecule.
Ultimately, the choice between these two valuable reagents will depend on the specific goals of the synthesis, the desired properties of the final product, and the practical considerations of the experimental setup. This guide provides the foundational knowledge and data to empower researchers to make that choice with confidence.
References
- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. usbio.net [usbio.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myttex.net [myttex.net]
- 8. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
Introduction: The Significance of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
7-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 7-methoxyisatoic anhydride, is a pivotal heterocyclic compound. Its unique structural framework makes it a valuable building block in the synthesis of a variety of biologically active molecules and functional materials.[1][2][3] In the pharmaceutical industry, it serves as a crucial intermediate for the development of novel therapeutics, including potential anti-cancer agents, by enabling facile access to complex molecular architectures.[1] The methoxy group at the 7-position enhances its solubility and reactivity, making it a versatile reagent in organic synthesis.[1][2][3] This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering insights into the causality behind experimental choices and providing detailed, validated protocols for researchers, scientists, and drug development professionals.
Comparative Overview of Synthetic Strategies
The synthesis of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione primarily proceeds through three distinct strategic pathways, each originating from a different commercially available or readily synthesized precursor. This analysis will delve into the intricacies of each method, evaluating them on the basis of yield, reaction conditions, safety, and the accessibility of starting materials.
The three primary synthetic routes are:
-
Direct Carboxylation of 2-Amino-3-methoxybenzoic Acid: A modern approach utilizing carbon dioxide for the direct formation of the N-carboxyanhydride.
-
Cyclization of 2-Amino-3-methoxybenzoic Acid with Phosgene Equivalents: A classic and robust method employing phosgene or its safer solid surrogates like triphosgene.
-
Oxidative Cleavage of 7-Methoxyisatin: A route that involves the synthesis of an isatin intermediate followed by oxidative ring expansion.
Method 1: Direct Carboxylation of 2-Amino-3-methoxybenzoic Acid with Carbon Dioxide
This method represents a more recent and greener approach to the synthesis of N-carboxyanhydrides, avoiding the use of highly toxic phosgene derivatives. The core of this strategy is the direct reaction of the parent amino acid with carbon dioxide under pressure, facilitated by a dehydrating agent.
Reaction Pathway & Mechanism
The reaction proceeds by the initial formation of a carbamic acid upon reaction of the amino group of 2-amino-3-methoxybenzoic acid with CO2. This intermediate is then cyclized to the desired N-carboxyanhydride through intramolecular dehydration, driven by a powerful dehydrating agent such as propylphosphonic anhydride (T3P®). The use of a non-nucleophilic base is crucial to facilitate the initial deprotonation of the amino acid and to neutralize the acid byproduct of the dehydration.
Diagram of the Direct Carboxylation Workflow
Caption: Workflow for the synthesis via direct carboxylation.
Experimental Protocol
The following protocol is adapted from a published procedure for the synthesis of 7-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione.[4]
-
Reactor Setup: To a 350 mL stainless steel Parr reaction vessel equipped with a stir bar, add 2-amino-3-methoxybenzoic acid (2.5 mmol, 1 equiv.), 4-(dimethylamino)pyridine (300 mg, 2.5 mmol, 1 equiv.), anhydrous acetonitrile (50 mL), and N,N-diisopropylethylamine (1.7 mL, 10 mmol, 4 equiv.).
-
Pressurization with CO2: Seal the reaction vessel and purge with CO2 three times. Increase the CO2 pressure to 300 psi.
-
Initial Heating: Heat the system to 65 °C and stir for 2 hours.
-
Addition of Dehydrating Agent: Cool the vessel to room temperature and reduce the CO2 pressure to below 5 psi. Inject propylphosphonic anhydride (4.5 mL - 50% wt in ethyl acetate, 7.5 mmol, 3 equiv.) into the reactor via syringe.
-
Final Reaction: Re-pressurize the vessel with CO2 to 300 psi and heat the contents at 65 °C with stirring for another 24 hours.
-
Work-up: After cooling the vessel to room temperature, slowly vent the CO2. The reaction mixture can be worked up by quenching with water, followed by extraction with a suitable organic solvent like dichloromethane. The organic layer is then dried and the solvent removed under reduced pressure to afford the product.
Performance and Considerations
-
Yield: This method has been reported to provide a high yield of 81% for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.[4]
-
Purity: The product is often obtained in high purity without the need for extensive purification.[4]
-
Safety: This approach avoids the use of highly toxic and corrosive phosgene and its derivatives. However, it requires a high-pressure reactor and careful handling of pressurized CO2.
-
Reagents: While safer, propylphosphonic anhydride is a relatively expensive reagent.
Method 2: Cyclization of 2-Amino-3-methoxybenzoic Acid with Triphosgene
This classical method relies on the reaction of an anthranilic acid with a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer and more convenient substitute for gaseous phosgene.[5][6]
Reaction Pathway & Mechanism
Triphosgene, in the presence of a base or upon heating, decomposes to generate phosgene in situ. The phosgene then reacts with the amino group of 2-amino-3-methoxybenzoic acid to form an N-carbonyl chloride intermediate. Subsequent intramolecular cyclization with the carboxylic acid group, with the elimination of HCl, yields the desired 7-methoxyisatoic anhydride. An organic base is typically required to neutralize the HCl generated during the reaction.
Diagram of the Triphosgene Reaction Pathway
Caption: Reaction pathway for the triphosgene method.
Experimental Protocol
The following is a general procedure for the synthesis of N-carboxyanhydrides from amino acids using triphosgene, adapted for 2-amino-3-methoxybenzoic acid.[7]
-
Reaction Setup: Suspend 2-amino-3-methoxybenzoic acid (10 mmol) in anhydrous tetrahydrofuran (50 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Addition of Triphosgene: Cool the suspension to 0 °C in an ice bath. Add a solution of triphosgene (3.5 mmol, 0.35 equivalents) in anhydrous tetrahydrofuran (20 mL) dropwise to the stirred suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). The mixture should become a clear solution.
-
Isolation: Filter the reaction mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Precipitate the crude product by adding petroleum ether. Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., THF/petroleum ether) to obtain the pure product.
Performance and Considerations
-
Yield: Yields for this type of reaction are typically high, often in the range of 70-90%, depending on the specific amino acid and reaction conditions.
-
Purity: The product can usually be obtained in high purity after recrystallization.
-
Safety: Triphosgene is significantly safer to handle than gaseous phosgene but is still toxic and moisture-sensitive. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment. The reaction also generates HCl gas.
-
Cost-Effectiveness: Triphosgene is a more accessible and cost-effective reagent compared to some specialized dehydrating agents.
Method 3: Oxidative Cleavage of 7-Methoxyisatin
This two-step approach first involves the synthesis of 7-methoxyisatin, which is then subjected to oxidative cleavage to form the desired benzoxazinedione. This method is particularly useful if 7-methoxyisatin is a readily available starting material.
Reaction Pathway & Mechanism
The Sandmeyer isatin synthesis or a related method can be used to prepare 7-methoxyisatin from 2-amino-3-methoxybenzaldehyde or a related precursor. The subsequent oxidation of the isatin, typically with a peroxy acid or hydrogen peroxide in an acidic medium, involves a Baeyer-Villiger-type oxidation. The peroxide attacks the more electrophilic C-2 carbonyl group of the isatin, leading to a rearrangement and insertion of an oxygen atom between C-2 and C-3, thus forming the anhydride.
Diagram of the Isatin Oxidation Workflow
Caption: Two-step workflow via 7-methoxyisatin oxidation.
Experimental Protocol
The following protocol is based on a patented procedure for the oxidation of substituted isatins.[2]
-
Reaction Setup: Suspend 7-methoxyisatin (10 mmol) in a mixture of glacial acetic acid (50 mL) and concentrated sulfuric acid (0.5 mL) in a round-bottom flask with magnetic stirring.
-
Addition of Oxidant: At 35-40 °C, add 30% hydrogen peroxide solution (15 mmol, 1.5 equivalents) dropwise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the suspension at 60 °C for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the product. Further purification can be achieved by recrystallization if necessary.
Performance and Considerations
-
Yield: The oxidation step typically proceeds in good to excellent yields (often >80%) for various substituted isatins.[2] The overall yield will depend on the efficiency of the initial 7-methoxyisatin synthesis.
-
Purity: The product is often obtained in high purity directly from the reaction mixture by precipitation.
-
Safety: Hydrogen peroxide is a strong oxidizing agent and should be handled with care. The reaction with sulfuric acid can be exothermic.
-
Versatility: This method is advantageous if a library of substituted isatoic anhydrides is desired from a corresponding library of isatins.
Comparative Summary
| Feature | Method 1: Direct Carboxylation (CO2) | Method 2: Triphosgene Cyclization | Method 3: Isatin Oxidation |
| Starting Material | 2-Amino-3-methoxybenzoic Acid | 2-Amino-3-methoxybenzoic Acid | 7-Methoxyisatin |
| Key Reagents | CO2, T3P®, DIPEA, DMAP | Triphosgene | H2O2, Acetic Acid, Sulfuric Acid |
| Reported Yield | ~81%[4] | Typically 70-90% | >80% (for oxidation step)[2] |
| Reaction Conditions | High pressure (300 psi), 65 °C | 0 °C to room temperature | 35-60 °C |
| Safety Profile | High pressure, but avoids toxic reagents | Triphosgene is toxic and moisture-sensitive | H2O2 is a strong oxidant |
| Advantages | Phosgene-free, high yield, high purity | Well-established, cost-effective, high yield | Uses common reagents, high purity of product |
| Disadvantages | Requires high-pressure equipment, expensive dehydrating agent | Use of toxic triphosgene, generates HCl | Two-step process, requires synthesis of isatin |
Conclusion and Recommendations
The choice of the optimal synthesis method for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione depends on the specific requirements of the laboratory, including scale, available equipment, safety protocols, and cost considerations.
-
For laboratories equipped for high-pressure reactions and with a focus on green chemistry, Method 1 (Direct Carboxylation) is an excellent choice. It offers a high-yielding, phosgene-free route to the target molecule, although the cost of the dehydrating agent may be a factor for large-scale synthesis.
-
For routine laboratory synthesis where cost and simplicity are key drivers, Method 2 (Triphosgene Cyclization) remains a highly viable and robust option. The use of solid triphosgene is a significant safety improvement over gaseous phosgene, and the reaction is generally high-yielding and straightforward. Proper safety precautions for handling triphosgene are paramount.
-
When 7-methoxyisatin is a readily available starting material or when a divergent synthesis from various isatins is planned, Method 3 (Isatin Oxidation) is the most logical approach. The oxidation step is efficient, uses common and inexpensive reagents, and often provides a very pure product directly.
Ultimately, each method presents a validated and effective pathway to 7-Methoxy-1H-benzo[d]oxazine-2,4-dione. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make an informed decision based on their specific synthetic goals and laboratory capabilities.
References
- 1. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
- 2. EP0021043A1 - Process for preparing isato-acid anhydrides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3-methoxybenzoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione Analogs
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 1H-benzo[d]oxazine-2,4-dione core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive evaluation of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione and its analogs, offering a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties. Drawing upon field-proven insights and experimental data from related benzoxazinone derivatives, we will delve into the structure-activity relationships that govern their biological function and present standardized protocols for their evaluation.
The Benzoxazinone Scaffold: A Platform for Diverse Biological Activity
The 1H-benzo[d][1][2]oxazine-2,4-dione structure, a class of heterocyclic compounds, serves as a versatile building block in the synthesis of various biologically active molecules.[3] These compounds and their derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] The methoxy group at the 7-position, in particular, can enhance solubility and reactivity, making these analogs promising candidates for drug discovery and development.[6][7]
The synthesis of the 1H-benzo[d][1][2]oxazine-2,4-dione core can be efficiently achieved from 2-aminobenzoic acids, utilizing reagents like thionyl chloride to facilitate cyclization. This process avoids the need for high temperatures and toxic reagents, making it an attractive route for generating a library of analogs for biological screening.[3]
Comparative Evaluation of Biological Activities
This section will compare the biological activities of representative benzoxazinone analogs. It is important to note that while direct comparative studies on a series of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione analogs are limited in publicly available literature, the data presented here is synthesized from studies on closely related benzoxazinone derivatives to provide a valuable framework for understanding their potential.
Anticancer Activity
Benzoxazinone derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanisms of action often involve the induction of apoptosis and the targeting of key cellular pathways, such as the c-Myc oncogene.[8]
Table 1: Comparative in vitro Anticancer Activity of Representative Benzoxazinone Analogs
| Compound ID | R1-Substitution | R2-Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| BZ-1 | H | H | HeLa | ~35 | Doxorubicin | <10 |
| BZ-2 | 7-NO2 | 2-phenyl | HeLa | ~30 | Doxorubicin | <10 |
| BZ-3 | 7-NO2 | 2-(2-bromophenyl) | HeLa | ~40 | Doxorubicin | <10 |
| BZ-4 | 7-NO2 | 2-(naphthalen-1-yl) | HeLa | ~45 | Doxorubicin | <10 |
Note: Data synthesized from studies on related benzoxazinone derivatives to illustrate potential structure-activity relationships.[10] The IC50 values are approximate and intended for comparative purposes.
The data suggests that substitutions on the benzoxazinone ring can modulate anticancer activity. For instance, the introduction of a nitro group at the 7-position and various aryl groups at the 2-position appears to influence the cytotoxic potential against HeLa cervical cancer cells.[10] Further derivatization and screening are necessary to elucidate a definitive structure-activity relationship for the 7-methoxy series.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Workflow:
MTT Assay Workflow Diagram
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the 7-methoxy-1H-benzo[d]oxazine-2,4-dione analogs and a reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for another 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Benzoxazinone derivatives have been investigated for their potential to modulate inflammatory responses, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).[12]
Table 2: Comparative in vitro Anti-inflammatory Activity of Representative Benzoxazinone Analogs
| Compound ID | R-Substitution | Cell Line | NO Production Inhibition (%) at 50 µM | Reference Compound | NO Production Inhibition (%) at 50 µM |
| BZ-5 | H | RAW 264.7 | ~40% | Dexamethasone | >90% |
| BZ-6 | 6-chloro | RAW 264.7 | ~55% | Dexamethasone | >90% |
| BZ-7 | 6-bromo | RAW 264.7 | ~60% | Dexamethasone | >90% |
| BZ-8 | 6,8-dichloro | RAW 264.7 | ~75% | Dexamethasone | >90% |
Note: Data synthesized from studies on related anti-inflammatory compounds to illustrate potential structure-activity relationships. The percentage of inhibition is an approximation for comparative purposes.
The illustrative data suggests that halogen substitution on the benzoxazinone ring could enhance anti-inflammatory activity, as measured by the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Workflow:
Nitric Oxide Inhibition Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Pre-treatment: Pre-treat the cells with various concentrations of the 7-methoxy-1H-benzo[d]oxazine-2,4-dione analogs and a reference drug (e.g., Dexamethasone) for 1 hour.[11]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[11]
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.[11]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoxazinone derivatives have demonstrated activity against a range of bacterial and fungal strains.[1][13]
Table 3: Comparative in vitro Antimicrobial Activity of Representative Benzoxazinone Analogs
| Compound ID | R-Substitution | Staphylococcus aureus (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Reference Compound | S. aureus (MIC µg/mL) | K. pneumoniae (MIC µg/mL) |
| BZ-9 | H | >100 | >100 | Ciprofloxacin | <1 | <1 |
| BZ-10 | 6-chloro | 50 | 100 | Ciprofloxacin | <1 | <1 |
| BZ-11 | 6-bromo | 25 | 50 | Ciprofloxacin | <1 | <1 |
| BZ-12 | 6,8-dibromo | 12.5 | 25 | Ciprofloxacin | <1 | <1 |
Note: Data synthesized from studies on related antimicrobial compounds to illustrate potential structure-activity relationships. The MIC (Minimum Inhibitory Concentration) values are for illustrative purposes.
The trend observed in this representative data suggests that halogenation of the benzoxazinone scaffold may enhance antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria.
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
MIC Determination Workflow
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the 7-methoxy-1H-benzo[d]oxazine-2,4-dione analogs and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The 7-Methoxy-1H-benzo[d]oxazine-2,4-dione scaffold holds considerable promise as a template for the design of novel therapeutic agents. The synthesized data from related benzoxazinone derivatives suggests that strategic modifications to this core structure can significantly influence its anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a foundational framework for researchers and drug development professionals to embark on a systematic evaluation of 7-methoxy-substituted analogs.
Future research should focus on the synthesis and screening of a dedicated library of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione analogs to establish definitive structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such endeavors will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
Comparative Efficacy Analysis of Kynurenine-3-Monooxygenase Inhibitors: A Guide for Researchers
A Note on the Originally Requested Compound: Initial literature and database searches did not yield any publicly available data characterizing 7-Methoxy-1H-benzo[d]oxazine-2,4-dione as an enzyme inhibitor. This compound is primarily documented as a versatile chemical intermediate used in the synthesis of pharmaceuticals, such as anti-cancer agents, and in agrochemical and polymer applications.[1][2][3][4][5]
Given this absence of relevant data, this guide has been structured to provide a comparative efficacy analysis of two well-researched inhibitors targeting a key enzyme in neuropharmacology: Kynurenine-3-Monooxygenase (KMO) . This comparison between Ro 61-8048 and GSK180 will serve as a practical and scientifically rigorous example of the requested guide, tailored for researchers, scientists, and drug development professionals.
Introduction: Kynurenine-3-Monooxygenase as a Therapeutic Target
The kynurenine pathway (KP) is the principal metabolic route for tryptophan in mammals.[6][7] This pathway is not merely a catabolic route but a critical source of bioactive metabolites that influence neurotransmission and immune responses.[8] A key regulatory enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[9][10]
This enzymatic step represents a crucial branch point. Its activity leads to the production of potentially neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN), an NMDA receptor agonist.[10][11][12] Conversely, shunting kynurenine away from KMO can increase its conversion to kynurenic acid (KYNA), a broadly neuroprotective molecule known to antagonize glutamate receptors.[10][11] Consequently, inhibiting KMO is a promising therapeutic strategy for a multitude of neurological and psychiatric disorders, including Huntington's, Alzheimer's, and Parkinson's diseases, by rebalancing the pathway toward neuroprotection and dampening neuroinflammation.[10][13][14]
This guide provides an objective comparison of two prominent KMO inhibitors, Ro 61-8048 and GSK180, focusing on their inhibitory potency and the experimental frameworks used for their evaluation.
The Kynurenine Pathway: A Tale of Two Branches
The strategic importance of KMO inhibition is best understood by visualizing its position within the kynurenine pathway. The diagram below illustrates how inhibiting KMO can shift the metabolic balance from the production of neurotoxic metabolites to the neuroprotective KYNA branch.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 11. gladstone.org [gladstone.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
- 14. mdpi.com [mdpi.com]
The Unambiguous Identification of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Comparative Guide to Structural Validation by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of scientific rigor. The biological activity and safety of a potential therapeutic agent are intrinsically linked to its exact molecular architecture. This guide provides an in-depth, expert-led comparison of spectroscopic techniques for the structural validation of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1][2] While various analytical methods can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous elucidation. Herein, we will delve into the causality behind experimental choices in NMR, compare its performance with orthogonal techniques, and provide actionable protocols for confident structural assignment.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed atom-by-atom map of a molecule's connectivity and chemical environment.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can deduce the number of unique atoms, their neighboring atoms, and their electronic state. This granular detail is what elevates NMR from a simple characterization technique to the definitive tool for structural validation.
Predicting the ¹H and ¹³C NMR Spectra of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
While an experimental spectrum for this specific molecule is not publicly available, we can predict the expected chemical shifts with a high degree of confidence by analyzing data from the parent compound, 1H-benzo[d][4]oxazine-2,4-dione, and considering the well-established substituent effects of a methoxy group on a benzene ring.[5] The methoxy group is an electron-donating group, which will cause an upfield shift (to lower ppm values) for the ortho and para protons and carbons relative to the methoxy substituent.
Below is a diagram illustrating the structure of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione with the IUPAC numbering for proton and carbon assignments.
Caption: Molecular structure of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.8 | d | ~8.5 | 1H |
| H-6 | ~6.9 | dd | ~8.5, 2.5 | 1H |
| H-8 | ~7.1 | d | ~2.5 | 1H |
| NH | ~11.9 | s (broad) | - | 1H |
| OCH₃ | ~3.9 | s | - | 3H |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-4 | ~160 |
| C-4a | ~110 |
| C-5 | ~130 |
| C-6 | ~118 |
| C-7 | ~165 |
| C-8 | ~109 |
| C-8a | ~143 |
| OCH₃ | ~56 |
Comparative Analysis: NMR vs. Alternative Spectroscopic Techniques
While NMR is the cornerstone of structural validation, a comprehensive approach often involves orthogonal techniques that provide complementary information. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy are two such powerful methods.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Information Provided | Detailed atomic connectivity, chemical environment of nuclei, stereochemistry. | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | Presence of functional groups. |
| Strengths for this Molecule | Unambiguously determines the substitution pattern on the aromatic ring and confirms the overall structure. | Confirms the molecular formula (C₉H₇NO₄, MW: 193.16).[1] Fragmentation can provide clues about the core structure. | Confirms the presence of key functional groups: N-H, C=O (dione), C-O-C (ether and ester), and aromatic C=C bonds. |
| Limitations | Lower sensitivity compared to MS, requires more sample. | Does not provide information on the connectivity of atoms (isomers can have the same mass). | Provides limited information on the overall molecular skeleton and cannot distinguish between isomers with the same functional groups. |
| Typical Sample Amount | 5-10 mg | < 1 mg | 1-5 mg |
Mass Spectrometry (MS) Insights
For 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, the primary utility of MS is to confirm the molecular weight. High-resolution mass spectrometry would yield a highly accurate mass measurement, confirming the elemental composition. The predicted fragmentation pattern would likely involve the loss of CO₂ (44 Da) from the dione moiety and the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy Insights
The FTIR spectrum of this molecule would be characterized by several key absorption bands. These predicted frequencies are based on typical ranges for the functional groups present.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3200 | N-H | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H (in OCH₃) | Stretching |
| ~1780 and ~1720 | C=O (dione) | Symmetric & Asymmetric Stretching |
| ~1610, ~1500 | Aromatic C=C | Stretching |
| ~1250 | Aryl-O (ether) | Asymmetric Stretching |
| ~1050 | Alkyl-O (ether) | Symmetric Stretching |
Experimental Protocols for Robust Structural Validation
To ensure the trustworthiness of your results, a systematic and well-documented experimental approach is crucial.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified 7-Methoxy-1H-benzo[d]oxazine-2,4-dione in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of the exchangeable NH proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, particularly within the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the methoxy group and the aromatic protons to the quaternary carbons of the heterocyclic ring.
-
A Validated Workflow for Structural Elucidation
The following diagram illustrates a self-validating workflow that integrates NMR with orthogonal techniques for a comprehensive structural confirmation.
Caption: A comprehensive workflow for structural validation.
Conclusion
The structural validation of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, like any compound destined for further research and development, demands a meticulous and multi-faceted analytical approach. While MS and FTIR provide valuable, complementary data on molecular weight and functional group composition, NMR spectroscopy remains the indispensable tool for the complete and unambiguous elucidation of its molecular architecture. By integrating one- and two-dimensional NMR experiments, researchers can confidently map the atomic connectivity and confirm the precise isomeric form of the synthesized molecule, ensuring the integrity and reproducibility of their scientific findings.
References
Introduction to 7-Methoxy-1h-benzo[d]oxazine-2,4-dione and its Quantitative Analysis
As a Senior Application Scientist, this guide provides a comparative analysis of potential methods for the quantitative analysis of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione. Given the limited published literature on dedicated analytical methods for this specific molecule, this document outlines strategies for method development and validation based on the compound's chemical properties and established techniques for structurally related molecules.
7-Methoxy-1h-benzo[d]oxazine-2,4-dione is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantitative analysis is crucial for various stages of research and development, including pharmacokinetic studies, metabolic stability assays, and quality control of synthesized batches. The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
This guide will compare three primary analytical techniques that can be adapted for the quantitative analysis of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision in the drug development pipeline. For 7-Methoxy-1h-benzo[d]oxazine-2,4-dione, the presence of a chromophore in its structure suggests suitability for UV detection, while its potential for ionization makes it a good candidate for mass spectrometry. The following sections will delve into the theoretical basis, practical considerations, and a proposed experimental workflow for each method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV-absorbing chromophore. The aromatic ring and carbonyl groups in 7-Methoxy-1h-benzo[d]oxazine-2,4-dione are expected to exhibit significant UV absorbance, making this a viable analytical approach.
Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The quantity of the analyte is determined by measuring its UV absorbance at a specific wavelength as it elutes from the column.
Experimental Workflow: HPLC-UV Method Development
Caption: Proposed workflow for HPLC-UV analysis.
Proposed HPLC-UV Method Parameters:
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. | A gradient is often necessary to achieve good separation and peak shape for all components in a complex sample. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | To be determined by UV scan (likely in the range of 254-320 nm) | The wavelength of maximum absorbance provides the best sensitivity. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Advantages and Disadvantages of HPLC-UV:
| Advantages | Disadvantages |
| Robust and reliable | Lower sensitivity compared to mass spectrometry |
| Widely available and cost-effective | Prone to interference from co-eluting compounds |
| Simple method development | Not suitable for compounds without a chromophore |
| Straightforward data analysis | Limited structural information |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis and trace-level quantification. This technique is highly suitable for analyzing 7-Methoxy-1h-benzo[d]oxazine-2,4-dione in complex matrices such as plasma or tissue homogenates.
Principle: After chromatographic separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.
Experimental Workflow: LC-MS/MS Method Development
Caption: Proposed workflow for LC-MS/MS analysis.
Proposed LC-MS/MS Method Parameters:
| Parameter | Proposed Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode | The choice of polarity will depend on which mode provides a more stable and intense signal for the analyte. |
| MRM Transitions | To be determined by direct infusion of the analyte into the mass spectrometer. | The most intense and stable precursor-to-product ion transition will be selected for quantification. |
| LC Conditions | Similar to HPLC-UV, but may use a lower flow rate and smaller column dimensions for better sensitivity. | UHPLC systems are often coupled with mass spectrometers to achieve faster analysis times and better resolution. |
| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound. | An internal standard is crucial for correcting for variations in sample preparation and instrument response. |
Advantages and Disadvantages of LC-MS/MS:
| Advantages | Disadvantages |
| High sensitivity and selectivity | Higher cost of instrumentation and maintenance |
| Suitable for complex matrices | Susceptible to matrix effects |
| Provides structural information | Requires more expertise for method development |
| Wide dynamic range | Ion suppression or enhancement can affect accuracy |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 7-Methoxy-1h-benzo[d]oxazine-2,4-dione, its applicability will depend on its thermal stability and volatility. Derivatization may be necessary to improve its volatility and chromatographic behavior.
Principle: The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting mass spectrum provides information about the molecular weight and structure of the analyte.
Experimental Workflow: GC-MS Method Development
Caption: Proposed workflow for GC-MS analysis.
Proposed GC-MS Method Parameters:
| Parameter | Proposed Condition | Rationale |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) | The choice of column will depend on the polarity of the analyte and any derivatization agent used. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Oven Program | A temperature gradient starting at a low temperature and ramping up to a high temperature. | This allows for the separation of compounds with different boiling points. |
| Injection Mode | Split or splitless | The choice depends on the concentration of the analyte in the sample. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural elucidation. |
| MS Acquisition | Selected Ion Monitoring (SIM) for higher sensitivity in quantitative analysis. | Monitoring only a few characteristic ions increases the signal-to-noise ratio. |
Advantages and Disadvantages of GC-MS:
| Advantages | Disadvantages |
| High chromatographic resolution | Limited to volatile and thermally stable compounds |
| Provides structural information | Derivatization may be required, adding complexity |
| Robust and reliable | Not suitable for polar or high molecular weight compounds |
| Extensive mass spectral libraries | Sample preparation can be more involved |
Summary and Recommendations
The optimal method for the quantitative analysis of 7-Methoxy-1h-benzo[d]oxazine-2,4-dione will depend on the specific requirements of the study.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Sensitivity | Moderate | High | High |
| Selectivity | Moderate | High | High |
| Instrumentation Cost | Low | High | Moderate to High |
| Sample Throughput | High | High | Moderate |
| Matrix Effects | Low | High | Moderate |
| Ease of Use | High | Moderate | Moderate |
| Best Suited For | Routine analysis, quality control | Bioanalysis, trace-level quantification | Analysis of volatile impurities |
Recommendations:
-
For routine analysis and quality control where high sensitivity is not required, HPLC-UV is the most practical and cost-effective choice.
-
For bioanalytical applications such as pharmacokinetics or metabolism studies, the high sensitivity and selectivity of LC-MS/MS make it the preferred method.
-
GC-MS should be considered if the analyte is found to be sufficiently volatile and thermally stable, or if there is a need to analyze for volatile impurities. A preliminary assessment of its thermal stability is recommended before pursuing this method.
Ultimately, the development and validation of any of these methods should follow established guidelines from regulatory bodies such as the FDA or ICH to ensure the reliability and accuracy of the results.
A Researcher's Guide to the Therapeutic Landscape of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione Derivatives
A Researcher's Guide to the Therapeutic Landscape of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione Derivatives
This guide offers a comprehensive exploration of the therapeutic potential of derivatives based on the 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione scaffold. While direct comparative studies on a series of these specific derivatives are not extensively available in peer-reviewed literature, this document provides a foundational understanding of the parent molecule, a comparative analysis of structurally related benzoxazine derivatives, and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction to the 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione Scaffold
The 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione core, a derivative of isatoic anhydride, represents a versatile heterocyclic system that has garnered interest in medicinal chemistry. Its structure offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, potentially enhancing its therapeutic profile.[3] This scaffold is a known building block for various bioactive molecules, showing promise in the development of novel pharmaceuticals.[3]
Comparative Therapeutic Potential of Benzoxazine Derivatives
While specific data on a range of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione derivatives is limited, a broader look at the benzoxazine class of compounds reveals significant therapeutic potential across several key areas. The following sections compare the activities of various substituted benzoxazine and related heterocyclic derivatives.
Anti-inflammatory Activity
Benzoxazinone derivatives have been investigated for their ability to modulate inflammatory pathways. The anti-inflammatory effects of these compounds are often attributed to their inhibition of key enzymes and signaling pathways involved in the inflammatory response.
A study on phenylbenzohydrazides derived from isatoic anhydride demonstrated significant in vivo and in vitro anti-inflammatory effects.[2] These compounds were shown to reduce cell migration, protein extravasation, and the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as nitric oxide (NO).[2]
Hypothetical Comparative Anti-Inflammatory Data of Benzoxazine Derivatives
| Compound ID | Modification | In Vitro Assay | IC50 (µM) | In Vivo Model | % Inhibition of Edema |
| BZ-1 | Unsubstituted Benzoxazinone | COX-2 Inhibition | 15.2 | Carrageenan-induced paw edema | 45% |
| BZ-2 | 6-Chloro substituent | COX-2 Inhibition | 8.7 | Carrageenan-induced paw edema | 62% |
| BZ-3 | 7-Methoxy substituent | COX-2 Inhibition | 12.5 | Carrageenan-induced paw edema | 55% |
| BZ-4 | Phenylhydrazide derivative | NO production in RAW 264.7 cells | 5.3 | Carrageenan-induced air pouch | 75% (cell migration) |
Note: The data in this table is illustrative and based on findings for the broader class of benzoxazinone derivatives, not specifically for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione derivatives.
Anticonvulsant Activity
The central nervous system is another promising target for benzoxazine derivatives. Several studies have highlighted the anticonvulsant properties of related heterocyclic compounds, often suggesting modulation of GABAergic neurotransmission.
For instance, a series of benzoxazole derivatives containing a 1,2,4-triazolone moiety were synthesized and showed potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models.[4] The most promising compound exhibited an ED50 of 22.0 mg/kg in the MES model and was found to increase GABA levels in the brain.[4]
Hypothetical Comparative Anticonvulsant Data of Benzoxazine Derivatives
| Compound ID | Modification | MES Model (ED50 mg/kg) | scPTZ Model (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (TD50/ED50) |
| BZD-1 | Unsubstituted Benzoxazinone | >100 | >100 | >300 | - |
| BZD-2 | 6-Fluoro substituent | 55.2 | 89.1 | >300 | >5.4 |
| BZD-3 | 7-Methoxy substituent | 48.7 | 75.4 | >300 | >6.2 |
| BZD-4 | Triazolone moiety | 22.0 | 45.6 | 250 | 11.4 |
Note: The data in this table is illustrative and based on findings for the broader class of benzoxazine and related derivatives, not specifically for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione derivatives.
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzoxazine derivatives have demonstrated potential in this area. For example, certain benzo[d][1][2]oxazin-4-one derivatives have been synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria, showing moderate to good activity.[5]
Hypothetical Comparative Antimicrobial Data of Benzoxazine Derivatives
| Compound ID | Modification | Staphylococcus aureus (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) |
| BZA-1 | Unsubstituted Benzoxazinone | 128 | 256 |
| BZA-2 | 6-Bromo substituent | 32 | 64 |
| BZA-3 | 7-Methoxy substituent | 64 | 128 |
| BZA-4 | Schiff base derivative | 16 | 32 |
Note: The data in this table is illustrative and based on findings for the broader class of benzoxazinone derivatives, not specifically for 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione derivatives.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is fundamental for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Workflow for Nitric Oxide Production Assay
Caption: Workflow for determining nitric oxide production.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 7-methoxy-1H-benzo[d][1][2]oxazine-2,4-dione derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.
Anticonvulsant Screening: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used primary screening model to identify compounds effective against generalized tonic-clonic seizures.
Workflow for Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) test.
Step-by-Step Protocol:
-
Animal Preparation: Use male Swiss albino mice weighing 20-25 g, acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Seizure Induction: After a predetermined time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Preparation of Inoculum: Prepare a standardized bacterial suspension of the test organism (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct comparative data for its derivatives are not yet abundant, the broader family of benzoxazines has demonstrated significant potential in the realms of anti-inflammatory, anticonvulsant, and antimicrobial therapies. This guide provides a framework for researchers to build upon, offering insights into the potential of this chemical class and the methodologies required to evaluate novel derivatives. Future research should focus on the systematic synthesis and screening of a library of 7-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.
References
- 1. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
A Comparative Guide to Purity Confirmation of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. This is particularly true for versatile intermediates like 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, a molecule with significant potential in the synthesis of novel therapeutics and other bioactive compounds.[1][2] Ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of biological assays. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, grounded in scientific principles and practical application.
The choice of an analytical method is a critical decision in the workflow of any research scientist. It is a balance of the required precision, the nature of the potential impurities, and the available instrumentation. For a compound like 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, a multi-faceted approach is often the most robust strategy. This guide will delve into the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis, providing not just the "how" but, more importantly, the "why" behind each technique.
The Orthogonal Approach: A Self-Validating System for Purity Assessment
A cornerstone of trustworthy analytical science is the concept of orthogonality – the use of multiple, distinct analytical techniques to measure the same attribute. This approach provides a self-validating system, as the weaknesses of one method are compensated for by the strengths of another. The following diagram illustrates the synergistic relationship between the primary techniques discussed in this guide.
Caption: Interconnectivity of orthogonal analytical techniques for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the most widely cited method for the quantitative purity assessment of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, with commercial suppliers often quoting purities of ≥96% or ≥98% by this technique.[1][3][4] Its strength lies in its ability to separate the target compound from its impurities, allowing for their individual quantification.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. The goal is to achieve adequate separation of the main peak from any potential impurity peaks. For a heterocyclic compound like 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, a reversed-phase C18 column is a logical starting point due to its versatility in separating moderately polar compounds. The mobile phase composition is then optimized to achieve the desired retention and resolution. A gradient elution is often preferred over an isocratic one as it can effectively separate compounds with a range of polarities, which is typical for a reaction mixture. The choice of UV detection wavelength should be at the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a starting point for method development and validation, adhering to principles outlined in the ICH Q2(R2) guidelines.[2][5][6][7][8]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the determined λmax)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A streamlined workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
While HPLC provides quantitative data on purity, NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For 7-Methoxy-1H-benzo[d]oxazine-2,4-dione, both ¹H and ¹³C NMR are crucial for confirming the identity of the main component and for identifying any structurally related impurities.
Expertise in Spectral Interpretation
The ¹H NMR spectrum of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton. The chemical shifts, splitting patterns, and integration of these signals provide a unique fingerprint of the molecule. For instance, the methoxy protons will appear as a singlet around 3.8-4.0 ppm, while the aromatic protons will exhibit characteristic splitting patterns in the aromatic region (around 7-8 ppm). The presence of unexpected signals can indicate the presence of impurities, such as residual starting materials or by-products.
Protocol for NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation if necessary.
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with theoretically predicted values or reference spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities.
Mass Spectrometry (MS): A Sensitive Detector of Molecular Weight and Impurities
Mass spectrometry is a powerful technique for confirming the molecular weight of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for purity analysis.
Trustworthiness Through Fragmentation Analysis
The trustworthiness of mass spectrometric data is enhanced by analyzing the fragmentation pattern of the parent ion. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For 7-Methoxy-1H-benzo[d]oxazine-2,4-dione (MW: 193.16), this would be observed at m/z 194.16. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, and the resulting daughter ions provide structural information. Based on studies of similar benzoxazinone derivatives, characteristic fragmentation pathways can be predicted.
Caption: Predicted ESI-MS/MS fragmentation pathway for 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
LC-MS Protocol for Purity and Impurity Identification
Instrumentation:
-
LC-MS system with an ESI source and a mass analyzer (e.g., quadrupole, time-of-flight).
LC Conditions:
-
Use the same HPLC method as described previously to ensure correlation of data.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize for parent ion)
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
Data Analysis:
-
Confirm the mass of the main peak corresponding to the [M+H]⁺ of the target compound.
-
Analyze the mass spectra of any impurity peaks to propose their elemental compositions and potential structures.
Thermal Analysis: Assessing Physical Purity and Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical purity and thermal stability of a compound.
Insights from Thermal Transitions
DSC measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound, a sharp melting endotherm is expected. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point. TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or water and for assessing the thermal stability of the compound.
Experimental Protocol for Thermal Analysis
Instrumentation:
-
DSC and TGA instruments.
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
Comparison of Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of impurities | High precision and accuracy, well-established | Requires reference standards for absolute quantification |
| NMR | Structural confirmation, identification of impurities | Provides detailed structural information, quantitative with internal standard | Lower sensitivity than MS, can be complex to interpret |
| MS | Molecular weight confirmation, impurity identification | High sensitivity, provides molecular weight information | May not be quantitative without standards, ionization can be variable |
| Thermal Analysis | Physical purity, thermal stability, solvent/water content | Provides information on solid-state properties | Not suitable for identifying specific impurities |
Conclusion: An Integrated Approach to Purity Confirmation
Confirming the purity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione requires a thoughtful and integrated analytical strategy. While HPLC is the cornerstone for quantitative purity assessment, its combination with NMR and MS provides a more complete picture, ensuring both the identity and purity of the compound. Thermal analysis offers complementary information on the solid-state properties. By employing this multi-technique, orthogonal approach, researchers and drug development professionals can have the highest confidence in the quality of their starting materials, which is a critical step towards achieving their scientific goals.
References
- 1. fateallchem.dk [fateallchem.dk]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Navigating the Uncharted: A Comparative Framework for Validating the Bioactivity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione
A Note to the Researcher: Direct peer-reviewed research validating the intrinsic biological activity of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione is not extensively available in the public domain. Its primary established role is that of a versatile chemical intermediate in the synthesis of more complex bioactive molecules. For instance, it is a documented precursor in the preparation of 2-pyridylquinolones, which have shown promise as antimalarial agents.[1] This guide, therefore, is presented as a forward-looking framework for a Senior Application Scientist tasked with pioneering the investigation of this compound. It outlines a comprehensive, hypothetical strategy to validate its potential bioactivity and objectively compare it against established alternatives, grounded in the known activities of the broader benzoxazinedione class of molecules.
Introduction: The Benzoxazinedione Scaffold and the 7-Methoxy Moiety
The 1H-benzo[d][2][3]oxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit a wide array of biological effects, including potential as anticancer and antimicrobial agents.[2][4] The introduction of a methoxy group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility and modulating its interaction with biological targets.[2][4] This guide proposes a systematic approach to explore the largely unvalidated therapeutic potential of 7-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Hypothetical Comparative Analysis: A Tri-Pillar Approach
Given the nascent stage of research on this specific molecule, we will structure our validation and comparison around three potential, yet plausible, therapeutic areas hinted at by its chemical class: anticancer, antimalarial, and enzyme inhibition.
Pillar 1: Anticancer Activity
The benzoxazine core is present in several compounds with demonstrated cytotoxic effects against cancer cell lines.[2][4] Our investigation will compare 7-Methoxy-1H-benzo[d]oxazine-2,4-dione against a standard chemotherapeutic agent, Doxorubicin, and a more targeted therapy, Vorinostat, a histone deacetylase (HDAC) inhibitor, as some benzoxazinediones have been shown to inhibit histone acetyltransferases (HATs).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
